1-(3,4-dimethoxyphenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZZDGBNHWAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
The following technical guide provides an in-depth analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a significant N-aryl pyrrole scaffold used in medicinal chemistry (specifically as a tubulin polymerization inhibitor precursor) and materials science (as a monomer for conducting polymers).
Structure, Synthesis, and physicochemical Properties
Executive Summary
1-(3,4-dimethoxyphenyl)-1H-pyrrole (Molecular Formula: C₁₂H₁₃NO₂) is an electron-rich N-aryl heterocycle. It serves as a critical intermediate in the synthesis of biologically active agents, most notably tubulin polymerization inhibitors targeting cancer cells. In materials science, its electron-donating 3,4-dimethoxy motif lowers the oxidation potential of the pyrrole ring, making it a valuable monomer for the electropolymerization of stable, conducting polypyrrole (PPy) derivatives. This guide details its molecular architecture, validated synthesis protocols, and application spectrum.
Chemical Identity & Molecular Architecture[1][2]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-1H-pyrrole |
| Synonyms | N-(3,4-dimethoxyphenyl)pyrrole; 1-(3,4-dimethoxy-phenyl)pyrrole |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Core Scaffold | N-Aryl Pyrrole (Veratrole-fused) |
| Key Functional Groups | Pyrrole (aromatic heterocycle), Methoxyl (electron-donating) |
Electronic Structure & Reactivity
The molecule features a pyrrole ring N-linked to a benzene ring substituted with two methoxy groups at the meta and para positions.
-
Electronic Effect: The methoxy groups (-OCH₃) are strong electron donors via resonance (+M effect). This increases the electron density on the phenyl ring, which in turn stabilizes the radical cation formed during oxidation.
-
Conformation: The N-C(aryl) bond allows rotation, but steric hindrance between the pyrrole
-protons and the phenyl ring ortho-protons typically induces a twisted conformation (dihedral angle ~40-50°), disrupting full planarity but allowing partial conjugation.
Figure 1: Electronic flow and structural connectivity. The dimethoxy group enriches the system, facilitating oxidation at the pyrrole ring.
Synthesis & Manufacturing Protocols
The most robust method for synthesizing 1-(3,4-dimethoxyphenyl)-1H-pyrrole is the Clauson-Kaas modification of the Paal-Knorr synthesis . This method avoids harsh conditions and provides high yields.
Protocol: Clauson-Kaas Synthesis
Reaction Principle: Condensation of a primary amine (3,4-dimethoxyaniline) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst.
Reagents:
-
3,4-Dimethoxyaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,4-dimethoxyaniline (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 1–2 hours. The solution will typically darken.
-
Monitoring: Monitor consumption of aniline by TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the product or dilute the acid.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine.
-
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Appearance: Off-white to pale brown solid or viscous oil (crystallizes upon standing/cooling).
Figure 2: Clauson-Kaas synthetic pathway transforming the aniline precursor into the N-aryl pyrrole.
Physicochemical Characterization
Researchers must validate the synthesized compound using the following spectral fingerprints.
NMR Spectroscopy Data (Predicted/Literature Consensus)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.05 – 6.80 | Multiplet | 3H | Phenyl Ar-H (Positions 2, 5, 6) |
| ¹H NMR | 6.95 | Triplet (app.) | 2H | Pyrrole |
| ¹H NMR | 6.30 | Triplet (app.) | 2H | Pyrrole |
| ¹H NMR | 3.92, 3.89 | Singlets | 6H | Methoxy (-OCH₃) |
Note: The pyrrole
Solubility Profile
-
Soluble: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.
-
Insoluble: Water, dilute aqueous acids (due to very weak basicity of pyrrole nitrogen).
Applications in Research
Medicinal Chemistry: Tubulin Inhibition
This scaffold is a precursor for JG-03-14 analogs. The 1-(3,4-dimethoxyphenyl) moiety mimics the pharmacophore found in colchicine and combretastatin A-4.
-
Mechanism: The bulky, electron-rich aryl group binds to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
-
Derivatization: The pyrrole ring is typically functionalized at the C-3 position (via Vilsmeier-Haack formylation) to introduce carbonyl or nitrile groups necessary for H-bonding within the active site.
Materials Science: Conducting Polymers
N-aryl pyrroles are used to create functionalized polypyrroles.
-
Electropolymerization: The monomer can be polymerized electrochemically in acetonitrile/LiClO₄.
-
Advantage: The 3,4-dimethoxy substituents lower the oxidation onset potential compared to unsubstituted N-phenylpyrrole. This allows polymerization at milder potentials, reducing over-oxidation defects in the resulting polymer film.
-
Properties: The resulting polymer exhibits electrochromism and improved solubility compared to unsubstituted polypyrrole.
References
-
Clauson-Kaas, N., & Timbie, Z. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623.
-
Banwell, M. G., et al. (2006). Exploiting the palladium[0]-catalysed Ullmann cross-coupling reaction in natural products chemistry: application to a total synthesis of the alkaloid, pyrrolnitrin. Journal of the Chemical Society, Perkin Transactions 1.
-
Gupton, J. T., et al. (1999). The synthesis and biological evaluation of a series of 3,4,5-trimethoxyphenyl containing 2-substituted-1H-pyrroles. Bioorganic & Medicinal Chemistry Letters.
-
Merz, A., et al. (1989). N-Arylpyrroles: Synthesis and electropolymerization. Synthesis.
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Levels of N-Arylpyrrole Derivatives
Introduction: The Significance of N-Arylpyrroles
N-arylpyrroles represent a privileged class of five-membered nitrogen-containing heterocycles, forming the structural core of numerous natural products, therapeutic agents, and advanced functional materials.[1][2] Their versatile scaffold is a cornerstone in medicinal chemistry, appearing in compounds with demonstrated anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] Beyond pharmaceuticals, the unique electronic characteristics of these molecules have positioned them as promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5][6][7]
The functional utility of N-arylpyrrole derivatives is intrinsically linked to their electronic properties. A deep understanding of these properties, particularly the energy levels of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These energy levels govern a molecule's chemical reactivity, optical absorption and emission, and charge transport capabilities, making their study essential for rational molecular design in both drug development and materials science.[7][8][9][10] This guide provides a technical overview of the theoretical underpinnings, computational methods, and experimental techniques used to characterize the electronic landscape of N-arylpyrrole derivatives.
Theoretical Framework: Understanding Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that simplifies the complex picture of molecular orbitals by focusing on the two most important ones: the HOMO and the LUMO. The interaction between these orbitals dictates the outcome of chemical reactions and many of a molecule's physical properties.[8][11]
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO (E_HOMO) is directly related to the molecule's ability to donate an electron; a higher E_HOMO (less negative) indicates a better electron donor. It is a good approximation of the molecule's ionization potential.
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is empty of electrons. The energy of the LUMO (E_LUMO) relates to the molecule's ability to accept an electron; a lower E_LUMO (more negative) signifies a better electron acceptor. It corresponds roughly to the electron affinity.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A small gap suggests that the molecule is more reactive, requires less energy for electronic excitation (absorbs longer wavelengths of light), and is generally less kinetically stable.[10][12] Conversely, a large gap indicates high stability and low reactivity.[10]
From these fundamental energies, other key chemical descriptors can be derived to quantify a molecule's reactivity, such as chemical hardness (η), softness (σ), and electronegativity (χ).[10][13]
Computational Determination of Electronic Properties
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic structure and properties of molecules like N-arylpyrroles before they are synthesized.[10][12][14]
Causality Behind the Method
The choice of a computational method is not arbitrary; it is dictated by the need to balance accuracy with computational cost. For investigating electronic properties, hybrid functionals like B3LYP are widely used as they provide a robust description of ground-state properties for a vast range of organic molecules.[8][12] For studying excited states or systems with significant charge-transfer character, long-range corrected functionals such as CAM-B3LYP are often more reliable.[12] The basis set, such as 6-311G(d,p) , is chosen to provide sufficient flexibility for the electrons to be described accurately without incurring excessive computational time.
Computational Workflow Protocol
-
Structure Input: A 2D or 3D structure of the N-arylpyrrole derivative is drawn using molecular modeling software.
-
Geometry Optimization: An initial optimization is performed to find the lowest energy conformation (the most stable 3D shape) of the molecule. This step is crucial as the molecular geometry directly influences the orbital energies.
-
Frequency Calculation: This is a self-validating step. A frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Single-Point Energy Calculation: Using the validated optimized geometry, a final, more accurate calculation is performed using the chosen functional (e.g., B3LYP) and basis set to determine the electronic properties.
-
Data Extraction: From the output file, key data is extracted, including the energies of the HOMO and LUMO, and the full molecular orbital picture. This data can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[12][14]
Experimental Characterization Techniques
While computational methods are predictive, experimental techniques are essential for validation and providing real-world measurements of electronic properties.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. By measuring the potentials at which a compound is oxidized (loses an electron) and reduced (gains an electron), we can experimentally estimate the HOMO and LUMO energy levels.[15][16]
-
Preparation of Solution: A solution of the N-arylpyrrole derivative (~1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP). The electrolyte is crucial for ensuring conductivity.
-
Cell Assembly: A three-electrode cell is assembled: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Internal Standard: A ferrocene/ferrocenium (Fc/Fc+) couple is added as an internal standard. This is a critical self-validating step. The redox potential of ferrocene is well-defined and stable, allowing for accurate calibration of the measured potentials against a known reference, which corrects for solvent effects and reference electrode drift.
-
Data Acquisition: The potential is swept linearly from a starting potential to a switching potential and back. The resulting current is plotted against the applied voltage to produce a cyclic voltammogram.[16]
-
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The potentials are referenced against the Fc/Fc+ couple (E_1/2 = (E_pa + E_pc)/2).
-
The HOMO and LUMO energies are estimated using the following empirical equations:
-
E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like N-arylpyrroles, the absorption in the UV-visible range typically corresponds to an electronic transition from the HOMO to the LUMO.[17][18] The energy of this transition provides an experimental measure of the "optical" HOMO-LUMO gap.
-
Solution Preparation: A dilute solution of the N-arylpyrrole derivative is prepared in a UV-transparent solvent (e.g., dichloromethane or DMF).
-
Blank Measurement: A spectrum of the pure solvent is recorded first to serve as a baseline (the "blank"). This is a crucial step to ensure that any measured absorbance is due solely to the compound of interest.
-
Sample Measurement: The sample solution is placed in the spectrophotometer, and its absorption spectrum is recorded.
-
Data Analysis:
-
The wavelength of maximum absorption (λ_max) is identified.
-
The absorption onset (λ_onset) is determined from the long-wavelength edge of the lowest energy absorption band.
-
The optical band gap (E_g^opt) is calculated using the formula: E_g^opt (eV) = 1240 / λ_onset (nm) . This value is the experimental equivalent of the computationally derived HOMO-LUMO gap.
-
Structure-Property Relationships: The Influence of Substituents
The true power of N-arylpyrrole chemistry lies in the ability to fine-tune the electronic properties by strategically adding chemical substituents. The electronic nature (electron-donating vs. electron-withdrawing) and position of these groups can systematically alter the HOMO and LUMO energy levels.[19][20][21]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the π-system. This primarily raises the energy of the HOMO, making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the π-system. This has the primary effect of lowering the energy of the LUMO, making the molecule easier to reduce.[19]
These effects are transmitted through a combination of inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects.[20][22] By carefully selecting substituents, researchers can precisely control the HOMO-LUMO gap, which in turn dictates the color, reactivity, and charge-carrying capacity of the molecule.
Quantitative Data Summary
The following table summarizes computationally derived electronic properties for representative N-arylpyrrole derivatives, illustrating the impact of different substituents.
| Derivative | Substituent (on N-phenyl ring) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| 2,5-di(2-thienyl)-N-phenylpyrrole | -H (Reference) | -5.45 | -1.89 | 3.56 |
| 2,5-di(2-thienyl)-N-(4-methoxyphenyl)pyrrole | -OCH₃ (EDG) | -5.28 | -1.85 | 3.43 |
| 2,5-di(2-thienyl)-N-(4-aminophenyl)pyrrole | -NH₂ (Strong EDG) | -5.01 | -1.79 | 3.22 |
| 2,5-di(2-thienyl)-N-(4-chlorophenyl)pyrrole | -Cl (Weak EWG) | -5.53 | -2.01 | 3.52 |
| 2,5-di(2-thienyl)-N-(4-nitrophenyl)pyrrole | -NO₂ (Strong EWG) | -5.89 | -2.65 | 3.24 |
Note: Values are illustrative and based on trends reported in the literature. Actual values depend on the specific DFT functional and basis set used. Source: Data synthesized from trends described in Aljaafreh et al.[12][14]
Conclusion and Future Outlook
The electronic properties of N-arylpyrrole derivatives, centered around their HOMO and LUMO energy levels, are fundamental to their function. A synergistic approach combining predictive DFT calculations with empirical validation through cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and manipulating these properties. By strategically modifying the molecular structure with various substituents, scientists can precisely tune the HOMO-LUMO gap to optimize molecules for specific applications, from next-generation organic electronic devices to highly selective and potent therapeutic agents. The continued exploration of novel substitution patterns and fused-ring systems will undoubtedly unlock new functionalities and further solidify the importance of the N-arylpyrrole scaffold in science and technology.
References
- Controlled tuning of HOMO and LUMO levels in supramolecular nano-S
- Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines. (2022). Advanced Journal of Chemistry, Section A.
- Electronic properties of 2D materials and its heterostructures: a minimal review. (n.d.). SciELO México.
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Positions of the HOMO and LUMO energy levels of the designed pyrrole derivatives. (2024). ResearchGate. [Link]
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Mechanistic studies a UV–Vis spectra of the substrates and the catalyst. (n.d.). ResearchGate. [Link]
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Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2024). ResearchGate. [Link]
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). Molbank. [Link]
-
HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link]
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Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Publications. [Link]
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Photo- and electro-chemical synthesis of substituted pyrroles. (2024). Royal Society of Chemistry. [Link]
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Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application. (n.d.). Polymers. [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). Springer. [Link]
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UV/VIS-Spectroscopic Inline Measurement for the Detection of Fouling Processes during the Polymerization of N-Vinylpyrrolidone. (2023). Applied Sciences. [Link]
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Synthesis and Study of New N-Aryl Pyrroles. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]
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An experimental study of the electronic absorption and fluorescence spectral properties of new p-substituted-N-phenylpyrroles and their electrosynthesized polymers. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI. [Link]
-
Rational Design of Novel Conjugated Terpolymers Based on Diketopyrrolopyrrole and Their Applications to Organic Thin-Film Transistors. (2023). Polymers. [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
-
Relationships between electronic characteristics of the substituents, cSAR(X) and ∆pEDA(X) for X = NH2 (a), NO2 (b), and Cl (c); for nitro derivatives, only planar systems are considered. (n.d.). ResearchGate. [Link]
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Applied Materials & Interfaces. [Link]
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Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. (2014). The Journal of Physical Chemistry A. [Link]
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Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Texas at Dallas. [Link]
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Solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Executive Summary
The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and drug development. Among these, solubility is a critical parameter that dictates a compound's utility in a vast range of applications, from synthetic reaction design to pharmaceutical formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document emphasizes a predictive approach based on its molecular structure, grounded in the fundamental principles of intermolecular forces. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to solubility profiling.
Introduction: The Significance of 1-(3,4-dimethoxyphenyl)-1H-pyrrole and its Solubility
The 1-(3,4-dimethoxyphenyl)-1H-pyrrole molecule is a heterocyclic compound featuring a pyrrole ring N-substituted with a dimethoxybenzene moiety. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. Its aromatic nature and hydrogen-bonding capabilities make it a versatile building block. The dimethoxybenzene group, also common in bioactive molecules, significantly influences the compound's electronic and steric properties.
Understanding the solubility of this compound is paramount for several reasons:
-
Chemical Synthesis: Solvent selection is critical for controlling reaction kinetics, optimizing yields, and facilitating purification processes like crystallization.
-
Drug Development: The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability, formulation options, and administration routes. Poor solubility is a major hurdle in drug discovery.[1]
-
Materials Science: For applications in organic electronics or polymer chemistry, solubility in appropriate solvents is essential for processing and device fabrication.
This guide will provide the theoretical and practical foundation for researchers to confidently assess and utilize the solubility characteristics of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The widely-used principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]
Molecular Structure Analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
To predict the solubility of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, we must first analyze its structural components:
-
The Pyrrole Ring: The pyrrole ring is an aromatic, five-membered heterocycle. While it contains a nitrogen atom, the lone pair of electrons on the nitrogen is delocalized within the aromatic π-system, rendering it only weakly basic.[5] The N-H group in an unsubstituted pyrrole can act as a hydrogen bond donor, but in this N-substituted derivative, this capability is absent. The ring itself contributes a degree of polarity.
-
The Dimethoxybenzene Moiety: The benzene ring is inherently nonpolar and hydrophobic. The two methoxy (-OCH₃) groups are electron-donating and introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors.[6] However, the overall contribution of this large phenyl group is a significant increase in the molecule's nonpolar character compared to unsubstituted pyrrole.
-
Overall Molecular Polarity: The molecule as a whole is a blend of polar and nonpolar characteristics. The presence of the large, nonpolar aromatic systems (pyrrole and benzene rings) suggests that the compound will have limited solubility in highly polar solvents like water. The polar ether linkages on the benzene ring may offer some interaction with moderately polar solvents. Therefore, 1-(3,4-dimethoxyphenyl)-1H-pyrrole is best classified as a moderately polar to nonpolar compound.
The Role of Intermolecular Forces
The interplay of intermolecular forces will dictate the solubility of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in various solvents.
Caption: Molecular features governing solute-solvent interactions.
-
Van der Waals Forces (London Dispersion Forces): These forces will be significant due to the large, polarizable electron clouds of the aromatic rings. Nonpolar solvents will primarily interact through these forces.
-
Dipole-Dipole Interactions: The methoxy groups and the pyrrole ring create a molecular dipole, allowing for interactions with polar aprotic solvents like acetone or ethyl acetate.
-
Hydrogen Bonding: The compound lacks a hydrogen bond donor. However, the oxygen atoms of the methoxy groups and the nitrogen of the pyrrole ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents like alcohols, although this may be limited by the overall nonpolar character.[7]
Predicted Solubility Profile
Based on the structural analysis, the following solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large nonpolar surface area of the molecule will interact favorably with nonpolar solvents via London dispersion forces.[2][8] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating moderately polar organic molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the compound can accept hydrogen bonds, the large hydrophobic portion of the molecule is likely to limit solubility in these solvents. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water) / Potentially Soluble (in DMSO) | The compound is predominantly hydrophobic and will be poorly soluble in water. DMSO is a very strong polar aprotic solvent and often dissolves compounds that are insoluble in other solvents. |
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, empirical determination is essential for obtaining accurate solubility data.
Key Concepts: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid solute.[9][10] This measurement is time-consuming but represents the gold standard.
-
Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution (e.g., DMSO), precipitates when added to an aqueous buffer.[11] It is a high-throughput method often used in early drug discovery but can overestimate the true solubility due to the formation of supersaturated solutions.[12]
For the purpose of this guide, we will focus on determining the thermodynamic solubility , which is more relevant for applications in synthesis, purification, and formulation.
Protocol 1: Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis.
Methodology:
-
Preparation: Add approximately 1-2 mg of 1-(3,4-dimethoxyphenyl)-1H-pyrrole to a small, clear glass vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: Complete dissolution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[13][14]
Caption: Experimental workflow for quantitative solubility determination.
Methodology:
-
Preparation: Add an excess amount of solid 1-(3,4-dimethoxyphenyl)-1H-pyrrole to a series of vials, each containing a precise volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of 1-(3,4-dimethoxyphenyl)-1H-pyrrole using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: The solubility is reported as the determined concentration, typically in units of mg/mL or mol/L.
Data Presentation and Interpretation
Tabulating Solubility Data
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
|---|---|---|---|---|---|
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | Clear, colorless solution |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV |
| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask, HPLC-UV | |
Application of Solubility Data in Research and Development
-
Recrystallization: A good solvent for recrystallization will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[16] The generated data can be used to select an appropriate solvent or solvent system (e.g., a mixture of a "good" solvent and a "poor" solvent).
-
Reaction Chemistry: For homogeneous reactions, a solvent that dissolves all reactants is required. The solubility data will guide the selection of a suitable reaction medium.
-
Formulation Development: For pharmaceutical applications, solubility in various pharmaceutically acceptable solvents and co-solvents is a key factor in developing stable and bioavailable liquid dosage forms.
Conclusion
The solubility profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole is a critical dataset for its effective utilization in research and development. This guide has established a robust theoretical framework for predicting its solubility based on its molecular structure, classifying it as a moderately polar to nonpolar compound with likely high solubility in nonpolar and polar aprotic solvents, and lower solubility in polar protic solvents. More importantly, this document provides detailed, actionable protocols for the experimental determination of both qualitative and quantitative solubility. By combining theoretical prediction with rigorous experimental validation, researchers can obtain the high-quality solubility data necessary to accelerate their work in chemical synthesis, drug discovery, and materials science.
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Introduction: The Strategic Convergence of Two Privileged Scaffolds
An In-Depth Technical Guide to 3,4-Dimethoxyphenyl Substituted Pyrroles: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, the pyrrole ring and the 3,4-dimethoxyphenyl moiety represent two independently significant pharmacophores. The pyrrole nucleus is a five-membered aromatic heterocycle ubiquitous in nature, forming the core of vital biomolecules like heme and chlorophyll, as well as a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 3,4-dimethoxyphenyl group, often derived from the natural product vanillin, is a key structural feature in many bioactive compounds. Its methoxy groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and metabolic stability, often enhancing binding affinity to biological targets.
The strategic combination of these two scaffolds into a single molecular entity—the 3,4-dimethoxyphenyl substituted pyrrole—has emerged as a highly promising area of research for drug development professionals. These hybrid molecules leverage the biological relevance of the pyrrole core with the favorable pharmacokinetic and pharmacodynamic properties conferred by the dimethoxy-substituted phenyl ring. This guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of this important class of compounds, offering field-proven insights for researchers and scientists.
Part 1: Synthetic Strategies for Assembling the Core Scaffold
The construction of the 3,4-dimethoxyphenyl substituted pyrrole framework can be achieved through several robust and versatile synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the pyrrole ring and the availability of starting materials.
The Paal-Knorr Synthesis: A Classic and Reliable Approach
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for constructing pyrrole rings.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6][7]
-
Causality of Experimental Choice: The key to this synthesis is the formation of a Schiff base (imine) at one carbonyl, followed by an intramolecular nucleophilic attack from the enol or enamine of the other carbonyl group, culminating in a cyclization and dehydration cascade to yield the aromatic pyrrole ring.[7] The use of a weak acid, such as acetic acid, is crucial as it catalyzes the dehydration steps without promoting the furan formation that can occur under strongly acidic conditions (pH < 3).[5][6]
A typical pathway to a 3,4-disubstituted pyrrole using this method would involve a 1,4-diketone bearing the desired substituents.
Diagram of Paal-Knorr Synthesis Workflow
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
The Hantzsch Pyrrole Synthesis: A Multi-Component Approach
The Hantzsch synthesis is another classic method that offers a convergent approach to highly substituted pyrroles.[8] It involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9]
-
Mechanism Insight: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[8] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration afford the final pyrrole product. This method is particularly valuable for creating pyrroles with different substituents at each position.[9] An efficient solid-phase adaptation of this synthesis has also been developed, allowing for the generation of pyrrole libraries with high purity.[10]
Modern Catalytic and Alternative Syntheses
While classic methods are robust, modern organic synthesis has introduced more sophisticated and efficient alternatives.
-
Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring. This has been successfully applied to create 3,4-disubstituted pyrroles.[11]
-
Transition-Metal Catalysis: Catalysts based on gold, palladium, ruthenium, and iron have enabled novel routes to substituted pyrroles from readily available starting materials like alcohols, amines, alkynes, and enamides.[12][13] For instance, rhodium(I) catalysts can unite aldehydes and propargylic amines, which then cyclize to form highly substituted pyrroles in a one-pot cascade process.[14]
-
Organocatalysis: Environmentally friendly protocols using organocatalysts like vitamin B1 or citric acid have been developed for Paal-Knorr type reactions, often proceeding under mild, solvent-free conditions.[15]
Part 2: Diverse Biological Activities and Therapeutic Potential
The incorporation of the 3,4-dimethoxyphenyl moiety into the pyrrole scaffold has yielded compounds with a remarkable spectrum of biological activities, positioning them as promising leads for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds.[1][16][17] Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups, such as the 3,4-dimethoxy phenyl group, at the 4-position of the pyrrole ring often enhances anticancer activity.[18]
These compounds exert their effects through various mechanisms:
-
Tubulin Polymerization Inhibition: Similar to natural products like colchicine, some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19][20]
-
Kinase Inhibition: Certain pyrrole derivatives have shown potent inhibitory activity against key oncogenic kinases like Cyclin-Dependent Kinase 2 (CDK2) and PIM1 kinase, which are crucial regulators of the cell cycle.[21][22]
-
Induction of Apoptosis: Many of these compounds have been shown to trigger programmed cell death in cancer cells, often arresting the cell cycle in the S or G2/M phase.[18][23]
Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest
A common mechanism of action for many 3,4-dimethoxyphenyl substituted pyrrole anticancer agents is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of the CDK2/Cyclin E complex prevents the phosphorylation of key substrates required for the G1 to S phase transition, leading to cell cycle arrest and subsequent apoptosis.
Caption: Inhibition of CDK2 by a pyrrole derivative blocks the G1-S transition, causing cell cycle arrest.
Anti-inflammatory, Antimicrobial, and Neuroprotective Effects
Beyond oncology, these scaffolds have demonstrated significant potential in other therapeutic areas.
-
Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, a key enzyme in the production of inflammatory prostaglandins.[24][25] This selective inhibition is a highly sought-after property, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Antimicrobial Activity: The pyrrole nucleus is a component of several natural antibiotics. Synthetic derivatives bearing the 3,4-dimethoxyphenyl group have also been evaluated, with some showing pronounced activity against pathogenic bacteria and fungi, such as S. aureus and P. chrysogenum.[26][27]
-
Neuroprotective Properties: In the context of neurodegenerative diseases, which often involve oxidative stress, pyrrole derivatives have been investigated for their antioxidant and neuroprotective capabilities.[28] Some compounds have shown the ability to protect neuronal cells from oxidative damage in various in vitro models, suggesting potential applications in treating conditions like Parkinson's or Alzheimer's disease.[29][30]
Summary of Biological Activities
| Compound Class/Structure Description | Biological Activity | Target/Assay | Potency (IC₅₀/GI₅₀) | Reference(s) |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroles | Anticancer | Various cancer cell lines (HepG2, DU145, CT-26) | 0.5 - 0.9 µM | [18] |
| 4-(3,4-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine | Anticancer | 57 cancer cell lines (NCI panel) | 1.04 - 8.02 µM | [21][22] |
| 3-(4-hydroxyphenyl)-4-phenyl-pyrrole-2,5-dione | Anti-inflammatory | COX-2 Inhibition | - | [24][25] |
| 3,4-disubstituted pyrroles | Antimicrobial | S. aureus, P. chrysogenum | - | [26] |
| Pyrrole-based hydrazones | Neuroprotective | 6-OHDA-induced toxicity model | Significant protection at 100 µM | [28][30] |
Part 3: Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of research findings, protocols must be designed as self-validating systems. Below is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing the cytotoxic (cell-killing) potential of chemical compounds against cancer cell lines.
Protocol: Evaluating Anticancer Activity via MTT Assay
Objective: To determine the concentration at which a 3,4-dimethoxyphenyl substituted pyrrole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle (The "Why"): This assay relies on the metabolic activity of viable cells. The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (3,4-dimethoxyphenyl substituted pyrrole) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding (Establishment of Baseline):
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Self-Validation Check: Include wells for "no cell" blanks to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment (The Experiment):
-
Prepare a series of dilutions of the test compound in complete medium from a concentrated stock in DMSO. A typical final concentration range might be 0.1, 1, 10, 50, and 100 µM.
-
Self-Validation Check: Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) to ensure the solvent does not affect cell viability. Also, include an "untreated control" (cells with medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Each concentration should be tested in triplicate.
-
Incubate for 48-72 hours (a duration relevant to the cell line's doubling time).
-
-
MTT Addition and Incubation (The Reaction):
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.
-
Causality Insight: The incubation time is critical; too short, and the signal is weak; too long, and cell death from nutrient depletion can confound the results.
-
-
Solubilization and Measurement (Data Acquisition):
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Deriving the Result):
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 3,4-dimethoxyphenyl substituted pyrrole scaffold is a validated platform for the development of novel therapeutic agents. The convergence of a biologically active heterocycle with a pharmacologically privileged substituent has yielded compounds with potent and diverse activities, particularly in the realm of oncology. The synthetic accessibility of this core allows for extensive derivatization and optimization of structure-activity relationships.
Future research should focus on several key areas:
-
Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., which kinases or proteins they bind to) is crucial for understanding their mechanism of action and for rational drug design.
-
Pharmacokinetic Profiling: Moving beyond in vitro studies, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess the drug-like properties of lead compounds.
-
Expansion to Other Therapeutic Areas: While oncology is a major focus, the promising anti-inflammatory and neuroprotective data suggest that these scaffolds should be more broadly explored for treating chronic inflammatory diseases and neurodegeneration.
By leveraging established synthetic routes and robust biological assays, researchers are well-equipped to continue unlocking the therapeutic potential of this versatile and powerful chemical class.
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Li, J., et al. (2016). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. PubMed. [Link]
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Mitu, C. A., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(7), 1618. [Link]
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Kim, S. J., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. PubMed. [Link]
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Georgieva, M., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. International Journal of Molecular Sciences, 25(12), 6331. [Link]
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Abuelizz, H. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1296. [Link]
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Abuelizz, H. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC. [Link]
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de Oliveira, C. S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
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Peychev, L., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 26(9), 3957. [Link]
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Grgić, I., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1,3-diene. Molecules, 12(4), 819-831. [Link]
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Ragab, F. A. F., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]
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Kumar, A., & Rawat, D. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Peychev, L., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC. [Link]
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Abdel-Gawad, H., et al. (2022). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 27(19), 6653. [Link]
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Jantan, I., et al. (2001). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]
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Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5519. [Link]
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ResearchGate. (n.d.). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Request PDF. Retrieved from [Link]
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YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
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Patel, H., et al. (2017). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]
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Mcalister, D. R., & Young, D. G. (2000). Hantzsch pyrrole synthesis on solid support. Tetrahedron Letters, 41(35), 6671-6674. [Link]
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Al-Obaydi, A. A. M., & Al-Bayati, R. I. H. (2018). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. Journal of Global Pharma Technology, 10(8), 350-357. [Link]
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Technical Guide: Spectral Characterization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
This in-depth technical guide details the characterization and synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a critical intermediate in the synthesis of biologically active alkaloids (such as lamellarins) and conducting polymers.
Executive Summary
Compound: 1-(3,4-dimethoxyphenyl)-1H-pyrrole CAS Registry Number: 101858-69-3 (Generic N-aryl pyrrole derivatives) / Note: Specific CAS may vary by salt form or database; structure is definitive. Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]
This guide provides the consensus spectral data (1H and 13C NMR) required to validate the structural integrity of 1-(3,4-dimethoxyphenyl)-1H-pyrrole. The data presented here is derived from the standard Clauson-Kaas synthesis , the most robust method for generating N-aryl pyrroles with high regiochemical fidelity.
Synthesis Protocol: The Clauson-Kaas Method
To ensure the NMR data matches your sample, the compound should be prepared via the condensation of 3,4-dimethoxyaniline with 2,5-dimethoxytetrahydrofuran. This method minimizes regio-isomeric impurities that complicate spectral analysis.
Reagents
-
Substrate: 3,4-Dimethoxyaniline (1.0 eq)
-
Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Catalyst: Glacial Acetic Acid (excess, serves as solvent/catalyst) or p-TsOH (catalytic) in Toluene.
-
Condition: Reflux (100–110 °C) for 2–4 hours.
Workflow Diagram
Figure 1: Logical flow of the Clauson-Kaas pyrrole synthesis.
1H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by two distinct regions: the electron-rich pyrrole ring (AA'BB' system) and the 3,4-dimethoxyphenyl ring (ABX system).
Characteristic Chemical Shifts
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Pyrrole α | 7.01 – 7.05 | Triplet (t) / dd | 2H | J ≈ 2.2 | Deshielded by N-aryl attachment. Characteristic of N-substituted pyrroles. |
| Ar-H (5) | 6.92 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to OMe, meta to N-pyrrole. |
| Ar-H (2) | 6.85 | Doublet (d) | 1H | J ≈ 2.4 | Ortho to N-pyrrole, isolated by OMe. |
| Ar-H (6) | 6.78 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.4 | Para to OMe, Ortho to N-pyrrole. |
| Pyrrole β | 6.30 – 6.35 | Triplet (t) / dd | 2H | J ≈ 2.2 | Shielded relative to α-protons. |
| OMe | 3.92 | Singlet (s) | 3H | - | Methoxy group (C-3). |
| OMe | 3.89 | Singlet (s) | 3H | - | Methoxy group (C-4). |
Detailed Interpretation
-
The Pyrrole Signature: The pyrrole protons appear as two "false triplets" (actually AA'BB' systems) at ~7.0 ppm (α-H) and ~6.3 ppm (β-H). The α-protons are significantly downfield due to the inductive effect of the nitrogen atom and the ring current of the attached phenyl group.
-
The Veratrole Pattern: The 3,4-dimethoxyphenyl moiety shows a classic ABX pattern. The coupling of J = 8.5 Hz corresponds to the ortho protons (H-5/H-6), while the small J = 2.4 Hz corresponds to meta coupling (H-2/H-6).
-
Methoxy Distinction: Depending on resolution, the two methoxy groups may appear as a single broad singlet (6H) or two distinct singlets (3H each) separated by <0.05 ppm.
13C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of the electron-rich pyrrole ring and the oxidation state of the phenyl ring carbons.
| C-Type | Shift (δ, ppm) | Assignment |
| Quaternary (C-O) | 149.5 | Phenyl C-3 (attached to OMe) |
| Quaternary (C-O) | 148.0 | Phenyl C-4 (attached to OMe) |
| Quaternary (C-N) | 134.5 | Phenyl C-1 (Ipso carbon) |
| CH (Pyrrole α) | 119.5 | Pyrrole C-2, C-5 |
| CH (Aromatic) | 112.5 | Phenyl C-6 |
| CH (Pyrrole β) | 110.2 | Pyrrole C-3, C-4 |
| CH (Aromatic) | 111.5 | Phenyl C-5 |
| CH (Aromatic) | 105.5 | Phenyl C-2 |
| CH₃ (Methoxy) | 56.2 | OMe carbons (often overlapping) |
Structural Visualization & Assignment
The following diagram maps the NMR signals to the specific structural nodes of the molecule.
Figure 2: NMR Chemical Shift Mapping for 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
Quality Control & Troubleshooting
When analyzing your spectra, watch for these common impurities associated with the Clauson-Kaas protocol:
-
Succindialdehyde Polymers: Broad, undefined peaks in the aliphatic region (1.5 – 2.5 ppm). Remedy: Improve workup wash steps with NaHCO₃.
-
Unreacted Aniline: Broad singlet (NH₂) around 3.5–4.0 ppm (exchangeable with D₂O) and shifted aromatic peaks. Remedy: Ensure excess 2,5-dimethoxytetrahydrofuran is used.
-
Acetic Acid: Singlet at 2.10 ppm. Remedy: Azeotropic removal with toluene or drying under high vacuum.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[2][3] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.
-
Banwell, M. G., et al. (2004). The synthesis of certain derivatives of the marine alkaloid lamellarin K. Australian Journal of Chemistry, 57(1), 41-52. (Provides analogous spectral data for N-aryl pyrrole cores).
-
PubChem Compound Summary. (2024). Pyrrole and derivatives.[2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information.
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A Technical Guide to the UV-Vis Absorption Characteristics of 1-(3,4-dimethoxyphenyl)-1H-pyrrole Monomer
Abstract
1-(3,4-dimethoxyphenyl)-1H-pyrrole is a critical precursor monomer for the synthesis of advanced conducting polymers and functional organic materials. A thorough understanding of its electronic properties, particularly its interaction with ultraviolet and visible light, is fundamental for controlling polymerization processes, characterizing the resulting materials, and engineering novel applications in electronics and biomedicine. This in-depth technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of this monomer. We delve into the theoretical underpinnings of its electronic transitions, present a rigorous experimental protocol for spectral acquisition and analysis, explore the key factors influencing its absorption profile, and provide quantitative data to support material characterization. This document is designed to serve as an essential resource for scientists and researchers engaged in the development of pyrrole-based functional materials.
Introduction: The Electronic Blueprint of a Key Monomer
The field of organic electronics relies on the precise design of molecular precursors to build materials with tailored properties. 1-(3,4-dimethoxyphenyl)-1H-pyrrole stands out as a valuable monomer due to the unique combination of the electron-rich pyrrole ring and the substituted phenyl moiety. The dimethoxy groups act as powerful auxochromes, modulating the electronic structure of the molecule and, consequently, the properties of the derived polymers.
The study of a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum is a non-destructive yet profoundly informative technique. It provides a direct window into the molecule's electronic structure, revealing the energy required to promote electrons from lower-energy ground states to higher-energy excited states. For 1-(3,4-dimethoxyphenyl)-1H-pyrrole, this data is crucial for:
-
Monitoring Polymerization: The distinct spectral signature of the monomer disappears as it is incorporated into the polymer chain, allowing for real-time tracking of reaction kinetics.
-
Predicting Polymer Properties: The electronic transitions of the monomer are foundational to the optoelectronic properties of the final polymer, influencing its color, conductivity, and band gap.
-
Quality Control: A standardized UV-Vis spectrum serves as a reliable fingerprint for verifying the purity and identity of the monomer.
This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a complete picture of the monomer's UV-Vis absorption characteristics.
Theoretical Framework: Understanding Molecular Electronic Transitions
The absorption of UV-Vis light by an organic molecule is governed by the excitation of electrons between molecular orbitals. The structure of 1-(3,4-dimethoxyphenyl)-1H-pyrrole contains a conjugated system of π-electrons across the pyrrole and phenyl rings, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms. This gives rise to several possible electronic transitions.[1][2]
The most significant transitions for this molecule are:
-
π → π* (Pi to Pi-star) Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system in 1-(3,4-dimethoxyphenyl)-1H-pyrrole provides an extended network of π orbitals, leading to strong absorption bands. These transitions are characteristic of aromatic and conjugated systems.[1]
-
n → π* (n to Pi-star) Transitions: These involve promoting a non-bonding electron (from the lone pairs on the nitrogen of the pyrrole ring or the oxygens of the methoxy groups) to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by them.[2]
The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's structure. The 3,4-dimethoxy substitution on the phenyl ring plays a critical role. As electron-donating groups, they increase the electron density of the conjugated system, effectively lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic shift (shift to a longer wavelength) compared to an unsubstituted 1-phenylpyrrole.
UV-Vis Spectral Profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
The UV-Vis spectrum of this monomer is characterized by distinct absorption bands corresponding to its constituent aromatic systems and the overall conjugated structure. While a single, dedicated study on this specific monomer is not prevalent, by synthesizing data from structurally similar compounds like substituted pyrroles and dimethoxybenzene derivatives, a reliable spectral profile can be established.[3][4][5]
The spectrum is expected to exhibit two primary absorption regions:
-
A high-energy band (shorter wavelength, ~220-260 nm): This band is primarily associated with the π → π* transitions localized within the 3,4-dimethoxyphenyl ring system.
-
A lower-energy band (longer wavelength, ~280-320 nm): This intense band arises from the π → π* transition across the entire conjugated system, involving both the pyrrole and the dimethoxyphenyl moieties. This band is particularly sensitive to the planarity and electronic communication between the two rings.
The following table summarizes the anticipated quantitative data for the monomer dissolved in a common non-polar solvent like ethanol or acetonitrile.
| Parameter | Value | Associated Transition |
| λmax 1 | ~245 nm | π → π* (Localized on Phenyl Ring) |
| λmax 2 | ~295 nm | π → π* (Full Conjugated System) |
| Molar Absorptivity (ε) at λmax 2 | ~15,000 - 25,000 M⁻¹cm⁻¹ | High-intensity, allowed transition |
Note: These values are estimations based on related structures and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for Spectral Acquisition
Adherence to a rigorous and validated protocol is essential for obtaining reproducible and accurate UV-Vis absorption data. The following step-by-step methodology provides a self-validating system for the characterization of the monomer.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-900 nm and a spectral bandwidth of ≤ 2 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol (or another suitable solvent like acetonitrile or cyclohexane). The solvent must be transparent in the wavelength range of interest and should not react with the sample.[6]
-
Analyte: High-purity 1-(3,4-dimethoxyphenyl)-1H-pyrrole monomer.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
Step-by-Step Procedure
-
Preparation of Stock Solution (e.g., 1x10⁻³ M):
-
Accurately weigh a precise amount of the monomer (e.g., ~20.3 mg).
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of the chosen solvent.
-
Once fully dissolved, dilute to the mark with the solvent. Mix thoroughly. This is your stock solution.
-
-
Preparation of Working Solution (e.g., 1x10⁻⁵ M):
-
Pipette 1.00 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent. Mix thoroughly. This concentration is chosen to yield an absorbance maximum within the ideal range of 0.1 - 1.0 A.U.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
Fill two quartz cuvettes with the pure solvent. These are the "blank" and "reference" cuvettes.
-
Place them in the respective holders in the spectrophotometer.
-
Perform a baseline correction to zero the absorbance across the entire spectral range.
-
-
Sample Measurement:
-
Remove the "blank" cuvette from the sample holder.
-
Rinse the cuvette with a small amount of the working solution three times.
-
Fill the cuvette with the working solution and place it back into the sample holder.
-
Run the spectral scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l) Where:
-
A = Absorbance at λmax (dimensionless)
-
c = Concentration of the working solution (in mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
The following diagram illustrates this robust experimental workflow.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Key Influencing Factors on Absorption Characteristics
The electronic transitions of the monomer are not static; they are influenced by their immediate environment and structural modifications. Understanding these factors is key to interpreting spectral data correctly.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the position and intensity of absorption bands.[7][8][9] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.
-
π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This typically results in a small bathochromic (red) shift .[10]
-
n → π* Transitions: The ground state, with its lone pair of electrons, can engage in hydrogen bonding with polar protic solvents (like methanol or water). This interaction stabilizes and lowers the energy of the non-bonding orbital. The excited state is less capable of such strong interactions. Consequently, the energy required for the transition increases, leading to a hypsochromic (blue) shift .[10]
The choice of solvent is therefore a critical experimental parameter that must be reported alongside any spectral data.
Effect of pH
While less common for applications in organic solvents, pH can have a dramatic effect. Protonation of the pyrrole nitrogen would disrupt the aromaticity and the conjugation with the phenyl ring. This would lead to a significant loss of the long-wavelength absorption band and a strong hypsochromic shift, as the electronic system would resemble that of the disconnected aromatic components.
The following diagram illustrates the relationship between molecular features, environmental factors, and the resulting spectral output.
Caption: Factors influencing the UV-Vis absorption spectrum.
Conclusion
The UV-Vis absorption characteristics of 1-(3,4-dimethoxyphenyl)-1H-pyrrole are a direct reflection of its conjugated electronic structure, significantly modulated by the electron-donating dimethoxy substituents. Its spectrum is dominated by intense π → π* transitions, with a key long-wavelength absorption band that is sensitive to environmental factors, particularly solvent polarity. The methodologies and data presented in this guide provide a robust framework for researchers to accurately characterize this monomer, ensuring purity, monitoring reactions, and ultimately enabling the rational design of next-generation organic functional materials.
References
-
ResearchGate. (n.d.). UV-visible spectra of (A) polypyrrole (PPy) synthesized without poly(styrene sulfonate) (PSS). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of the polypyrrole nanoparticles prepared by oxidation.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of PPy film. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
RSC Publishing. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]
-
YouTube. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved from [Link]
-
PubMed. (2014). A reinterpretation of the electronic spectrum of pyrrole: a quantum dynamics study. Retrieved from [Link]
-
Semantic Scholar. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption (solid line) and normalized fluorescence (dashed.... Retrieved from [Link]
-
Wikipedia. (n.d.). Molecular electronic transition. Retrieved from [Link]
-
Physics Wallah. (n.d.). UPSC Chemistry Optional Syllabus For IAS Exam 2025. Retrieved from [Link]
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PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of 1, 3, 4, and TPA. Retrieved from [Link]
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Thermodynamic Stability Profile: 1-(3,4-dimethoxyphenyl)-1H-pyrrole
The following technical guide provides an in-depth analysis of the thermodynamic stability of 1-(3,4-dimethoxyphenyl)-1H-pyrrole . It synthesizes established thermochemical data from analogous N-aryl pyrroles with predictive group additivity models to establish a baseline stability profile.
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Physical Organic Chemists, Process Safety Engineers
Executive Summary
1-(3,4-dimethoxyphenyl)-1H-pyrrole represents a specific class of electron-rich N-aryl pyrroles. Its thermodynamic stability is governed by the interplay between the aromatic stabilization of the pyrrole/benzene rings and the destabilizing steric/electronic interactions of the ortho-dimethoxy (veratryl) substituents.
While direct combustion calorimetry data for this specific derivative is absent in public repositories, its thermodynamic properties can be rigorously bounded using high-precision data from the parent 1-phenylpyrrole and 1,2-dimethoxybenzene (veratrole) . This guide provides the theoretical values derived from these anchors and details the gold-standard protocols required for experimental validation.
Structural & Electronic Context
The molecule consists of a pyrrole ring
-
Electronic Effect: The pyrrole nitrogen lone pair participates in the aromatic sextet of the pyrrole ring but also conjugates with the phenyl ring. The 3,4-dimethoxy groups are strong electron donors (
-inductive withdrawal, -resonance donation), making the system highly electron-rich. -
Oxidative Liability: Due to the high electron density, this compound is thermodynamically stable relative to elements but kinetically susceptible to oxidative polymerization (similar to polypyrrole formation) and electrophilic aromatic substitution.
Estimated Thermodynamic Parameters
Using Group Additivity Methods based on the experimental values of 1-phenylpyrrole (Ribeiro da Silva, 2010) and 1,2-dimethoxybenzene, we derive the following stability estimates:
| Parameter | Symbol | Estimated Value | Basis of Calculation |
| Enthalpy of Formation (Gas) | -102.7 ± 10 kJ/mol | 1-phenylpyrrole ( | |
| Enthalpy of Sublimation | 95.0 ± 5 kJ/mol | 1-phenylpyrrole ( | |
| Enthalpy of Formation (Solid) | -197.7 ± 12 kJ/mol | Derived from |
Note: The negative enthalpy of formation indicates the compound is thermodynamically stable with respect to its constituent elements at standard conditions.
Experimental Determination Protocols
To validate the estimated values above for a Drug Master File (DMF) or safety assessment, the following self-validating protocols must be employed. These follow the standards set by the IUPAC and leading thermochemistry groups (e.g., Thermochemistry Laboratory at the University of Porto).
Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the standard molar energy of combustion (
-
Sample Preparation:
-
Purify 1-(3,4-dimethoxyphenyl)-1H-pyrrole to >99.9% (verify via DSC).
-
Press the solid into pellets (~0.5 g).
-
Crucial: Seal pellets in polyester bags if the compound has significant vapor pressure to prevent mass loss before ignition.
-
-
Combustion Setup:
-
Apparatus: Isoperibol static bomb calorimeter (e.g., Parr 6200).
-
Atmosphere: Fill bomb with pure Oxygen (
) to 3.04 MPa . -
Ignition: Use a cotton fuse with specific energy of combustion determined previously.
-
Hydrolysis: Add 1.00 mL of deionized water to the bomb to dissolve
and .
-
-
Data Acquisition:
-
Measure temperature rise (
) using a thermistor with K resolution. -
Correction: Correct for the formation of nitric acid (
) by titrating the bomb washings with 0.1 M NaOH.
-
-
Calculation:
-
Convert
to using (where is the change in moles of gas).
-
Protocol B: Knudsen Effusion (Vapor Pressure)
Objective: Determine the enthalpy of sublimation (
-
Setup:
-
Use a Knudsen effusion cell (titanium or quartz) with a known orifice area (
). -
Place in high vacuum (
).
-
-
Execution:
-
Heat the cell to varying temperatures (
) typically 10-20 K intervals. -
Measure mass loss (
) over time ( ) using a quartz crystal microbalance or direct weighing.
-
-
Analysis:
-
Calculate vapor pressure (
) using the Knudsen equation: -
Plot:
vs (Clausius-Clapeyron). The slope yields .
-
Visualized Workflows
Diagram 1: Thermochemical Cycle
This diagram illustrates how the experimental combustion data connects to the fundamental stability of the molecule.
Caption: Born-Haber cycle relating the enthalpy of formation, sublimation, and combustion.
Diagram 2: Stability Determination Workflow
The logical flow for a researcher to determine the stability profile.
Caption: Step-by-step workflow for experimentally deriving thermodynamic stability parameters.
Comparative Stability Analysis
To understand the stability of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, we compare it to its structural parents. The "Veratryl" shift (addition of two methoxy groups) significantly alters the energy landscape.
| Compound | Stability Insight | |
| 1-Phenylpyrrole | High energy due to loss of resonance between rings (twisted structure). | |
| 1,2-Dimethoxybenzene | Stabilized by resonance of O-Me groups, despite steric strain. | |
| Target Compound | ~ -102.7 | The methoxy groups provide net stabilization relative to the phenyl parent, but the N-C bond remains a site of metabolic lability. |
Implication for Drug Design: The significant drop in enthalpy of formation (from +182.6 to ~ -102.7 kJ/mol) suggests that the 3,4-dimethoxy substitution thermodynamically stabilizes the molecule against thermal decomposition compared to the naked phenylpyrrole. However, the electron-rich nature increases susceptibility to oxidative degradation (e.g., by Cytochrome P450 enzymes).
References
-
Ribeiro da Silva, M. A. V., et al. (2010). "Experimental and computational thermochemistry of 1-phenylpyrrole and 1-(4-methylphenyl)pyrrole." The Journal of Chemical Thermodynamics, 42(12), 1441-1450.
-
Matos, M. A. R., et al. (2000). "Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers." The Journal of Physical Chemistry A, 104(46), 10664–10668.
-
NIST Chemistry WebBook. "Benzene, 1,2-dimethoxy- Thermochemical Data." National Institute of Standards and Technology.[1]
-
Santos, A. F., & Ribeiro da Silva, M. A. V. (2014). "Experimental and high level ab initio enthalpies of formation of di- tri- tetra- and pentamethyl- substituted pyrroles." The Journal of Chemical Thermodynamics, 75, 1-7.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole via Clauson-Kaas Modification
Executive Summary
This application note details the robust synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole , a critical intermediate in the development of conducting polymers (polypyrroles) and pharmaceutical pharmacophores.
While the classic Paal-Knorr reaction utilizes 1,4-dicarbonyls, the synthesis of unsubstituted N-aryl pyrroles requires the Clauson-Kaas modification . This protocol utilizes 2,5-dimethoxytetrahydrofuran as a latent source of succinaldehyde, avoiding the handling of the unstable dialdehyde. This guide provides a self-validating workflow, mechanistic insights for troubleshooting, and rigorous characterization data.
Retrosynthetic Strategy & Mechanistic Insight
The Strategic Choice: Clauson-Kaas Modification
Direct condensation of succinaldehyde with anilines is operationally difficult due to the rapid polymerization of succinaldehyde. The Clauson-Kaas protocol employs 2,5-dimethoxytetrahydrofuran, which undergoes acid-catalyzed hydrolysis in situ to release the reactive 1,4-dicarbonyl species at a controlled rate.
Reaction Mechanism
The reaction proceeds through a cascade of acid-catalyzed steps:
-
Activation: Protonation and ring-opening of 2,5-dimethoxytetrahydrofuran.[1]
-
Condensation: Nucleophilic attack by the aniline nitrogen.
-
Cyclization: Intramolecular attack to close the pyrrole ring.
-
Aromatization: Double dehydration to yield the aromatic system.
Figure 1: Mechanistic pathway of the Clauson-Kaas pyrrole synthesis.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | CAS No. |
| 3,4-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile | 6315-89-5 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | Electrophile | 696-59-3 |
| Glacial Acetic Acid | 60.05 | Solvent | Catalyst/Solvent | 64-19-7 |
| Sodium Bicarbonate | 84.01 | N/A | Quenching | 144-55-8 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 3,4-dimethoxyaniline (1.53 g, 10.0 mmol) to the flask.
-
Add Glacial Acetic Acid (15 mL). Note: The amine may not fully dissolve initially; this is normal.
-
Add 2,5-dimethoxytetrahydrofuran (1.45 mL, 1.45 g, 11.0 mmol) via syringe.
Step 2: Thermal Activation
-
Place the RBF in a pre-heated oil bath set to 110°C .
-
Reflux the mixture for 1–2 hours .
-
Checkpoint: The solution will turn dark brown/black. This is characteristic of pyrrole synthesis, but excessive black tar indicates polymerization.
-
-
Monitor via TLC (20% EtOAc in Hexanes). The starting aniline (usually lower R_f, stains purple with ninhydrin) should disappear.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water .
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
-
Combine organic layers and wash sequentially with:
-
Water (2 x 50 mL) to remove bulk acetic acid.
-
Saturated NaHCO₃ (aq) (2 x 50 mL) until effervescence ceases (Critical for removing residual acid catalyst).
-
Brine (1 x 50 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue will be a dark oil.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Target: The pyrrole is non-polar and elutes early.
-
-
Evaporate fractions to yield an off-white to pale brown solid.
Figure 2: Operational workflow for the synthesis.
Characterization & Data Analysis
The target molecule, 1-(3,4-dimethoxyphenyl)-1H-pyrrole , possesses distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ or DMSO-d₆
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyrrole | 7.00 – 7.10 | Triplet (t) | 2H | C2, C5 of Pyrrole |
| Pyrrole | 6.30 – 6.35 | Triplet (t) | 2H | C3, C4 of Pyrrole |
| Aromatic Ar-H | 6.80 – 7.00 | Multiplet (m) | 3H | Phenyl Ring |
| Methoxy (-OCH₃) | 3.90 – 3.95 | Singlet (s) | 6H | 2x OMe Groups |
Note: The symmetry of the unsubstituted pyrrole ring results in two distinct signals for the 4 pyrrole protons (
Mass Spectrometry (MS)
-
Formula: C₁₂H₁₃NO₂
-
Calculated MW: 203.24 g/mol
-
Expected Ion: [M+H]⁺ = 204.2 or M⁺ = 203.2 (EI)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of pyrrole or amine oxidation. | Reduce reaction time. Ensure inert atmosphere (N₂) if possible. Do not overheat (>120°C). |
| Incomplete Conversion | Residual water in AcOH or insufficient temperature. | Use fresh Glacial AcOH. Ensure vigorous reflux. Add 0.1 eq. excess 2,5-dimethoxytetrahydrofuran. |
| Product is Red/Purple | Oxidation of the pyrrole ring. | Pass through a short silica plug immediately. Store in the dark under inert gas. |
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.[5]
-
Banik, B. K., et al. (2004). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[1][3][4] ARKIVOC, (i), 23-28.
-
Beilstein Journals. (2016). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][4][6] Beilstein Journal of Organic Chemistry.
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-1H-pyrrole Compound Summary.
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Protocol for Clauson-Kaas Synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole (Target Compound). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole systems in serotonin (5-HT) and dopamine receptor modulators.
While the classical Paal-Knorr synthesis requires 1,4-diketones, this protocol utilizes the modified Clauson-Kaas method employing 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent. This modification avoids the handling of unstable dialdehydes, resulting in cleaner reaction profiles and higher yields for electron-rich anilines.
Reaction Mechanism & Rationale
Mechanistic Pathway
The success of this synthesis relies on the in situ generation of the reactive 1,4-dicarbonyl species. The reaction proceeds through an acid-catalyzed cascade:
-
Activation: Protonation of the methoxy groups on 2,5-dimethoxytetrahydrofuran facilitates ring opening.
-
Hydrolysis: Water (present in trace amounts or generated) converts the intermediate into succinaldehyde.
-
Condensation: The nucleophilic aniline (3,4-dimethoxyaniline) attacks the carbonyl carbons.
-
Cyclization & Aromatization: Double dehydration yields the aromatic pyrrole ring.
Mechanism Diagram
The following diagram illustrates the critical activation and cyclization flow.
Figure 1: Mechanistic flow of the modified Clauson-Kaas pyrrole synthesis.
Experimental Protocol
Materials & Reagents
Stoichiometry is critical. A slight excess of the furan ensures complete consumption of the potentially toxic aniline.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 3,4-Dimethoxyaniline | 153.18 | 1.0 | Limiting Reagent |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 - 1.2 | Masked 1,4-Dicarbonyl |
| Glacial Acetic Acid | 60.05 | Solvent | Solvent & Catalyst |
| Sodium Acetate (Optional) | 82.03 | 0.1 | Buffer (prevents polymerization) |
| Dichloromethane (DCM) | - | - | Extraction Solvent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3,4-dimethoxyaniline (1.0 equiv) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (approx. 5-10 mL per gram of aniline).
-
Note: Acetic acid acts as both the solvent and the acid catalyst.
-
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Observation: The solution may darken slightly; this is normal.
-
Phase 2: Thermal Cyclization
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 1–2 hours .
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The aniline spot (lower Rf, stains purple/brown with ninhydrin) should disappear. The product will appear as a high Rf, UV-active spot (often fluorescent).
-
Phase 3: Workup & Isolation
-
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Neutralization (Critical): Carefully neutralize the acetic acid solution with saturated NaHCO₃ or NaOH solution until pH ~7-8.
-
Caution: Significant evolution of CO₂ gas. Add base slowly.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and filter.
-
Concentration: Remove the solvent under reduced pressure (Rotavap) to yield the crude product.
Phase 4: Purification
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via:
-
Recrystallization: Ethanol/Water or Hexane/EtOAc.
-
Flash Chromatography: Silica gel, eluting with 5-10% EtOAc in Hexanes.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Expected Characterization Data
As an N-aryl pyrrole, the product will exhibit distinct aromatic signals. The symmetry of the pyrrole ring (C2/C5 and C3/C4 equivalence) is a key diagnostic feature.
-
Physical State: Off-white to tan solid.
-
Melting Point: Expected range 110–120°C (Based on 4-methoxy analog [1]).
-
1H NMR (400 MHz, CDCl₃):
-
δ 6.90 – 7.10 (m, 2H): Pyrrole α-protons (C2-H, C5-H). Typically appear as a triplet or broad singlet.
-
δ 6.80 – 6.95 (m, 3H): Aryl protons (ABX system of the 3,4-dimethoxyphenyl ring).
-
δ 6.20 – 6.35 (m, 2H): Pyrrole β-protons (C3-H, C4-H). Distinctive triplet.
-
δ 3.85 – 3.95 (s, 6H): Two methoxy singlets (-OCH₃).
-
-
13C NMR: Expected signals at ~150 ppm (C-O aryl), ~120 ppm (pyrrole α-C), ~110 ppm (pyrrole β-C), and ~56 ppm (methoxy).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization of pyrrole or furan. | Ensure inert atmosphere (N₂). Do not overheat (>130°C). Add Sodium Acetate buffer. |
| Incomplete Reaction | Insufficient activation of furan. | Ensure Acetic Acid is glacial (water content <1%). Extend reflux time. |
| Low Yield | Product loss during workup. | Pyrroles can be acid-sensitive.[4] Ensure complete neutralization before extraction. |
| Red/Pink Color | Oxidation of pyrrole. | Store product in the dark under inert gas. Pyrroles are light sensitive. |
Safety & Compliance
-
3,4-Dimethoxyaniline: Toxic if swallowed or inhaled. May cause methemoglobinemia. Handle in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use chemically resistant gloves.
-
Waste Disposal: Neutralized aqueous waste should be checked for organic content before disposal. Organic solvents must be disposed of in halogenated waste streams.
References
-
Beilstein Journal of Organic Chemistry. "Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." (2023).[5] Available at: [Link]
-
Organic Syntheses. "Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid." (General reference for handling veratraldehyde derivatives). Available at: [Link]
-
National Institutes of Health (PubChem). "Pyrrole - Compound Summary." Available at: [Link]
-
Arkivoc. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Available at: [Link]
Sources
- 1. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Electropolymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
[1]
Executive Summary
This application note details the protocol for the electrochemical synthesis of poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) . Unlike unsubstituted polypyrrole, N-substituted derivatives exhibit distinct steric and electronic properties.[1] The bulky 3,4-dimethoxyphenyl group introduces steric strain that twists the polymer backbone, modulating conjugation length, while the electron-donating methoxy groups lower the monomer's oxidation potential.[1]
This guide addresses the specific challenges of solubility , steric hindrance , and overoxidation inherent to this monomer.[1] It provides a self-validating workflow using cyclic voltammetry (CV) for nucleation and potentiostatic methods for film growth.
Chemical Foundation & Pre-Requisites[1]
Monomer Synthesis (Context)
While this guide focuses on electropolymerization, purity is paramount. The monomer is typically synthesized via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (acting as succinaldehyde) and 3,4-dimethoxyaniline.[1]
-
Critical Quality Attribute (CQA): The monomer must be recrystallized (ethanol/water) or column-purified to remove trace aniline, which acts as a radical scavenger and terminates chain growth.[1]
Reagents & Materials
| Component | Specification | Purpose |
| Monomer | 1-(3,4-dimethoxyphenyl)-1H-pyrrole (>98%) | Precursor |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | ACN for compact films; DCM for higher solubility of oligomers.[1] Must be Anhydrous (HPLC Grade). |
| Electrolyte | Tetrabutylammonium Perchlorate (TBAP) or Hexafluorophosphate (TBAPF₆) | 0.1 M concentration.[1] Provides ionic conductivity and doping anions. |
| Working Electrode (WE) | Platinum (Pt) Button or Indium Tin Oxide (ITO) | Pt for kinetic studies; ITO for spectroelectrochemistry.[1][2] |
| Reference Electrode (RE) | Ag/Ag⁺ (0.01 M AgNO₃ in ACN) | Crucial: Do not use aqueous Ag/AgCl to prevent water contamination.[1] |
| Counter Electrode (CE) | Platinum Wire/Mesh | Surface area must be >10x the WE to prevent current limiting.[1] |
Experimental Setup & Logic
The polymerization is an anodic coupling reaction involving the formation of radical cations at the
Electrochemical Cell Diagram
The following diagram illustrates the required 3-electrode configuration, emphasizing the anhydrous environment necessary for N-substituted pyrroles.
Figure 1: Three-electrode cell configuration. Note the use of a non-aqueous Ag/Ag+ reference to prevent potential drift caused by liquid junction potentials in aqueous references.
Step-by-Step Electropolymerization Protocol
Phase 1: Solution Preparation
-
Electrolyte: Dissolve TBAP to 0.1 M in anhydrous Acetonitrile.
-
Monomer: Add 1-(3,4-dimethoxyphenyl)-1H-pyrrole to reach a concentration of 10 mM .
-
Why 10 mM? Higher concentrations (>50 mM) lead to rapid precipitation of short-chain oligomers (powders) rather than adherent films.[1]
-
-
Deoxygenation: Purge the solution with Nitrogen or Argon for 15 minutes prior to scanning. Oxygen traps radical cations, inhibiting polymerization.[1]
Phase 2: Determination of Oxidation Potential (Cyclic Voltammetry)
Before growing a film, you must identify the onset of oxidation (
-
Scan Range: Set initial limits from -0.2 V to +1.2 V (vs Ag/Ag⁺).
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Observation:
-
First Cycle: Look for an irreversible anodic peak (monomer oxidation) typically between +0.85 V and +1.0 V .[1] The methoxy groups lower this potential compared to N-phenylpyrrole (+1.2 V).
-
Subsequent Cycles: Observe the appearance of new redox couples at lower potentials (approx +0.4 V to +0.6 V).
-
The Nucleation Loop: On the first reverse scan, the current trace should cross over the forward scan.[1] This "nucleation loop" confirms the deposition of a conductive phase on the electrode.[1]
-
Phase 3: Potentiostatic Film Growth (The Deposition)
For uniform films, constant potential (potentiostatic) is superior to cycling.[1]
Characterization & Validation Workflow
Once the film is grown, you must validate its electroactivity.[1]
Scan Rate Dependence Test
Run CVs of the polymer film in monomer-free electrolyte at scan rates (
-
Success Criteria: Plot Peak Current (
) vs. Scan Rate ( ). A linear relationship ( ) indicates a surface-confined electroactive species (a stable polymer film).[1] -
Failure Mode: If
is proportional to , the process is diffusion-controlled, implying soluble oligomers or poor adhesion.[1]
Workflow Diagram: From Monomer to Validated Film[1]
Figure 2: Logical workflow for synthesis and validation. The "Nucleation Loop" is the critical Go/No-Go decision point.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No film formation | High solubility of oligomers | Switch solvent to 1:1 ACN:Water (if monomer allows) or use larger anion (e.g., Polystyrene sulfonate) to induce precipitation.[1] |
| Film dissolves | Short chain length | Increase polymerization time or slightly increase potential to drive faster radical coupling. |
| Loss of activity (Green | Overoxidation | Reduce applied potential. Ensure Reference Electrode is calibrated. |
| Powdery deposit | Monomer conc. too high | Dilute monomer to 5–10 mM. Reduce current density. |
References
-
Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010).[1] Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771.[1] Link[1]
-
Roncali, J. (1992).[1] Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738.[1] (Foundational text on electropolymerization conditions applicable to heterocycles). Link[1]
-
Diaz, A. F., & Castillo, J. J. (1980).[1] A polymer electrode with variable conductivity: polypyrrole.[1][4][5][6] Journal of the Chemical Society, Chemical Communications, (9), 397-398.[1] (Establishes the ACN/TBAP protocol). Link
-
Camurlu, P. (2014).[1] Polypyrrole derivatives for electrochromic applications. RSC Advances, 4, 55832-55845.[1] (Specifics on N-substituted and functionalized pyrroles). Link
-
Merz, A., et al. (1991).[1] N-Substituted Polypyrroles: Redox Potential and Substituent Effects. Synthesis, 1991(04), 265-276.[1] (Mechanistic insight into steric effects of N-aryl groups). Link[1]
Sources
- 1. Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application [mdpi.com]
- 2. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of Conductive Polymer Films using 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Executive Summary & Strategic Significance
This guide details the protocols for synthesizing conductive polymer films based on 1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP) . Unlike unsubstituted polypyrrole (PPy), which is insoluble and intractable, P(DMPP) offers a unique combination of solubility in organic solvents , distinct electrochromic properties (transparent-to-colored switching), and enhanced stability due to the electron-donating methoxy substituents on the N-phenyl ring.
Why DMPP?
-
Solubility: The N-substituted phenyl ring disrupts interchain
- stacking enough to permit solubility in polar aprotic solvents (e.g., DMSO, THF), facilitating spin-coating or casting post-synthesis. -
Electrochromism: P(DMPP) films exhibit high optical contrast, switching between a pale yellow (neutral) and dark blue/green (oxidized) state, making them ideal for smart windows and displays.
-
Bio-interface Potential: The methoxy groups (
) provide sites for hydrogen bonding, increasing compatibility with biomolecules for biosensor applications compared to bare hydrophobic PPy.
Material Selection & Pre-requisites
Reagents
| Component | Grade/Purity | Role | Critical Note |
| DMPP Monomer | >98% (HPLC) | Precursor | Store at 4°C under Ar/N₂ to prevent auto-oxidation. |
| Acetonitrile (ACN) | Anhydrous (<10 ppm H₂O) | Solvent | Water scavenges radical cations, terminating chain growth prematurely. |
| TBAPF₆ | Electrochemical Grade | Electrolyte | Tetrabutylammonium hexafluorophosphate provides high ionic conductivity and stability. |
| Dichloromethane (DCM) | Anhydrous | Co-solvent | Used if monomer solubility in ACN is limited. |
| Ferric Chloride (FeCl₃) | Anhydrous | Oxidant | For chemical polymerization route. |
Monomer Synthesis (Context)
If the monomer is not commercially available, it is synthesized via the Clauson-Kaas reaction .
-
Reaction: 2,5-dimethoxytetrahydrofuran + 3,4-dimethoxyaniline
1-(3,4-dimethoxyphenyl)-1H-pyrrole. -
Purification: Silica gel column chromatography (Hexane/EtOAc) is mandatory to remove oligomers before polymerization.
Protocol A: Electropolymerization (Film Formation)
Objective: Grow a uniform, adherent thin film on a conductive substrate (ITO, Pt, or Au).
Mechanism: Anodic oxidation generates radical cations at the
Experimental Setup
-
Cell: One-compartment, three-electrode electrochemical cell.
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol) or Platinum disk.
-
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag/AgCl (saturated KCl). Note: All potentials below are vs. Ag/AgCl.
Workflow Visualization
Figure 1: Step-by-step workflow for the potentiodynamic electropolymerization of DMPP.
Step-by-Step Procedure
-
Solution Preparation: Dissolve TBAPF₆ (0.1 M) in anhydrous Acetonitrile. Add DMPP (0.01 M) . Tip: If the monomer is slow to dissolve, use a 1:1 mixture of ACN:DCM.
-
Degassing: Purge the solution with Argon for 15 minutes. Oxygen traps radicals and inhibits polymerization.
-
Conditioning: Perform a pre-scan CV on a dummy electrode to equilibrate the interface.
-
Polymerization (Potentiodynamic Mode):
-
Scan Range: -0.2 V to +0.9 V (vs Ag/AgCl).
-
Scan Rate: 50–100 mV/s.
-
Cycles: 10–20 cycles (Film thickness is proportional to charge passed/number of cycles).
-
Observation: You will observe the growth of a broad redox wave around +0.4 V to +0.6 V, indicating polymer growth. The film will appear dark green/blue on the electrode.
-
Warning: Do not exceed +1.1 V. Overoxidation leads to nucleophilic attack by solvent/impurities on the polymer backbone, destroying conductivity ("Overoxidation Death").
-
-
Washing: Remove the WE and rinse gently with monomer-free ACN/TBAPF₆ solution to remove oligomers.
Protocol B: Chemical Oxidative Polymerization (Bulk Synthesis)
Objective: Synthesize bulk powder for solubility testing or solution casting.
-
Dissolution: Dissolve DMPP (1.0 mmol) in dry Chloroform (10 mL).
-
Oxidant Prep: Dissolve anhydrous FeCl₃ (2.5 mmol) in Nitromethane or Chloroform. Ratio 2.5:1 (Oxidant:Monomer) is optimal.
-
Reaction: Dropwise add the oxidant solution to the monomer solution under vigorous stirring at 0°C (ice bath).
-
Why 0°C? Lower temperatures minimize side reactions and improve structural regularity (regioregularity).
-
-
Aging: Stir for 24 hours under inert atmosphere. The solution will turn black.
-
Precipitation: Pour the reaction mixture into excess Methanol (200 mL). The polymer P(DMPP) will precipitate.
-
Purification: Filter and wash extensively with Methanol (to remove Fe residues) and Acetone (to remove oligomers).
-
Drying: Vacuum dry at 60°C for 12 hours.
Characterization & Data Interpretation
Cyclic Voltammetry (CV) Analysis
The CV of the resulting film in monomer-free electrolyte reveals its electroactivity.
| Parameter | Typical Value | Interpretation |
| E_onset (Oxidation) | +0.2 V to +0.3 V | Lower than PPy (+0.5 V) due to electron-donating methoxy groups. |
| E_pa (Peak Anodic) | +0.45 V | Potential where the polymer is fully doped (conductive). |
| Color Change | Pale Yellow | Yellow: Neutral (reduced). Blue-Green: Polaronic/Bipolaronic (oxidized). |
| Stability | >95% retention after 100 cycles | Indicates good adhesion and chemical stability. |
Conductivity
-
Method: Four-point probe on a dry, free-standing film or spin-coated glass.
-
Typical Value:
to S/cm. -
Note: Conductivity is generally lower than parent PPy (10–100 S/cm) because the bulky dimethoxyphenyl group twists the polymer backbone, reducing the effective conjugation length.
Troubleshooting Guide
Issue: Film peels off the electrode.
-
Cause: Poor adhesion or rapid gas evolution.
-
Fix: Clean ITO surface with Piranha solution (Caution!) or UV-Ozone. Reduce scan rate to 20 mV/s to grow the film more slowly and densely.
Issue: No polymer growth (current does not increase with cycles).
-
Cause: High water content in solvent or "Overoxidation".
-
Fix: Dry ACN over molecular sieves. Ensure the upper potential limit does not exceed +1.0 V.
Issue: Polymer is insoluble (Chemical Synthesis).
-
Cause: Cross-linking at the
-positions (3,4) of the pyrrole ring.[1] -
Fix: Lower the polymerization temperature to -20°C. Ensure the Oxidant:Monomer ratio does not exceed 2.5:1.
References
-
Merz, A., Schwarz, R., & Schropp, R. (1992).[2] 3,4-Dimethoxypyrrole: Monomer synthesis and conducting polymer formation. Advanced Materials. Link
-
Zotti, G., et al. (1998). Electrochemical polymerization of N-substituted pyrroles. Chemistry of Materials. Link
-
Groenendaal, L., et al. (2003). Poly(3,4-ethylenedioxythiophene) and its derivatives: Past, present, and future. Advanced Materials. (Cited for comparative oxidative mechanism standards). Link
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. (Fundamental review on electropolymerization conditions applicable to heterocycles). Link
-
Carbas, B. B. (2024). Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole. Polymer Bulletin. (Recent protocol on N-aryl pyrrole derivatives). Link
Sources
Synthesis of 1-(3,4-Dimethoxyphenyl)-1H-pyrrole via Paal-Knorr Condensation: A Protocol for Accessing Core Scaffolds in Medicinal Chemistry
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, a key structural motif in medicinal chemistry. The synthesis is achieved through the Paal-Knorr reaction, a robust and reliable method for constructing the pyrrole ring system.[1][2] Here, 3,4-dimethoxyaniline is condensed with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the requisite 1,4-dicarbonyl compound, succinaldehyde. This document offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, characterization data, and a discussion of the significance of N-arylpyrroles in drug discovery. The target audience includes researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable heterocyclic scaffold.
Scientific Foundation: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and efficient methods for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][3] The reaction's versatility and tolerance for a wide range of functional groups have cemented its importance in modern organic synthesis.
Mechanism of Action
The reaction between 3,4-dimethoxyaniline and 2,5-dimethoxytetrahydrofuran proceeds through a well-elucidated, acid-catalyzed pathway.[4]
-
In-Situ Generation of the 1,4-Dicarbonyl: 2,5-dimethoxytetrahydrofuran is a cyclic acetal that is more stable and easier to handle than its reactive aldehyde counterpart, succinaldehyde. In the presence of a weak acid catalyst, such as acetic acid, the acetal undergoes hydrolysis to generate succinaldehyde in situ.
-
Hemiaminal Formation: The primary amine (3,4-dimethoxyaniline) performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[2]
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is typically the rate-determining step of the reaction.[5][6]
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1]
The choice of a weak acid is critical; strongly acidic conditions (pH < 3) can favor a competing reaction pathway, leading to the formation of furan as a major byproduct.[4][6]
Sources
Chemical polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole using oxidants
Application Note: Chemical Oxidative Polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Executive Summary
This guide details the chemical oxidative polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP) using Iron(III) Chloride (
Mechanistic Insight
The polymerization proceeds via a radical-cation coupling mechanism . The oxidant (
Key Mechanistic Features:
-
Oxidation:
removes an electron from the pyrrole ring, generating a radical cation. -
Resonance Stabilization: The radical cation is stabilized by the electron-rich 3,4-dimethoxyphenyl group. The methoxy groups (
) are strong electron donors, lowering the oxidation potential of the monomer compared to N-phenylpyrrole. -
Coupling: Two radical cations couple at the
-positions (C2 and C5) of the pyrrole ring. -
Deprotonation: Protons are eliminated to restore aromaticity, forming a dimer.[1]
-
Chain Growth: The process repeats, forming oligomers and eventually the polymer chain.
-
Doping: The polymer is oxidized (doped) by residual
or ions, introducing charge carriers (polarons/bipolarons).
Reaction Pathway Diagram
Figure 1: Step-wise oxidative polymerization mechanism of DMPP.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 1-(3,4-dimethoxyphenyl)-1H-pyrrole | >98% Purity | Monomer |
| Iron(III) Chloride ( | Anhydrous, Powder | Oxidant |
| Chloroform ( | HPLC Grade, Anhydrous | Solvent (Reaction) |
| Methanol ( | ACS Reagent | Precipitant/Wash |
| Hydrazine Hydrate | (Optional) | Dedoping Agent |
Step-by-Step Synthesis
Step 1: Oxidant Preparation [2]
-
Action: Dissolve 2.5 g (15.4 mmol) of anhydrous
in 50 mL of dry chloroform. -
Note:
is hygroscopic. Weigh quickly or use a glovebox. Filter the solution if any insoluble particles remain.
Step 2: Monomer Solution
-
Action: In a separate flask, dissolve 1.0 g (4.9 mmol) of DMPP monomer in 20 mL of dry chloroform.
-
Ratio Logic: This establishes a 1:3 Monomer:Oxidant molar ratio . The theoretical stoichiometric requirement is 1:2.33 (2 electrons for coupling, 0.33 for doping), but a slight excess ensures high conversion.[1]
Step 3: Polymerization
-
Action: Cool the oxidant solution to 0°C using an ice bath.
-
Action: Add the monomer solution dropwise to the oxidant solution under vigorous stirring over 20 minutes.
-
Observation: The solution will turn from orange/brown to dark black/green immediately, indicating the formation of the conjugated polymer backbone.
-
Duration: Stir at 0°C for 4 hours, then allow to warm to room temperature and stir for an additional 20 hours.
Step 4: Purification & Isolation
-
Action: Pour the reaction mixture into 500 mL of cold Methanol .
-
Result: The polymer will precipitate as a black solid.
-
Filtration: Collect the solid via vacuum filtration (0.45 µm PTFE membrane).
-
Washing: Wash the precipitate extensively with Methanol until the filtrate is colorless (removes residual
and unreacted monomer). -
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
Workflow Diagram
Figure 2: Experimental workflow for the chemical synthesis of Poly(DMPP).
Characterization & Expected Results
| Technique | Expected Observation | Interpretation |
| Solubility | Soluble in | Confirms the effect of the N-aryl substituent disrupting interchain packing. |
| UV-Vis Spectroscopy | Broad absorption >400 nm; tailing into NIR. | Indicates polaron/bipolaron bands (doped state). |
| FTIR | Peaks at ~1550 cm⁻¹ (C=C) and ~1200 cm⁻¹ (C-N). | Absence of N-H stretch (~3400 cm⁻¹) confirms N-substitution. |
| Conductivity | Lower than PPy (10-100 S/cm) due to steric twisting of the phenyl ring reducing effective conjugation length. |
Troubleshooting Guide:
-
Low Yield: Ensure
is anhydrous. Water terminates the cationic chain ends. -
Insolubility: The polymer may be cross-linked. Reduce reaction temperature to -20°C or decrease monomer concentration to prevent
-coupling. -
Iron Contamination: If the polymer is for biological use, perform a final wash with 0.1M HCl followed by ammonia dedoping and re-doping to ensure complete removal of paramagnetic iron species.
References
-
Fundamental Mechanism of N-Substituted Pyrrole Polymerization
-
Chemical Polymerization with FeCl3
-
Solubility & Steric Effects in N-Aryl Pyrroles
-
Synthesis of N-Aryl Pyrrole Monomers (Clauson-Kaas Method)
Sources
Fabrication of electrochemical sensors based on poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole)
Abstract
This application note details the end-to-end fabrication protocol for electrochemical sensors utilizing poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) (P(DMPP)). Unlike unsubstituted polypyrrole, this N-aryl derivative incorporates electron-rich dimethoxy substituents that stabilize the polymer backbone and provide unique active sites for hydrogen bonding and electrostatic interactions. This guide covers the synthesis of the monomer via the Clauson-Kaas reaction, electropolymerization on glassy carbon electrodes (GCE), and sensor validation for pharmaceutical and bio-analyte detection.
Introduction
Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) is a conducting polymer belonging to the class of N-substituted polypyrroles. The steric bulk of the N-aryl group typically reduces conductivity compared to parent polypyrrole by twisting the polymer backbone; however, the 3,4-dimethoxy substituents are electron-donating, which lowers the oxidation potential of the monomer and stabilizes the cation radical intermediates during polymerization.
Key Advantages for Sensing:
-
Enhanced Stability: The N-substitution prevents degradation via nucleophilic attack at the nitrogen atom.
-
Functional Interaction: The methoxy (-OCH₃) groups act as hydrogen bond acceptors, improving selectivity for analytes with hydroxyl or amine groups (e.g., dopamine, paracetamol).
-
Surface Morphology: Forms a granular, porous film ideal for analyte diffusion.
Material Preparation: Monomer Synthesis
Note: 1-(3,4-dimethoxyphenyl)-1H-pyrrole is not a common off-the-shelf reagent. It must be synthesized prior to polymerization.
Protocol: Modified Clauson-Kaas Synthesis
This reaction condenses a primary amine with a furan derivative to form the pyrrole ring.
Reagents:
-
3,4-Dimethoxyaniline (10 mmol)
-
2,5-Dimethoxytetrahydrofuran (10 mmol)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step:
-
Dissolution: Dissolve 1.53 g of 3,4-dimethoxyaniline in 20 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 1.32 g (1.3 mL) of 2,5-dimethoxytetrahydrofuran dropwise under stirring.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 2 hours. The solution will turn dark.
-
Workup: Cool to room temperature and pour into 100 mL of ice-cold water.
-
Extraction: Extract the product with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Wash the organic layer with saturated NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate under vacuum.
-
Yield: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to obtain white/pale yellow crystals of 1-(3,4-dimethoxyphenyl)-1H-pyrrole .
Sensor Fabrication: Electropolymerization[1][2]
Electrode Pre-treatment (Critical)
A pristine surface is required for adhesion.
-
Polish: Polish the Glassy Carbon Electrode (GCE, 3 mm dia.) with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth.
-
Sonication: Sonicate in ethanol for 3 mins, then in ultrapure water for 3 mins.
-
Activation: Cyclically scan the electrode in 0.5 M H₂SO₄ (-0.5 V to +1.5 V) until a stable CV is obtained to remove surface oxides.
Electropolymerization Protocol
Technique: Cyclic Voltammetry (CV) Solvent: Acetonitrile (ACN) (Monomer is insoluble in water). Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).
| Parameter | Setting | Rationale |
| Monomer Conc. | 10 mM | Sufficient concentration for film growth without bulk precipitation. |
| Potential Range | -0.2 V to +1.2 V (vs. Ag/AgCl) | Covers the oxidation onset of the monomer (+0.8 V) and overoxidation limit. |
| Scan Rate | 50 - 100 mV/s | Moderate rate ensures uniform film deposition. |
| Cycles | 10 - 20 cycles | Controls film thickness. 10 cycles ≈ 50-100 nm film. |
Procedure:
-
Prepare 10 mL of electrolyte solution (0.1 M TBAPF₆ in ACN).
-
Add 10 mM of the synthesized monomer. Purge with Nitrogen (N₂) for 10 mins.
-
Immerse the 3-electrode system (WE: GCE, RE: Ag/AgCl non-aqueous, CE: Pt wire).
-
Run the CV.[1][2][3][4][5][6] Observation: An irreversible oxidation peak at ~0.85 V on the first scan indicates radical cation formation. Subsequent scans will show broad redox waves of the growing polymer.
-
Post-Treatment: Rinse the electrode gently with monomer-free ACN to remove unreacted species.
Characterization & Validation
Electrochemical Impedance Spectroscopy (EIS)
-
Medium: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Frequency: 0.1 Hz to 100 kHz.
-
Result: The bare GCE shows a small semicircle (low
). The P(DMPP) modified electrode will show a larger semicircle initially due to the hydrophobic nature of the film hindering the approach of the hydrophilic probe, or a smaller semicircle if the polymer is in its conductive (doped) state and facilitates electron transfer. -
Self-Validation: If
does not change after polymerization, the film failed to deposit.
Scanning Electron Microscopy (SEM)
-
Expectation: A "cauliflower-like" or granular morphology. This high surface area is critical for sensor sensitivity.
Application Case Study: Detection of Dopamine
The electron-rich methoxy groups facilitate the adsorption of cationic neurotransmitters like Dopamine (DA).
Protocol:
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.0.
-
Technique: Differential Pulse Voltammetry (DPV).
-
Parameters:
-
Step potential: 5 mV
-
Modulation amplitude: 25 mV
-
Scan range: -0.2 V to +0.6 V
-
-
Measurement:
-
Add DA aliquots (e.g., 1 µM to 100 µM).
-
Observe oxidation peak at ~0.2 V.
-
Mechanism: DA oxidizes to Dopamine-o-quinone. The P(DMPP) film catalyzes this transfer via electrostatic attraction between the protonated amine of DA and the electron-rich polymer surface.
-
Workflow Diagrams
Figure 1: Sensor Fabrication Workflow
Caption: Step-by-step workflow from Clauson-Kaas monomer synthesis to electrochemical deposition on GCE.
Figure 2: Sensing Mechanism
Caption: Mechanistic pathway showing analyte interaction with methoxy groups facilitating electron transfer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Polymer Growth | Monomer oxidation potential too high or solvent wet. | Dry ACN with molecular sieves. Increase upper potential limit to +1.3 V. |
| Film Peeling | Poor adhesion to GCE. | Polish GCE thoroughly. Use a "seed layer" by running 2 cycles at slow scan rate (20 mV/s). |
| Low Sensitivity | Film too thick (diffusion barrier). | Reduce polymerization cycles from 20 to 5. |
| High Background Current | Trapped electrolyte ions. | Rinse electrode in pure ACN then water for 5 mins before testing. |
References
-
Clauson-Kaas Reaction: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link
-
Electropolymerization of N-substituted Pyrroles: Deronzier, A., & Moutet, J. C. (1996). Polypyrrole films containing metal complexes: syntheses and applications. Coordination Chemistry Reviews, 147, 339-371. Link
-
Electrochemical Sensing with PPy Derivatives: Apetrei, C., et al. (2011). Electrochemical Sensor Based on Polypyrrole for the Detection of Heavy Metals. International Journal of Electrochemical Science, 6, 605-618. Link
-
Dopamine Sensing Mechanism: Jackowska, K., & Krysinski, P. (2013). New trends in the electrochemical sensing of dopamine. Analytical and Bioanalytical Chemistry, 405(11), 3753–3771. Link
Sources
- 1. Frontiers | A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate [frontiersin.org]
- 2. Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole for Sensitive Detection of Morphine in Wastewater [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Welcome to the technical support center for optimizing the synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. Our focus is on the Paal-Knorr reaction, the most direct and widely used method for this transformation. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction for maximum yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole from a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran) and 3,4-dimethoxyaniline.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several interrelated factors. A systematic approach to optimization is key.
-
Suboptimal Reaction Conditions: The classic Paal-Knorr synthesis was often limited by harsh conditions like prolonged heating in strong acid, which can degrade sensitive molecules.[1][2] For an electron-rich amine like 3,4-dimethoxyaniline, these conditions can be particularly detrimental.
-
pH Control is Critical: The reaction requires acid catalysis, but the pH must be carefully controlled. The process should be run under weakly acidic or neutral conditions.[3] Strong acids (pH < 3) significantly favor the formation of furan byproducts, as the 1,4-dicarbonyl compound will self-condense faster than it reacts with the protonated, less-nucleophilic amine.[2][3][4] The addition of a weak acid like acetic acid is often sufficient to accelerate the reaction without causing significant side product formation.[2][3]
-
Temperature and Time: While heat is often required, excessive temperatures or prolonged reaction times can lead to the degradation of the starting materials or the pyrrole product, often resulting in polymerization and tar formation.[5][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.[4] Modern approaches using microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields by minimizing thermal decomposition.[1][5]
-
-
Inappropriate Catalyst Selection: The choice of acid catalyst is pivotal.
-
Traditional Brønsted Acids: While effective, strong acids like H₂SO₄ or p-TsOH can lead to low yields due to byproduct formation and degradation.[2][7]
-
Modern Alternatives: Milder and more selective catalysts are now preferred. Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can efficiently promote the reaction under gentler conditions.[7] Heterogeneous catalysts like montmorillonite clay or silica sulfuric acid are also excellent choices, offering the additional benefit of easy removal via filtration.[2][7] For a very mild approach, molecular iodine (I₂) has been shown to catalyze the reaction effectively at room temperature, often under solvent-free conditions.[2][8]
-
-
Reactant Purity and Stoichiometry:
-
Ensure the purity of your 3,4-dimethoxyaniline and 1,4-dicarbonyl source. Impurities can inhibit the reaction.[9]
-
Using a slight excess (1.1-1.2 equivalents) of the amine (3,4-dimethoxyaniline) can help push the equilibrium towards the desired pyrrole product and outcompete the furan side reaction.[9]
-
Q2: I'm observing a significant byproduct in my analysis. How do I identify and prevent it?
Answer: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan, formed from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound.[4][10]
-
Cause: This side reaction is favored under strongly acidic conditions (pH < 3), where the amine is fully protonated and its nucleophilicity is drastically reduced.[3][10]
-
Prevention Strategy:
-
Maintain pH > 3: Use a weak acid like acetic acid as the catalyst or solvent. Avoid strong mineral acids.[9]
-
Increase Amine Concentration: As mentioned above, using an excess of 3,4-dimethoxyaniline kinetically favors the bimolecular reaction to form the pyrrole over the unimolecular cyclization to form the furan.[5][9]
-
Choose a Milder Catalyst: Lewis acids or heterogeneous catalysts are often more selective for pyrrole formation.[7][9]
-
Q3: My crude product is a dark, intractable tar that is difficult to purify. What causes this and how can I avoid it?
Answer: The formation of a dark, tarry substance is a clear sign of polymerization and/or degradation of the reactants or the pyrrole product itself.[5][9] Pyrroles, especially electron-rich ones, can be sensitive to highly acidic conditions and high temperatures.[6]
-
Cause: This is almost always due to excessively harsh reaction conditions.
-
High temperatures for extended periods.
-
Use of strong, concentrated acids.
-
-
Prevention Strategy:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to wait longer at a lower temperature than to force the reaction with excessive heat.[5]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one (e.g., acetic acid, citric acid) or a Lewis acid catalyst.[5][7] As noted, iodine or certain ionic liquids can facilitate the reaction even at room temperature.[7][11]
-
Optimize Reaction Time: Monitor the reaction closely with TLC and stop it once the starting material is consumed, before significant product degradation begins.
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the Paal-Knorr synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole?
The accepted mechanism involves a sequence of acid-catalyzed steps. It avoids the formation of an enamine intermediate before the rate-determining step.[1][3]
-
Hemiaminal Formation: The reaction begins with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The lone pair of the nitrogen atom in 3,4-dimethoxyaniline then attacks this activated carbonyl carbon to form a hemiaminal intermediate.[1][12]
-
Cyclization (Rate-Determining Step): The hydroxyl group of the hemiaminal is protonated, and the nitrogen atom performs an intramolecular attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[2][11] This forms a 2,5-dihydroxytetrahydropyrrole derivative.[10]
-
Dehydration: A two-step dehydration process, where both hydroxyl groups are eliminated as water molecules, leads to the formation of the stable, aromatic pyrrole ring.[1][12]
Below is a diagram illustrating this mechanistic pathway.
Caption: Paal-Knorr reaction mechanism pathway.
What are the best starting materials for the 1,4-dicarbonyl component?
While 2,5-hexanedione is the most direct 1,4-dicarbonyl, it can be advantageous to use a precursor that generates it in situ.
-
2,5-Dimethoxytetrahydrofuran: This is a highly effective and commonly used alternative.[8][13] Under acidic conditions, it readily hydrolyzes to form succinaldehyde (the 1,4-dialdehyde), which then reacts with the amine. This precursor is often more stable and easier to handle than the dicarbonyl itself.
-
Succinaldehyde bis(dimethyl acetal): Similar to the above, this acetal serves as a stable precursor that releases the reactive 1,4-dicarbonyl under the acidic reaction conditions.
Are there any "green" or milder alternatives to traditional Paal-Knorr conditions?
Yes, significant progress has been made in developing more environmentally friendly and efficient protocols.
-
Microwave-Assisted Synthesis: As discussed, using a microwave reactor can drastically shorten reaction times and improve yields.[12]
-
Solvent-Free Reactions: Reactions catalyzed by a small amount of molecular iodine (I₂) can often be run neat (without solvent) at room temperature, providing excellent yields and simplifying purification.[2][8]
-
Aqueous Conditions: Some modern protocols utilize water as the solvent, often with a catalyst like iron(III) chloride, offering a much greener alternative to organic solvents.[13]
-
Reusable Catalysts: Solid acid catalysts like silica sulfuric acid or zeolites can be filtered off after the reaction and reused, reducing waste.[2]
Data & Protocols
Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages / Considerations |
| Acetic Acid | Reflux in glacial acetic acid | Simple, readily available, acts as both solvent and catalyst.[2][3] | Can require long reaction times; moderate yields. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in toluene or xylene, reflux with Dean-Stark trap | Effective at removing water byproduct, driving the reaction to completion.[1] | Can be too harsh for sensitive substrates, leading to degradation.[2] |
| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic amount in an organic solvent (e.g., CH₃CN), room temp to 80 °C | High efficiency, mild conditions, reduced byproduct formation.[7][11] | Higher cost of catalyst. |
| Molecular Iodine (I₂) | 5-10 mol%, solvent-free or in ethanol, room temp or microwave | Extremely mild, often high-yielding, simple workup, "green" option.[2][8] | Iodine can stain glassware; requires proper handling. |
| Heterogeneous Catalysts (e.g., Montmorillonite K10) | Catalyst in an organic solvent, reflux | Reusable catalyst, easy to remove by filtration, mild conditions.[11] | May require longer reaction times than homogeneous catalysts. |
Troubleshooting Workflow Diagram
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting low yield issues.
Example Protocol: Microwave-Assisted, Iodine-Catalyzed Synthesis
This protocol is adapted from modern, high-yield methods and serves as an excellent starting point for optimization.[8]
-
Reactant Preparation: In a 10 mL microwave process vial, combine 3,4-dimethoxyaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (I₂) (0.05 mmol, 5 mol%).
-
Reaction: Seal the vial and place it in an automated microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Note: The optimal time and temperature should be determined by running small-scale test reactions.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: After cooling, dissolve the reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (15 mL).
-
Purification:
-
Wash the organic solution with aqueous sodium thiosulfate to remove the iodine catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
-
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Abat, S., et al. (2021). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Banik, B. K., et al. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
Purification methods for 1-(3,4-dimethoxyphenyl)-1H-pyrrole recrystallization
Introduction
The purification of 1-(3,4-dimethoxyphenyl)-1H-pyrrole presents a specific set of challenges common to electron-rich N-aryl heterocycles. Synthesized typically via the Clauson-Kaas reaction (condensation of 3,4-dimethoxyaniline with 2,5-dimethoxytetrahydrofuran), the crude product often contains unreacted aniline, oligomeric "pyrrole blacks" (oxidation products), and residual solvent.[1]
While column chromatography is the standard purification method for small scales, recrystallization is preferred for scale-up to ensure high crystallinity and removal of trace metal or acidic impurities. This guide addresses the critical issues of oiling out , oxidative darkening , and solvent selection to ensure a high-purity isolation.[1]
Phase 1: Solvent System Selection
The choice of solvent is dictated by the melting point of the solid (likely between 60–110°C based on structural analogues) and the lipophilicity of the dimethoxyphenyl group.[1]
Recommended Solvent Systems
| Solvent System | Type | Suitability | Notes |
| Ethanol (Abs.) | Single | High | Excellent first choice. Good solubility at boiling; poor at |
| Isopropanol (IPA) | Single | High | Higher boiling point ( |
| Ethanol / Water | Binary | Medium | Use water as an anti-solvent.[1] Risk: High risk of oiling out if water is added too quickly. |
| Ethyl Acetate / Hexane | Binary | High | Standard "non-polar" alternative.[1] Dissolve in min. hot EtOAc, add Hexane until turbid. |
| Toluene | Single | Low | Only for very large scales.[1] Hard to remove residual solvent.[1] |
Critical Pre-Check: The "Oiling Out" Risk
N-aryl pyrroles are notorious for "oiling out" (phase separating as a liquid droplet rather than a crystal) because their melting points often overlap with the boiling points of common solvents.[1]
-
Rule of Thumb: If your crude material is a sticky gum or oil, do not attempt direct recrystallization.[1] Perform a trituration first (see Phase 3).[1]
Phase 2: Step-by-Step Recrystallization Protocol
Dissolution & Hot Filtration
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol or IPA in small portions while heating to reflux.
-
Stop adding solvent when the solid is just dissolved.[1]
-
Check for Color: If the solution is dark brown/black (indicating polymerized pyrrole), add Activated Carbon (0.5 - 1 wt%) .[1] Boil for 5 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove carbon and insoluble oligomers.[1] Speed is critical to prevent premature crystallization on the filter.[1]
Controlled Cooling (Nucleation)
-
Allow the filtrate to cool to room temperature slowly (over 30–60 minutes). Do not use an ice bath immediately.[1]
-
Observation: Look for needles or plates. If droplets (oil) appear, proceed immediately to the Troubleshooting section.
-
Once room temperature is reached and crystals form, cool further to
for 30 minutes to maximize yield.
Isolation
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the cake with cold solvent (the same solvent used for crystallization, chilled to
). -
Drying: Dry under high vacuum at
. Avoid high heat (>60°C) in the presence of air to prevent surface oxidation.[1]
Phase 3: Troubleshooting & Edge Cases
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[1] Cause: The solution reached saturation at a temperature above the compound's melting point.[1]
Corrective Workflow:
-
Re-heat the mixture until the oil redissolves (add a small amount of extra solvent if needed).
-
Seed: Add a tiny crystal of pure product (if available) to the solution at a temperature just below the saturation point.
-
Vigorous Stirring: Stirring can induce nucleation over phase separation.[1]
-
The "Cloud Point" Method (For Binary Solvents):
Issue 2: Darkening / Oxidation
Symptom: Crystals turn pink or brown upon drying.[1] Cause: Electron-rich pyrroles oxidize in air, especially when wet with solvent. Prevention:
-
Store the wet cake under nitrogen during filtration if possible.[1]
-
Wash with a solvent containing a trace of antioxidant (e.g., BHT) if the compound is extremely sensitive (though 1-(3,4-dimethoxyphenyl)pyrrole is generally moderately stable).[1]
-
Store in the dark at
.
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for handling crude N-aryl pyrrole derivatives, prioritizing physical state assessment to prevent yield loss.
Frequently Asked Questions (FAQ)
Q1: My product is turning pink/purple on the filter paper. What is happening? A: This is characteristic of pyrrole oxidation. The "pyrrole red" or "pyrrole black" formation is catalyzed by acid and light.[1] Ensure your washing solvent is neutral (not acidic) and minimize exposure to light.[1] If the color is superficial, a quick wash with cold ethanol may remove it.[1]
Q2: Can I use water as a solvent? A: Only as an anti-solvent in a binary mixture (e.g., Ethanol/Water).[1] 1-(3,4-dimethoxyphenyl)-1H-pyrrole is highly lipophilic and will not dissolve in water alone. Using water alone will result in an emulsion, not a solution.[1]
Q3: The Clauson-Kaas reaction used Acetic Acid.[3][4][5] Do I need to neutralize before recrystallization?
A: Yes. Residual acid promotes polymerization. Ensure the crude solid was washed with water or a mild bicarbonate solution before attempting recrystallization.[1] If you smell acetic acid in the crude, dissolve it in EtOAc and wash with
Q4: I have no seed crystals. How do I induce nucleation? A: Scratch the inner wall of the glass flask with a glass rod at the air-liquid interface.[2] The microscopic glass shards and surface energy disruption often trigger nucleation.[1] Alternatively, dip a glass rod in the solution, let the solvent evaporate on the rod to form a film, and re-insert it.[1]
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[6] Acta Chemica Scandinavica, 6, 667–670.[1]
-
Polshettiwar, V., & Varma, R. S. (2008).[1] Greener and rapid synthesis of N-substituted pyrroles using microwaves in water. Organic & Biomolecular Chemistry, 6, 4615-4652.[1]
-
Banik, B. K., et al. (2004).[1] Microwave-induced iodine-catalyzed synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(24), 4723-4726.[1]
-
PubChem Compound Summary. (2023). 1-(4-methoxyphenyl)-1H-pyrrole (Analogue Data).[7] National Center for Biotechnology Information.[1]
Sources
- 1. 1-(3,5-Dimethoxybenzyl)-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Troubleshooting low conductivity in poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) films
Welcome to the technical support center for the synthesis and characterization of poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the electrochemical polymerization and characterization of this conductive polymer.
Troubleshooting Guide: Low Film Conductivity
Low conductivity is a frequent challenge in the fabrication of conductive polymer films. This guide provides a structured approach to identifying and resolving the root causes of this issue in your poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) films.
Question 1: My electropolymerized film shows significantly lower conductivity than expected. What are the most likely causes related to the monomer and electrolyte?
Answer:
Low conductivity in your poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) film can often be traced back to the purity of your starting materials and the composition of your electrolyte solution. The introduction of the electron-donating 3,4-dimethoxyphenyl group onto the pyrrole nitrogen can influence the polymerization process, making it sensitive to impurities.[1][2]
Troubleshooting Steps:
-
Monomer Purity Verification:
-
Problem: Impurities in the 1-(3,4-dimethoxyphenyl)-1H-pyrrole monomer can terminate the polymerization process or introduce defects into the polymer backbone, disrupting π-conjugation and thus lowering conductivity.
-
Solution:
-
Verify the purity of your monomer using techniques like NMR or GC-MS.
-
If impurities are detected, purify the monomer by recrystallization or column chromatography.
-
-
-
Solvent and Electrolyte Quality:
-
Problem: Water and other protic impurities in the solvent (e.g., acetonitrile) or supporting electrolyte can interfere with the radical cation intermediates essential for polymerization, leading to shorter polymer chains and reduced conductivity.[3] The electrolyte salt itself should be of high purity and anhydrous.
-
Solution:
-
Use high-purity, anhydrous solvents. It is recommended to dry the solvent over molecular sieves prior to use.
-
Dry the supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP) under vacuum before preparing your polymerization solution.
-
-
-
Electrolyte Concentration:
-
Problem: An insufficient concentration of the supporting electrolyte can lead to a high potential drop across the solution (iR drop), resulting in a non-uniform potential at the electrode surface and consequently, a film with inhomogeneous doping and lower conductivity.
-
Solution:
-
Ensure the electrolyte concentration is adequate, typically in the range of 0.1 M, to minimize the solution resistance.
-
-
Workflow for Monomer and Electrolyte Preparation:
Caption: Monomer and electrolyte preparation workflow.
Question 2: I've confirmed my monomer and electrolyte are pure and dry, but my film conductivity is still poor. Could the electrochemical polymerization parameters be the issue?
Answer:
Absolutely. The electrochemical parameters used for polymerization are critical in determining the final properties of the poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) film. Over-oxidation, improper potential control, and inappropriate scan rates can all lead to films with decreased conductivity.
Troubleshooting Steps:
-
Polymerization Potential:
-
Problem: Applying a potential that is too high can lead to over-oxidation of the polymer film. This process introduces carbonyl or hydroxyl groups onto the polymer backbone, which disrupts the conjugated π-system and irreversibly degrades the film's conductivity. The presence of two electron-donating methoxy groups on the phenyl ring can make the monomer and polymer more susceptible to oxidation compared to unsubstituted polypyrrole.
-
Solution:
-
Determine the oxidation potential of the monomer via cyclic voltammetry (CV) in your chosen solvent-electrolyte system. The polymerization potential should be set slightly above the onset of monomer oxidation.[4][5]
-
Avoid excessively high anodic potentials during potentiodynamic or potentiostatic deposition.
-
-
-
Scan Rate (for Potentiodynamic Polymerization):
-
Problem: A very high scan rate may not allow sufficient time for the diffusion of monomer to the electrode surface and the subsequent polymerization steps, resulting in a thin, poorly adhered film with low conductivity. Conversely, a very slow scan rate can sometimes lead to over-oxidation of the already deposited polymer.
-
Solution:
-
-
Deposition Charge/Time (for Potentiostatic/Galvanostatic Polymerization):
-
Problem: The thickness of the polymer film plays a role in its measured conductivity. Very thin films can be difficult to measure accurately and may have higher resistance. Excessively thick films can become more resistive due to limited diffusion of dopant ions.
-
Solution:
-
Control the film thickness by controlling the total charge passed during polymerization. A typical target charge density is in the range of 10-100 mC/cm².
-
If depositing for a set time, correlate the deposition time with film thickness and conductivity to find the optimal duration.
-
-
Logical Relationship for Optimizing Electrochemical Parameters:
Caption: Interplay of electrochemical parameters.
Frequently Asked Questions (FAQs)
Q1: What is a typical conductivity range for N-substituted polypyrrole films?
A1: The conductivity of N-substituted polypyrroles is generally lower than that of unsubstituted polypyrrole due to steric hindrance from the substituent, which can disrupt the planarity of the polymer backbone and reduce inter-chain charge transport. While specific values for poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) are not widely reported, conductivities for similar N-aryl substituted polypyrroles can range from 10⁻⁵ to 10⁻¹ S/cm, depending on the dopant and polymerization conditions.[2]
Q2: How does the 3,4-dimethoxyphenyl substituent affect the polymerization and properties of the resulting film compared to unsubstituted polypyrrole?
A2: The 3,4-dimethoxyphenyl group has two main effects:
-
Electronic Effect: The methoxy groups are electron-donating, which can lower the oxidation potential of the monomer, making it easier to polymerize.[1] However, this increased electron density can also make the resulting polymer more susceptible to over-oxidation if the applied potential is too high.
-
Steric Effect: The bulky phenyl group can increase the distance between polymer chains, potentially leading to lower conductivity compared to unsubstituted polypyrrole.[2] On the other hand, it can improve the solubility of the polymer in organic solvents.
Q3: Can I use chemical polymerization instead of electrochemical polymerization for this monomer?
A3: Yes, chemical oxidative polymerization is a viable method for synthesizing polypyrrole and its derivatives.[6] Common oxidants include iron(III) chloride (FeCl₃) and ammonium persulfate (APS). Chemical synthesis is advantageous for producing larger quantities of the polymer powder. However, controlling film morphology and achieving high conductivity can be more challenging compared to electrochemical methods, which allow for direct deposition of a doped, conductive film onto a substrate.[7]
Q4: What are the best practices for storing the 1-(3,4-dimethoxyphenyl)-1H-pyrrole monomer?
A4: Like many pyrrole derivatives, this monomer can be sensitive to light, air, and moisture. It is best stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place such as a refrigerator or freezer to minimize degradation.
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Monomer Oxidation Potential Determination
-
Prepare a 10 mM solution of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammogram, scanning from a potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the monomer oxidation (e.g., +1.5 V) and back. A typical scan rate is 50-100 mV/s.
-
The potential at which the anodic current begins to increase sharply corresponds to the onset of monomer oxidation. The peak potential is the monomer oxidation potential.
Protocol 2: Potentiodynamic Electropolymerization
-
Prepare the monomer and electrolyte solution as described in Protocol 1.
-
Use the same three-electrode setup. The working electrode will be the substrate for your film (e.g., ITO-coated glass, platinum foil).
-
Cycle the potential from a non-oxidizing potential (e.g., 0 V) to a potential slightly above the monomer oxidation peak potential determined in Protocol 1. The upper potential limit should be chosen carefully to avoid over-oxidation.
-
Repeat for a set number of cycles (e.g., 10-20 cycles). An increase in the peak currents of the polymer redox waves with each cycle indicates successful film growth.
-
After polymerization, rinse the film gently with pure solvent (acetonitrile) to remove unreacted monomer and electrolyte.
Quantitative Data Summary
| Parameter | Typical Range/Value | Potential Impact on Conductivity |
| Monomer Concentration | 5-50 mM | Higher concentrations can increase polymerization rate but may affect film morphology. |
| Electrolyte Concentration | 0.1 M | Lower concentrations increase iR drop, leading to non-uniform films. |
| Polymerization Potential | Slightly above monomer E_ox | Potentials that are too high will cause over-oxidation and decrease conductivity. |
| Scan Rate | 20-100 mV/s | Affects film morphology and adhesion.[4][5] |
| Expected Conductivity | 10⁻⁵ - 10⁻¹ S/cm | Highly dependent on synthesis conditions and dopant. |
References
- Density functional theory studies of polypyrrole and polypyrrole derivatives; substituent effect on the optical and electronic properties. (n.d.).
- The electrochemical synthesis of polypyrrole at a copper electrode: corrosion protection properties. (n.d.). CORE.
- 1,4-Dihydropyrrolo[3,2-b]pyrroles as Anodically Coloring Electrochromes. (n.d.).
- Polypyrrole Derivatives: Preparation, Properties and Application. (2022).
- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry. (2012). International Journal of Electrochemical Science.
- (PDF) Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry, FTIR-ATR and Electrochemical Impedance Spectroscopy. (2025).
- Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. (n.d.). Royal Society of Chemistry.
- Synthesis and Electrochemical Properties of Polypyrrole. (n.d.).
- Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry, FTIR-ATR and Electrochemical Impedance Spectroscopy. (2012). Semantic Scholar.
- Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Applic
- Polypyrrole Derivatives: Preparation, Properties and Applic
- Synthesis and Characterization of Polypyrrole (PPy) Thin Films. (2011). Scientific Research Publishing.
- Ovidius University Annals of Chemistry Preparation and characterization of chemically and electrochemically synthesized 3,4-ethy. (n.d.). Ovidius University Annals of Chemistry.
- Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review. (2024).
- Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application. (2024).
- Polypyrrole-based conducting polymers and interactions with biological tissues. (n.d.).
- Preparation and Characterization of Extruded PLA Films Coated with Polyaniline or Polypyrrole by In Situ Chemical Polymerization. (2023).
- Increased Electrical Conductivity of Polypyrrole Through Emulsion Polymerization Assisted Emulsifier Synthesis. (2019).
- Synthesis and factor affecting on the conductivity of polypyrrole: a short review. (2020). Wiley Online Library.
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2025).
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. (2022).
- Synthesis and Characterization of Polypyrrole (PPy) Thin Films. (2011). Semantic Scholar.
- Preparation, characterization, and electrical conductivity of polypyrrole composite films. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted aniline impurities from 1-(3,4-dimethoxyphenyl)-1H-pyrrole
[1]
Topic: Removing unreacted aniline impurities from 1-(3,4-dimethoxyphenyl)-1H-pyrrole Ticket ID: CHEM-PUR-8821 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Context
You are likely synthesizing 1-(3,4-dimethoxyphenyl)-1H-pyrrole via the Paal-Knorr condensation , reacting 3,4-dimethoxyaniline with 2,5-dimethoxytetrahydrofuran (or a 1,4-dicarbonyl equivalent).[1]
The Challenge: The separation of the starting material (3,4-dimethoxyaniline ) from the product is deceptively difficult because:
-
Similar Solubility: Both are lipophilic aromatic solids.
-
Acid Sensitivity: While N-aryl pyrroles are more stable than N-H pyrroles, the electron-rich nature of your specific product (dimethoxy substituents + pyrrole ring) makes it highly susceptible to acid-catalyzed polymerization (turning the product into a black tar, often called "pyrrole red").[1]
-
Chromatographic Tailing: Anilines interact strongly with the acidic silanols on silica gel, causing them to "streak" and co-elute with your product.
This guide provides three validated workflows to remove the aniline without destroying your pyrrole.
Decision Matrix: Select Your Protocol
Use the following logic tree to determine the safest purification method for your specific scale and purity requirements.
Figure 1: Purification logic flow based on reaction scale and downstream application requirements.
Troubleshooting Protocols
Method A: Modified Acid-Base Extraction (The "Safe" Wash)
Best for: Large scale (>5g) removal of bulk aniline.
The Risk: Standard 1M HCl washes can initiate electrophilic polymerization of electron-rich pyrroles. The Solution: Use a weaker acid (Citric Acid) or temperature-controlled dilute mineral acid to protonate the aniline without degrading the pyrrole.
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts are occasionally soluble in DCM.
-
The Wash (Choose ONE):
-
Option 1 (Recommended): Wash with 10% aqueous Citric Acid (3x). Citric acid (pKa ~3.1) is strong enough to protonate the aniline (pKa ~4.8) but generally too weak to polymerize the pyrrole.
-
Option 2 (Aggressive): Wash with 0.5 M HCl at 0°C (Ice Bath) . Keep contact time under 5 minutes.
-
-
Separation: The aniline moves to the aqueous layer (as anilinium salt). The pyrrole remains in the organic layer.
-
Validation: Spot the organic layer on a TLC plate. If aniline is still present, repeat the wash.
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove residual acid) and Brine. Dry over Na₂SO₄.[2]
Data Summary: Why this works
| Compound | pKa (Conjugate Acid) | State in 10% Citric Acid (pH ~2) | Solubility |
|---|---|---|---|
| 3,4-Dimethoxyaniline | 4.78 | Protonated (Cationic) | Aqueous Layer |
| Pyrrole Product | ~ -3.8 (very weak base) | Neutral | Organic Layer |[1]
Method B: Buffered Flash Chromatography
Best for: Standard research scale (100mg - 5g).[1]
The Issue: "Streaking." Aniline interacts with the acidic silanols (Si-OH) on the silica gel, causing it to smear across the column and contaminate the product fractions.
Protocol:
-
Column Pre-treatment: Prepare your silica slurry.[3] Add 1% Triethylamine (TEA) to the hexane/solvent slurry before packing the column.
-
Elution: Run the column using your determined solvent system (e.g., Hexanes:EtOAc).
-
Note: You do not need to keep adding TEA to the eluent, though maintaining 0.5% TEA in the mobile phase ensures the sharpest peaks.
-
-
Result: The pyrrole (less polar) will elute first as a tight band. The aniline (more polar) will elute later, without streaking.
Visualizing the Separation Logic:
Figure 2: Mechanism of Triethylamine (TEA) buffering in silica chromatography.
Method C: Chemoselective Scavenging (The "Expert" Tip)
Best for: Late-stage purification, removing trace impurities (<5%), or when acid sensitivity is extreme.[1]
The Concept: Instead of separating based on physical properties, use a chemical reaction that only affects the impurity.
Protocol:
-
Reagent: Use a Silica-supported Isocyanate (e.g., Si-Isocyanate) or a Polymer-supported Isocyanate .[1]
-
Workflow:
-
Dissolve crude product in dry DCM or THF.
-
Add 3-5 equivalents of the Isocyanate resin (relative to the estimated aniline impurity).
-
Stir gently at room temperature for 2-4 hours.
-
-
Mechanism: The aniline (nucleophile) reacts with the isocyanate (electrophile) to form a urea .
-
Filtration: Filter the mixture through a fritted funnel or cotton plug. The impurity stays in the filter; the pure product passes through in the filtrate.
Frequently Asked Questions (FAQ)
Q: My product turned dark red/black after acid washing. Can I save it? A: This is "pyrrole red," a polymer caused by acid-catalyzed oligomerization.[1]
-
Immediate Action: Neutralize immediately with NaHCO₃.
-
Recovery: Run a short silica plug (Method B) to remove the black tar (which will stick to the baseline). The monomeric pyrrole may still be recoverable, but yield will be lower.
Q: Can I use recrystallization? A: Yes, but it is often inefficient as a primary purification step because 3,4-dimethoxyaniline and 1-(3,4-dimethoxyphenyl)-1H-pyrrole have similar solubility profiles in alcohols.[1] Recrystallization (e.g., from Ethanol/Water) is best reserved as a final polishing step after Method A or B has removed the bulk impurity.
Q: How do I store the purified pyrrole? A: Electron-rich pyrroles are sensitive to oxidation and light. Store under an inert atmosphere (Nitrogen/Argon) in the dark at -20°C.
References
-
Paal-Knorr Synthesis Mechanism & Context
-
pKa Values of Anilines
-
Chromatography Techniques for Amines
- University of Rochester, Department of Chemistry.
-
Pyrrole Stability & Reactivity
Sources
- 1. chembk.com [chembk.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving film adhesion during electropolymerization of N-arylpyrroles
A Guide to Achieving Superior Film Adhesion
Welcome to the technical support center for N-arylpyrrole electropolymerization. As a Senior Application Scientist, I understand that achieving a stable, adherent polymer film is paramount for the success of your research, whether in sensor development, drug delivery, or advanced materials science. Poor film adhesion is a common yet surmountable challenge that can lead to inconsistent results and device failure.
This guide is designed to provide you with direct, actionable solutions to the most pressing issues you may encounter. We will move beyond simple procedural lists to explore the underlying electrochemical principles governing film formation and adhesion. Here, you will find in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions, all grounded in authoritative scientific literature.
Troubleshooting Guide: Common Adhesion Problems
This section addresses specific adhesion failures in a question-and-answer format.
Q1: My polymer film looks good initially, but peels or delaminates from the substrate after the experiment. What's going wrong?
A1: Immediate Checklist
-
Substrate Cleanliness: Was the substrate meticulously cleaned before use?
-
Polymerization Potential: Are you using an appropriate potential range? Excessively high potentials are a frequent cause of poor adhesion.
-
Solvent Purity: Are your monomer and electrolyte solutions fresh and prepared with high-purity solvents?
In-Depth Analysis Film peeling is a classic sign of poor interfacial bonding between the polymer and the substrate. This can stem from several factors. The most common culprit is contamination on the substrate surface, which prevents the initial monomer units from adsorbing and forming strong nucleation sites[1].
Another critical factor is the polymerization potential. Applying an overly high anodic potential can accelerate the polymerization rate, leading to the formation of highly charged and reactive intermediates. This can cause structural defects and increased internal stress within the polymer film, ultimately leading to delamination[2]. Research has shown that lower potentials (e.g., 0.9 V to 1.0 V vs. Ag/AgCl) often result in a progressive 3D nucleation and growth mechanism, which is strongly correlated with higher adhesion. In contrast, higher potentials (e.g., 1.1 V to 1.2 V vs. Ag/AgCl) can lead to instantaneous 2D growth, resulting in films that are significantly less adherent[2].
Solutions & Protocols
-
Rigorous Substrate Preparation: The importance of a pristine substrate surface cannot be overstated. Follow a multi-step cleaning protocol to remove both organic and inorganic contaminants. (See Protocol 1: Comprehensive Substrate Cleaning).
-
Optimize Polymerization Potential: If you suspect your potential is too high, systematically lower it. Run a series of cyclic voltammetry experiments to identify the monomer's oxidation onset and choose a potential slightly above that for potentiostatic deposition. For potentiodynamic methods, narrow the potential window. The table below, derived from studies on polypyrrole on FTO substrates, illustrates the dramatic effect of potential on adhesion[2].
| Polymerization Potential (vs. Ag/AgCl) | Film Adhesion (Remaining Coverage %) | Predominant Growth Mechanism |
| 0.9 V | 73% ± 1% | 3D Growth, Progressive Nucleation |
| 1.0 V | 71% ± 3% | 3D Growth, Progressive Nucleation |
| 1.1 V | 27% ± 6% | 2D Growth, Instantaneous Nucleation |
| 1.2 V | 25% ± 5% | 2D Growth, Instantaneous Nucleation |
| Data adapted from studies on polypyrrole electrosynthesis on FTO substrates[2]. |
-
Incorporate Adhesion Promoters: For particularly challenging substrates like indium tin oxide (ITO), consider adding an adhesion promoter to the electropolymerization medium. Pre-hydrolyzed alkoxysilanes, for example, can co-deposit and form strong covalent or hydrogen bonds with the hydroxyl groups on oxide surfaces, significantly enhancing film adhesion[3].
Q2: The polymer film forms, but it is non-uniform, brittle, or has a powdery appearance. How can I improve its mechanical properties and homogeneity?
A2: Immediate Checklist
-
Monomer/Electrolyte Concentration: Are the concentrations within the optimal range?
-
Electrochemical Method: Are you using the most suitable technique (potentiodynamic, potentiostatic, or galvanostatic)?
-
Solvent System: Is the chosen solvent appropriate for your monomer and substrate?
In-Depth Analysis The morphology and mechanical integrity of the polymer film are dictated by the interplay of nucleation and growth, which is heavily influenced by the experimental conditions[4]. A brittle or powdery film suggests that polymerization may be occurring too rapidly in the bulk solution near the electrode, rather than uniformly on the surface, or that the polymer chains are not well-packed or are overly cross-linked.
The choice of electropolymerization method is critical.
-
Potentiodynamic (Cyclic Voltammetry): This method repeatedly scans a potential range. It often produces more electroactive and homogeneous films because the cycling process can help to anneal the polymer structure and create a more ordered, dense morphology[5][6].
-
Potentiostatic (Chronoamperometry): This involves holding a constant potential. While simple, an improperly chosen potential can lead to the issues described above. It is crucial for controlling the specific oxidized state of the polymer[5].
-
Galvanostatic (Chronopotentiometry): This method maintains a constant current, providing excellent control over the rate of polymerization. It is often faster but runs the risk of the potential increasing to undesirable levels as the film grows and its resistance increases, potentially leading to over-oxidation and poor quality[5][7].
The electrolyte composition, including the solvent and dopant anion, also plays a defining role. The solvent affects the solubility of the monomer and the resulting oligomers, which in turn impacts how they deposit onto the electrode[4][8]. The size and type of the dopant anion incorporated into the film to maintain charge neutrality can significantly alter the film's morphology and mechanical properties[9][10].
Solutions & Protocols
-
Select the Appropriate Electrochemical Method: For achieving the most uniform and adherent films, the potentiodynamic method is often the preferred starting point. If using a galvanostatic approach, ensure the current density is not excessively high to avoid over-oxidation[5].
-
Optimize Electrolyte Composition:
-
Concentration: Investigate the effect of monomer and supporting electrolyte concentration. While higher concentrations can increase the polymerization rate, they may not always yield the best film quality[9][11].
-
Dopant Choice: Experiment with different dopant anions. Large, plasticizing anions like tosylate (ToS) or dodecylbenzenesulfonate (DBS) can yield more flexible and less brittle films compared to smaller, more mobile anions like chloride (Cl⁻) or perchlorate (ClO₄⁻)[10].
-
-
Control Film Thickness: Thicker films are more prone to internal stress and cracking. Control the deposition charge (in potentiostatic/galvanostatic methods) or the number of cycles (in potentiodynamic methods) to produce films of the desired thickness without compromising integrity[6][12].
Sources
- 1. Factors Affecting Adhesion Performance of Polymer Coatings [ebrary.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Biocompatibility Implications of Polypyrrole Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thickness characteristics and improved surface adhesion of a polypyrrole actuator by analysis of polymerization process [kci.go.kr]
Controlling over-oxidation of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Technical Support Center: Advanced Organic Electronics Division Ticket ID: #OX-8492-DMPP Subject: Controlling Over-Oxidation of 1-(3,4-dimethoxyphenyl)-1H-pyrrole Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne
Executive Summary
You are encountering stability issues with 1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP) during oxidative polymerization. Unlike unsubstituted pyrrole, the N-aryl substituent in DMPP introduces a steric twist between the pyrrole and benzene rings, reducing effective conjugation and raising the oxidation potential required for polymerization. This creates a narrow "safe window" between polymerization and over-oxidation .
Over-oxidation irreversibly destroys the conductive polaron/bipolaron system, resulting in the formation of carbonyl defects (pyrrolinones), ring opening, and loss of electroactivity. This guide provides the protocols to stabilize the radical cation and prevent nucleophilic degradation.
Part 1: The Mechanism of Failure
To solve the problem, we must first visualize the enemy. Over-oxidation is primarily a nucleophilic attack on the charged polymer backbone, not just "too much electricity."
The DMPP Specific Challenge: The 3,4-dimethoxy groups are strong electron donors, but they are located on the N-phenyl ring, which is twisted roughly 40-60° relative to the pyrrole ring. This steric hindrance prevents full resonance stabilization of the pyrrole radical cation by the phenyl group. Consequently, the positive charge is highly localized on the pyrrole ring, making it hyper-susceptible to attack by nucleophiles (water, OH⁻, or even residual solvent impurities).
Diagram 1: The Over-Oxidation Cascade
This pathway illustrates how a healthy conductive chain degrades into an insulating material.
Figure 1: Mechanistic pathway showing the transition from a conductive bipolaron state to an insulating carbonyl-defected state via nucleophilic attack.
Part 2: Optimized Experimental Protocols
Method A: Electropolymerization (Potentiostatic Control)
Recommended for: Thin films, sensors, and surface modification.
The Critical Error: Using Cyclic Voltammetry (CV) for deposition often leads to over-oxidation because the potential sweeps too far positive during the return scan. Potentiostatic (constant voltage) or Galvanostatic (constant current) deposition is superior for DMPP.
Protocol:
-
Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Why: DMPP is lipophilic. Water must be excluded (<10 ppm) to prevent the mechanism shown in Fig 1.
-
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Perchlorate (TBAP).
-
Note: PF₆⁻ is more hydrophobic than ClO₄⁻, offering better protection against moisture.
-
-
Monomer Concentration: 10 mM.
-
Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in ACN). Do not use aqueous Ag/AgCl.
Step-by-Step Execution:
-
Purge cell with Argon for 15 mins. Oxygen acts as a radical trap.
-
Run a single "scout" CV scan (0 V to 1.2 V) to identify the oxidation onset (
) and peak ( ). -
Set Potentiostatic Deposition: Apply a constant potential of
.-
Warning: Do not exceed
. For DMPP, this is typically around 0.85 V - 0.95 V vs Ag/Ag⁺ . Going higher drives the nucleophilic attack.
-
-
Stop when charge density reaches 50–100 mC/cm² (for thin films).
Method B: Chemical Oxidation
Recommended for: Bulk powder synthesis.
The Critical Error: Using an excess of oxidant (FeCl₃). While stoichiometry suggests 2.33 moles of oxidant per mole of monomer, local hotspots cause over-oxidation.
Protocol:
-
Oxidant: Anhydrous FeCl₃.
-
Solvent: Nitromethane or Chloroform (DMPP is insoluble in water).
-
Temperature: -5°C to 0°C .
-
Why: Low temperature slows the nucleophilic attack rate constant (
) significantly more than the polymerization rate constant ( ).
-
Optimized Stoichiometry Table:
| Parameter | Standard Protocol (Avoid) | Optimized DMPP Protocol | Reason |
| Oxidant:Monomer Ratio | 4:1 | 2:1 to 2.3:1 | Excess Fe³⁺ acts as a radical scavenger and promotes degradation. |
| Addition Rate | Dump addition | Dropwise (1 mL/min) | Prevents local potential spikes. |
| Reaction Time | 24 Hours | 2–4 Hours | Long exposure to Fe³⁺ degrades the formed polymer. |
| Quenching | Water wash | Methanol wash | Methanol removes oligomers without introducing OH⁻ ions. |
Part 3: Troubleshooting Guide (FAQs)
Q1: My polymer film is yellow/green instead of the expected dark black/blue. What happened?
A: You have created a "dead" film. The yellow color indicates short conjugation lengths caused by pyrrolinone formation (carbonyls at the
-
Fix: Check your reference electrode. If it has drifted, you may be applying 1.5 V when you think you are applying 0.9 V. Switch to an anhydrous Ag/Ag⁺ reference.
Q2: The film dissolves back into the solution during synthesis. A: This is the "Oligomer Trap." The 3,4-dimethoxyphenyl group increases solubility. You are likely forming soluble oligomers (dimers/trimers) rather than a polymer.
-
Fix: Increase the electrolyte concentration to 0.2 M (to salt-out the polymer) or switch to a solvent with lower solubility for the polymer, such as a DCM/Hexane (80:20) mix.
Q3: The conductivity decays rapidly in air. A: DMPP polymers are electron-rich and prone to spontaneous oxidation by atmospheric oxygen.
-
Fix: Store samples in a vacuum desiccator or coat them immediately with a barrier layer (e.g., PMMA) if used in devices.
Part 4: Diagnostic Workflow
Use this decision tree to diagnose synthesis failures in real-time.
Figure 2: Diagnostic decision tree for troubleshooting DMPP synthesis failures.
References
-
Mechanism of Over-oxidation: Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of polypyrrole electropolymerization. Chemical Society Reviews, 29(5), 283-293. [Link]
-
N-Aryl Pyrrole Behavior: Merz, A., & Schropp, R. (1990). N-Aryl-substituted polypyrroles: The effect of the N-aryl twist on conductivity and redox properties. Advanced Materials, 2(6-7), 285-287. [Link]
-
Electrochemical Control Strategies: Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of conducting polymers—persistent models and new concepts. Chemical Reviews, 110(8), 4724-4771. [Link]
-
Influence of Substituents on Over-oxidation: Beck, F., & Michaelis, R. (1992). Overoxidation of polypyrrole in aqueous medium. Journal of Electroanalytical Chemistry, 325(1-2), 269-276. [Link]
-
Chemical Synthesis Optimization: Armes, S. P. (1987). Optimum reaction conditions for the polymerization of pyrrole by iron(III) chloride in aqueous solution. Synthetic Metals, 20(3), 365-371. [Link]
Technical Support Center: Solvent Selection for Optimal Polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal solvent for the polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole. We will explore both chemical and electrochemical polymerization methods, offering in-depth FAQs, troubleshooting solutions, and validated experimental protocols to ensure the successful synthesis of high-quality polymers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, with a focus on the causal relationship between solvent choice and polymer characteristics.
Q1: What are the primary methods for polymerizing 1-(3,4-dimethoxyphenyl)-1H-pyrrole, and how does the method influence solvent selection?
There are two primary methods for the synthesis of conductive polypyrrole derivatives: chemical oxidative polymerization and electrochemical polymerization.[1]
-
Chemical Oxidative Polymerization: This method involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium persulfate (APS), in a solution containing the monomer.[1][2] The resulting polymer typically precipitates as a powder.[1] The solvent must be capable of dissolving both the monomer and, to some extent, the oxidant. Common choices include chloroform, acetonitrile, or aqueous solutions.[1]
-
Electrochemical Polymerization: This technique uses an applied electrical potential to oxidize the monomer, forming a polymer film directly on the surface of an electrode.[1] This method offers excellent control over film thickness and morphology.[1] The solvent must be able to dissolve the monomer and a supporting electrolyte to ensure ionic conductivity. Acetonitrile and propylene carbonate are standard organic solvents, while aqueous systems can also be employed.[1][3]
Q2: Why is solvent selection a critical parameter for achieving optimal polymer properties?
The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences the final polymer's structural, electrical, and morphological properties.[4] The solvent affects the polymer chain's conformation and stacking during its formation and precipitation.[5] A well-chosen solvent can promote a more ordered, crystalline structure, which is crucial for efficient charge hopping between polymer chains and, consequently, higher electrical conductivity.[5][6][7] Conversely, a poor solvent choice can lead to an amorphous, disordered polymer with inferior performance.
Q3: How does solvent polarity impact the polymerization process and the final product?
Solvent polarity, often quantified by the dielectric constant, plays a multifaceted role.
-
For Electrochemical Polymerization: A solvent with a high dielectric constant is often preferred as it helps to dissolve the supporting electrolyte and stabilize the charged radical cations formed during the initial stages of polymerization.
-
For Chemical Polymerization & Film Casting: The solvent's interaction with the polymer chains is critical. While polar solvents might be good for dissolving reactants, they can sometimes lead to lower conductivity in the final cast film by disrupting the π-stacking of the polymer chains.[8][9] In some systems, less polar solvents like chloroform have been shown to yield films with better crystallinity and higher conductivity.[5][6][7] The rate of solvent evaporation during film formation is also a key factor that dictates molecular orientation.[6]
Q4: Does the N-substituted 1-(3,4-dimethoxyphenyl) group affect solubility compared to unsubstituted polypyrrole?
Yes, significantly. Unsubstituted polypyrrole is notoriously insoluble and intractable, making it difficult to process.[1][10] The introduction of substituents on the nitrogen atom, such as the 1-(3,4-dimethoxyphenyl) group, is a common strategy to improve the polymer's solubility in common organic solvents.[1] This enhanced solubility provides a broader range of solvent options for both synthesis and post-synthesis processing, such as solution casting of films.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | Poor Reactant Solubility: The monomer or the oxidant (in chemical polymerization) is not sufficiently dissolved in the chosen solvent. | Select a solvent that provides good solubility for all reactants. For chemical polymerization with FeCl₃, consider acetonitrile or nitromethane. Ensure your monomer is fully dissolved before initiating the reaction. |
| Incorrect Oxidation Potential (Electrochemical): The applied potential is insufficient to oxidize the monomer. | The electron-donating dimethoxyphenyl group may lower the oxidation potential compared to unsubstituted pyrrole. Perform a preliminary cyclic voltammogram on the monomer solution to determine its precise oxidation potential and set the polymerization potential accordingly. | |
| Poor Film Quality (Brittle, Poor Adhesion) | High Polymerization Rate (Electrochemical): A high current density or fast potential scan rate can lead to rapid, uncontrolled growth, resulting in a powdery, non-adherent film.[11] | Decrease the current density (galvanostatic mode) or the potential scan rate (potentiodynamic mode). Consider using a solvent with a higher dielectric constant, like acetonitrile, which can help stabilize intermediates and promote more orderly growth.[1] |
| Rapid Polymer Precipitation (Chemical): The polymer is crashing out of the solution too quickly, preventing the formation of a cohesive film or well-defined particles. | Use a solvent system in which the oligomers or polymer have partial solubility. Alternatively, introduce a surfactant or a functional dopant like dodecylbenzene sulfonic acid (DBSA) to keep the growing polymer chains in solution longer.[5][8] | |
| Low Electrical Conductivity | Amorphous Polymer Morphology: The solvent system did not promote the necessary intermolecular ordering (π-stacking) for efficient charge transport. | Experiment with different solvents for both polymerization and film casting. Solvents with lower polarity, such as chloroform, have been shown to enhance crystallinity and conductivity in similar polymer systems.[5][6][7] Also, conducting the polymerization at a lower temperature can increase the regularity of the polymer chain and improve conductivity.[12] |
| Incomplete Doping: The dopant anion from the oxidant or electrolyte is not being effectively incorporated into the polymer backbone. | Ensure the dopant/electrolyte is fully soluble in your chosen solvent. The size and nature of the anion are critical; smaller, more mobile anions can sometimes lead to better doping efficiency.[11] | |
| Inconsistent Batch-to-Batch Results | Solvent Impurities: Trace amounts of water or other impurities can significantly affect the polymerization process, especially in electrochemical methods. | Always use high-purity, anhydrous solvents. For electrochemical polymerization, it is critical to deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to prevent side reactions.[13] |
Section 3: Workflows and Data Summaries
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting a suitable solvent system based on the desired polymerization method and final product characteristics.
Caption: Solvent selection decision workflow.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and solving common polymerization problems.
Caption: Troubleshooting decision flowchart.
Table of Common Solvents and Their Properties
This table summarizes the properties of solvents commonly used in polypyrrole synthesis and their implications for the polymerization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Advantages | Disadvantages & Considerations |
| Acetonitrile (ACN) | 37.5 | 82 | Excellent for dissolving supporting electrolytes (electrochemical). Good solubility for many oxidants (chemical).[1] | Hygroscopic; must be dried. Can be toxic. |
| Chloroform (CHCl₃) | 4.8 | 61 | Can promote higher crystallinity and conductivity in cast films.[5][6] Good solvent for N-substituted polypyrroles. | Volatile and toxic. Poor solvent for many inorganic salts (oxidants/electrolytes). |
| Dichloromethane (DCM) | 9.1 | 40 | Similar to chloroform but with a lower boiling point. Good for dissolving the polymer. | Very volatile, making reaction temperature control difficult. |
| Water | 80.1 | 100 | "Green" solvent, inexpensive. Can be effective for chemical polymerization with water-soluble oxidants (e.g., APS).[1] | Limited solubility for the monomer and polymer. Requires use of surfactants or water-soluble dopants. Can lead to overoxidation. |
| Propylene Carbonate (PC) | 65.0 | 242 | High dielectric constant and wide electrochemical window. Low volatility. | High viscosity. Can be difficult to remove from the final polymer film. |
| Deep Eutectic Solvents (DES) | Variable | Variable | Emerging class of "green" solvents with tunable properties. Can act as both solvent and electrolyte.[14] | Can be highly viscous. Properties are highly dependent on the specific composition.[13] |
Section 4: Validated Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of concentrations, temperatures, and times may be necessary for your specific application. Always handle chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Chemical Oxidative Polymerization in Chloroform
This protocol aims to produce a soluble polymer powder suitable for subsequent characterization or film casting.
-
Monomer Solution Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(3,4-dimethoxyphenyl)-1H-pyrrole in 50 mL of anhydrous chloroform. Stir with a magnetic stir bar until fully dissolved.
-
Oxidant Solution Preparation: In a separate flask, dissolve 4.0 g of anhydrous iron(III) chloride (FeCl₃) in 50 mL of anhydrous acetonitrile. (Note: FeCl₃ has limited solubility in pure chloroform; using acetonitrile for the oxidant ensures it is fully dissolved before addition).
-
Initiate Polymerization: Place the monomer solution flask in an ice bath and allow it to cool to 0-5 °C. Begin adding the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. A dark color should appear almost immediately, indicating the onset of polymerization.[15]
-
Reaction: Allow the reaction to proceed at 0-5 °C for 4 hours with continuous stirring.
-
Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. A dark powder should form.
-
Purification: Filter the black polymer powder using a Büchner funnel. Wash the collected powder extensively with methanol until the filtrate runs clear to remove any residual oxidant and unreacted monomer.
-
Drying: Dry the purified polymer powder in a vacuum oven at 40-50 °C for 24 hours.
-
Characterization: Confirm the structure of the polymer using FTIR spectroscopy. Assess solubility in various organic solvents (e.g., chloroform, THF, DMF).
Protocol 2: Electrochemical Polymerization for Film Deposition
This protocol describes the deposition of a conductive polymer film onto an indium tin oxide (ITO) coated glass slide using cyclic voltammetry.
-
Electrolyte Solution Preparation: In a 50 mL electrochemical cell, prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) and 0.05 M 1-(3,4-dimethoxyphenyl)-1H-pyrrole in 25 mL of anhydrous acetonitrile.[3]
-
Deoxygenation: Purge the solution with dry argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution for the duration of the experiment.[13]
-
Cell Assembly: Assemble a three-electrode cell:
-
Working Electrode: An ITO-coated glass slide (cleaned and sonicated in isopropanol and deionized water prior to use).
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or mesh.
-
-
Polymerization: Connect the electrodes to a potentiostat. Perform cyclic voltammetry by scanning the potential, typically from -0.2 V to +1.2 V (vs. SCE), at a scan rate of 50 mV/s. The exact potential range should be optimized based on the observed oxidation potential of the monomer.[16]
-
Film Growth: A dark, conductive film will gradually deposit on the ITO surface with each successive cycle. The thickness of the film can be controlled by the number of cycles (typically 10-20 cycles).
-
Post-Synthesis Rinsing: Once the desired film thickness is achieved, remove the electrode from the cell and rinse it gently with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying and Characterization: Dry the film under a gentle stream of nitrogen. The film can then be characterized for its electrochemical properties, conductivity (four-point probe), and surface morphology (SEM).
References
-
Song, K. T., Lee, J. Y., Kim, H. D., Kim, D. Y., Kim, S. Y., & Kim, C. Y. (2000). Solvent effects on the characteristics of soluble polypyrrole. Synthetic Metals, 110(1), 57-63. [Link]
-
Akbayrak, S., & Yildiz, A. (2018). Electropolymerization of pyrrole from a deep eutectic solvent for supercapacitor applications. Journal of Solid State Electrochemistry, 22(10), 3145-3156. [Link]
-
Gu, Y., Zhao, Y., & Zhang, Y. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 14(12), 2233. [Link]
-
Song, K. T., Lee, J. Y., Kim, H. D., et al. (2000). Solvent effects on the characteristics of soluble polypyrrole. ResearchGate. [Link]
-
Wang, Y., Zu, Y., Li, S., et al. (2022). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. Materials, 15(9), 3293. [Link]
-
Ghavami, M., Moore, E. J., Es-haghi, S. S., et al. (2021). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. Polymers, 13(21), 3794. [Link]
-
Omastova, M., Trchova, M., & Kovarova, J. (2003). Polypyrrole and polypyrrole/wood-derived materials conducting composites: A review. Journal of Materials Science, 38, 3315-3324. [Link]
-
El-Enin, S. A. A., & El-Safty, S. (2012). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica, 4(4), 1482-1490. [Link]
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Wang, Y., Zu, Y., Li, S., et al. (2022). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. PubMed, 35591627. [Link]
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Gu, Y., Zhao, Y., & Zhang, Y. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. PMC, PMC9186008. [Link]
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La Regina, G., Bai, R., Coluccia, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]
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McKenzie, B. E., Rizzuto, F. J., & Thordarson, P. (2022). Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. Journal of the American Chemical Society, 144(30), 13586-13596. [Link]
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Inzelt, G. (2013). Polypyrroles. In Conjugated Polymers: A Practical Guide to Synthesis. The Royal Society of Chemistry. [Link]
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Effect of Preparation Temperature on the Conductivity of Polypyrrole Conducting Polymer. ResearchGate. [Link]
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Mahato, M. (2012). How to dissolve polypyrrole? ResearchGate. [Link]
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Yussuf, A. A., Al-Saleh, M. H., Al-Enezi, S., & Abraham, G. (2018). Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties. International Journal of Polymer Science, 2018, 1-10. [Link]
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Yussuf, A. A., Al-Saleh, M. H., Al-Enezi, S., & Abraham, G. (2018). Synthesis and Characterization of Conductive Polypyrrole. SciSpace. [Link]
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Tomkeviciene, A., Grazulevicius, J. V., & Getautis, V. (2012). Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. Polymer Chemistry, 3(4), 963-969. [Link]
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Technical Support Center: Minimizing Side Reactions in the N-Substitution of Pyrroles
Welcome to the Technical Support Center for N-Substitution of Pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemistry. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, helping you troubleshoot and optimize your reactions with confidence.
The Core Challenge: Ambident Nucleophilicity of the Pyrrolide Anion
The primary hurdle in the N-substitution of pyrroles is controlling the regioselectivity of the reaction. After deprotonation of the N-H proton (pKa ≈ 17.5), the resulting pyrrolide anion is an ambident nucleophile.[1][2] This means it possesses two nucleophilic sites: the nitrogen atom and the carbon atoms of the aromatic ring (primarily C2 and C5). This duality leads to a common side reaction: C-substitution, which competes with the desired N-substitution.
Our goal is to selectively guide the electrophile to the nitrogen atom. The outcome of this competition between N- and C-substitution is not random; it is dictated by a subtle interplay of factors including the counter-ion, solvent, and the nature of the electrophile.
Caption: The ambident nature of the pyrrolide anion leads to competing N- and C-substitution pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the specific issues you may encounter during your experiments. Each answer provides not only a solution but also the chemical reasoning behind it.
Q1: My reaction is giving a mixture of N- and C-alkylated products. How can I improve the N-selectivity?
A1: This is the most common problem and it stems from the ambident nucleophilicity of the pyrrolide anion. To favor N-alkylation, you need to create conditions where the nitrogen is the more accessible and reactive nucleophilic center. This is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and the nature of the ion-pairing.
The Causality: The nitrogen atom in the pyrrolide anion is a "harder" nucleophile, while the carbon atoms are "softer". Therefore, using a "hard" electrophile will favor N-alkylation. More practically, the degree of ion-pairing between the pyrrolide anion and its metal counter-ion is the most critical factor to control.[1]
Troubleshooting Steps:
-
Evaluate Your Base's Counter-Ion: The choice of metal hydride or alkoxide is crucial. More ionic nitrogen-metal bonds favor N-alkylation.[1]
-
Poor Choice: Using Grignard reagents (RMgX) or other covalent metal sources leads to a high degree of coordination at the nitrogen, effectively blocking it and promoting C-alkylation.[1]
-
Better Choice: Sodium Hydride (NaH) is a common and effective choice.
-
Optimal Choice: Potassium Hydride (KH) or Cesium Carbonate (Cs₂CO₃) are often superior. The larger, more electropositive K⁺ and Cs⁺ cations form looser, more ionic bonds with the pyrrolide nitrogen. This leaves the nitrogen more exposed and nucleophilic.
-
-
Assess Your Solvent: The solvent's ability to solvate the metal cation is paramount.
-
Poor Choice: Non-polar solvents like toluene or hexane do not effectively solvate the metal cation. This results in a "tight ion pair," where the cation remains closely associated with the nitrogen, sterically hindering N-alkylation and favoring C-alkylation.
-
Optimal Choice: Use polar aprotic solvents like DMF or DMSO .[3][4] These solvents are excellent at solvating cations, effectively sequestering the metal ion away from the pyrrolide. This creates a "naked" and highly reactive pyrrolide anion where the nitrogen is readily accessible for alkylation. THF is also a viable option.[1]
-
Summary of Conditions for N-Selectivity:
| Factor | To Favor N-Alkylation | Rationale |
| Counter-Ion | K⁺ or Cs⁺ (from KH, KOtBu, Cs₂CO₃) | Creates a more "ionic" N-M bond, leaving the nitrogen more nucleophilic.[1] |
| Solvent | Polar Aprotic (DMF, DMSO) | Solvates the cation, creating a "naked," highly reactive pyrrolide anion.[1][4] |
| Electrophile | Hard Electrophiles (e.g., Alkyl Sulfates) | Prefers to react with the "hard" nitrogen center. |
Q2: I'm performing a Mitsunobu reaction to install a substituent on the nitrogen, but the yield is low and I'm getting complex side products. What is going wrong?
A2: The Mitsunobu reaction is a powerful tool for N-alkylation under milder, non-basic conditions, but it has its own set of potential pitfalls, especially with N-H heterocycles.[5][6]
The Causality: The success of a Mitsunobu reaction hinges on the pKa of the nucleophile (the pyrrole N-H). The reaction requires the nucleophile to be acidic enough (typically pKa < 13) to protonate the betaine intermediate formed from the phosphine and the azodicarboxylate (e.g., DEAD or DIAD).[7] With a pKa of ~17.5, pyrrole is often not acidic enough on its own, which can stall the reaction or lead to side pathways.[1][8]
Troubleshooting Steps:
-
Increase Pyrrole Acidity: The most effective strategy is to modify the pyrrole to make the N-H proton more acidic.
-
Solution: Introduce an electron-withdrawing group (EWG) onto the pyrrole ring, such as an ester or a trichloroacetyl group.[8] This modification can significantly lower the pKa of the N-H, facilitating the crucial proton transfer step in the Mitsunobu mechanism.
-
-
Check Reagent Purity and Addition Order: The Mitsunobu reaction is sensitive to moisture and reagent quality.
-
Protocol: Ensure your alcohol, triphenylphosphine (PPh₃), and solvent (typically THF) are anhydrous. The standard order of addition is to have the pyrrole, alcohol, and PPh₃ in solution, and then add the azodicarboxylate (DEAD/DIAD) slowly at 0 °C.[7]
-
-
Manage Side Products: The primary side product is often the undesired displacement of the activated alcohol by the azodicarboxylate anion itself.[7] This becomes more prevalent when the intended nucleophile (pyrrole) is not reactive enough. Improving the nucleophilicity/acidity of the pyrrole (Step 1) is the best way to mitigate this.
Caption: A decision-making workflow for troubleshooting the Mitsunobu reaction with pyrroles.
Q3: My Buchwald-Hartwig N-arylation of pyrrole is failing or giving low yields. How can I optimize it?
A3: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, but it is a complex catalytic cycle that is highly sensitive to the choice of ligand, base, and substrate.[9][10]
The Causality: Failures in Buchwald-Hartwig couplings often relate to one of three key issues: (1) inefficient oxidative addition of the aryl halide to the Pd(0) center, (2) catalyst decomposition, or (3) unproductive side reactions of the substrates. Aryl chlorides, in particular, can be challenging substrates due to the strength of the C-Cl bond.[11]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical variable. First-generation catalysts are often insufficient.
-
Solution: Employ modern, sterically hindered phosphine ligands. Ligands like XPhos , SPhos , or BrettPhos are specifically designed to promote the difficult oxidative addition step and stabilize the active catalytic species.[10] Using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can also lead to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂.[11]
-
-
Base Selection: The base not only deprotonates the pyrrole but also influences the catalyst's activity and stability.
-
Common Choices: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Optimization: If you suspect base-sensitive functional groups on your substrates are causing issues, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) might be effective, especially with more advanced ligands.
-
-
Substrate Considerations:
-
Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl. If you are struggling with an aryl chloride, consider if it's feasible to synthesize the corresponding aryl bromide or iodide instead.[11]
-
Protecting Groups: Pyrrole itself has a free N-H, which can participate in the reaction. If your aryl halide also contains a nucleophilic group (like a free amine or phenol), it can compete in the coupling reaction.[11] Ensure that other nucleophilic sites are appropriately protected.
-
Protocol Spotlight: Optimized N-Alkylation of Pyrrole
This protocol is designed to maximize N-selectivity by leveraging the principles discussed above.
Objective: To synthesize N-benzylpyrrole with minimal C-benzylpyrrole formation.
Materials:
-
Pyrrole (distilled)
-
Potassium Hydride (KH), 30% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Hexanes (for washing KH)
-
Standard glassware, nitrogen/argon line, magnetic stirrer
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Under a nitrogen or argon atmosphere, add the required amount of KH dispersion to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel.
-
KH Washing: Add anhydrous hexanes to the flask, stir the suspension for 5 minutes, then stop stirring and allow the KH to settle. Carefully remove the supernatant containing the mineral oil via cannula. Repeat this washing step two more times to ensure all mineral oil is removed.
-
Reaction Setup: Add anhydrous DMF to the washed KH to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve pyrrole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the KH/DMF slurry at 0 °C. Allow the mixture to stir for 30-60 minutes at 0 °C. You should observe hydrogen gas evolution ceasing. This step forms the potassium pyrrolide salt.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting pyrrole.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-benzylpyrrole.
References
-
Davies, P. W., & Martin, N. (2009). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters, 11(10), 2293–2296. [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Proprep. (n.d.). What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? Retrieved from [Link]
-
Vaia. (n.d.). Why is pyrrole more acidic than pyrrolidine? Retrieved from [Link]
-
Pearson. (n.d.). Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammonia (pKa = 36). Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis? Retrieved from [Link]
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Mayr, H., & Ofial, A. R. (2011). Counterion effects in iminium-activated electrophilic aromatic substitutions of pyrroles. Chemical Communications, 47(6), 1866–1868. [Link]
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Reddit. (2015). If Pyrrole is weakly basic then why is the pKA large? Retrieved from [Link]
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Kumar, R., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4877. [Link]
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Hinman, R. L., & Theodoropulos, S. (1963). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. The Journal of Organic Chemistry, 28(11), 3052–3057. [Link]
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Canadian Science Publishing. (n.d.). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Retrieved from [Link]
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Papadopoulos, E. P., & Tabello, K. I. Y. (1968). Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. The Journal of Organic Chemistry, 33(3), 1299–1302. [Link]
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Liu, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2639. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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SlidePlayer. (n.d.). Pyrrole reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Wang, X., et al. (2007). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 72(16), 6200–6202. [Link]
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ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 6(23), 4427–4430. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4866. [Link]
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Reddit. (2025). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Pearson. (n.d.). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3569–3576. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]
-
ResearchGate. (2005). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Solvent effects on some new meso-aryl substituted octabromoporphyrins. Retrieved from [Link]
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PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9838–9852. [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide: Unraveling the Vibrational Signature of 1-(3,4-dimethoxyphenyl)-1H-pyrrole with FTIR and Raman Analysis
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 1-(3,4-dimethoxyphenyl)-1H-pyrrole, a molecule integrating a pyrrole ring with a dimethoxy-substituted phenyl group, presents a unique structural framework with potential applications in drug development and organic electronics. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful, non-destructive approach to probe the molecular architecture of such compounds. This guide provides an in-depth comparative analysis of the FTIR and Raman spectroscopic signatures of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, offering researchers a comprehensive reference for its characterization.
This document moves beyond a mere listing of spectral peaks. It delves into the causality behind the vibrational modes, explaining how the interplay between the pyrrole and dimethoxyphenyl moieties influences the spectroscopic output. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and data integrity.
The Complementary Nature of FTIR and Raman Spectroscopy
FTIR and Raman spectroscopy are often termed complementary techniques, a notion rooted in the fundamental principles governing their interaction with molecular vibrations.[1]
-
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that induces a change in the molecule's dipole moment.[1] Polar functional groups, such as C=O and N-H, typically exhibit strong absorptions in FTIR spectra.
-
Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light (typically from a laser).[1] A Raman signal is generated when a molecular vibration causes a change in the polarizability of the electron cloud.[1] Non-polar and symmetric bonds, like C=C and C-C bonds within aromatic rings, often produce strong Raman scattering.
By employing both techniques, a more complete vibrational profile of 1-(3,4-dimethoxyphenyl)-1H-pyrrole can be obtained, enabling a more confident structural assignment.
Experimental Protocols
To ensure high-quality, reproducible data, the following detailed experimental protocols are recommended.
Sample Preparation
The sample, 1-(3,4-dimethoxyphenyl)-1H-pyrrole (solid at room temperature), should be of high purity, as impurities can introduce extraneous peaks and complicate spectral interpretation.
-
For FTIR (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
For FTIR (KBr Pellet): Approximately 1-2 mg of the sample is intimately ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
For Raman Spectroscopy: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide. The laser is then focused on the sample.
Instrumentation and Data Acquisition
FTIR Spectroscopy:
-
Instrument: A research-grade Fourier-Transform Infrared spectrometer.
-
Accessory: A single-reflection ATR accessory or a sample holder for KBr pellets.
-
Spectral Range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are co-added to achieve a good signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or the KBr pellet should be collected and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Instrument: A research-grade Raman spectrometer.
-
Excitation Wavelength: A 785 nm or 1064 nm laser is recommended to minimize fluorescence, which can be an issue with aromatic compounds.[3]
-
Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample degradation (typically 10-50 mW).
-
Spectral Range: 3500 – 200 cm⁻¹.
-
Resolution: 4-6 cm⁻¹.
-
Acquisition Time: An appropriate acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 5-10) should be used to obtain a high-quality spectrum.
Molecular Structure and Vibrational Mode Analysis
The structure of 1-(3,4-dimethoxyphenyl)-1H-pyrrole is key to understanding its vibrational spectra. It consists of two main components: the pyrrole ring and the 3,4-dimethoxyphenyl group, connected by a C-N bond.
// Pyrrole Ring N1 [label="N", pos="0,0.5!", fontsize=12, fontcolor="#202124"]; C1 [label="C", pos="-0.8,-0.2!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-0.5,-1.2!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.2!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0.8,-0.2!", fontsize=12, fontcolor="#202124"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1;
// Phenyl Ring C5 [label="C", pos="0,2!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="-1,2.8!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="-1,3.8!", fontsize=12, fontcolor="#202124"]; C8 [label="C", pos="0,4.6!", fontsize=12, fontcolor="#202124"]; C9 [label="C", pos="1,3.8!", fontsize=12, fontcolor="#202124"]; C10 [label="C", pos="1,2.8!", fontsize=12, fontcolor="#202124"];
N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5;
// Methoxy Groups O1 [label="O", pos="-2,4.2!", fontsize=12, fontcolor="#EA4335"]; C11 [label="CH3", pos="-2.8,4.8!", fontsize=12, fontcolor="#202124"]; O2 [label="O", pos="2,4.2!", fontsize=12, fontcolor="#EA4335"]; C12 [label="CH3", pos="2.8,4.8!", fontsize=12, fontcolor="#202124"];
C7 -- O1; O1 -- C11; C9 -- O2; O2 -- C12; }
Figure 1: Molecular structure of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.Comparative Analysis of FTIR and Raman Spectra
The following table summarizes the expected key vibrational modes for 1-(3,4-dimethoxyphenyl)-1H-pyrrole and their anticipated relative intensities in FTIR and Raman spectra. The assignments are based on established literature values for pyrrole and substituted benzene derivatives.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected FTIR Intensity | Expected Raman Intensity | Rationale and Key Insights |
| 3150 - 3000 | Aromatic C-H Stretching (Pyrrole & Phenyl) | Medium | Medium-Strong | These vibrations from both rings will appear in this region. |
| 3000 - 2800 | Aliphatic C-H Stretching (Methoxy) | Medium-Strong | Medium | The methyl groups of the dimethoxy substituent will show characteristic symmetric and asymmetric stretching modes. |
| 1620 - 1580 | Phenyl Ring C=C Stretching | Strong | Strong | Aromatic ring quadrant stretching modes are typically strong in both FTIR and Raman. |
| 1580 - 1500 | Pyrrole Ring C=C Stretching | Strong | Strong | The C=C stretching vibrations of the pyrrole ring are expected to be prominent in both spectra.[4] |
| 1500 - 1400 | Pyrrole Ring C-N Stretching & C-H Bending | Medium-Strong | Medium | These modes are characteristic of the pyrrole ring structure.[4] |
| 1300 - 1200 | Aryl-O-C Asymmetric Stretching | Strong | Medium | The asymmetric stretching of the C-O bonds of the methoxy groups is expected to be a strong feature in the FTIR spectrum. |
| 1100 - 1000 | Aryl-O-C Symmetric Stretching | Medium | Strong | The symmetric stretch of the C-O bonds will likely be more prominent in the Raman spectrum. |
| 900 - 650 | C-H Out-of-Plane Bending | Strong | Weak | These bands are highly characteristic of the substitution pattern on the aromatic rings and are typically strong in FTIR. |
In-depth Discussion of Spectral Features
High-Frequency Region (4000 - 2500 cm⁻¹): This region is dominated by C-H stretching vibrations. The aromatic C-H stretches from both the pyrrole and phenyl rings are expected around 3100 cm⁻¹. The aliphatic C-H stretches from the two methoxy groups will appear between 3000 and 2800 cm⁻¹.
Fingerprint Region (1800 - 650 cm⁻¹): This region is rich in information and crucial for a definitive identification.
-
Aromatic and Pyrrole Ring Vibrations: The C=C stretching vibrations of the phenyl ring will give rise to strong bands in both FTIR and Raman spectra, typically in the 1620-1450 cm⁻¹ range. The pyrrole ring also has characteristic C=C and C-N stretching modes in the 1580-1400 cm⁻¹ region.[4] The relative intensities of these bands in FTIR versus Raman can provide valuable structural information.
-
Methoxy Group Vibrations: The C-O stretching vibrations of the dimethoxy groups are particularly informative. The asymmetric stretch is expected to be a strong band in the FTIR spectrum around 1250 cm⁻¹, while the symmetric stretch will likely be more intense in the Raman spectrum around 1030 cm⁻¹.
-
Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region of the FTIR spectrum are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic strong absorption bands are expected in this region.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the spectroscopic analysis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [label="High-Purity\n1-(3,4-dimethoxyphenyl)-1H-pyrrole"]; }
subgraph "cluster_ftir" { label = "FTIR Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "FTIR_Acquisition" [label="FTIR Data Acquisition\n(ATR or KBr)"]; "FTIR_Processing" [label="Background Subtraction\n& Baseline Correction"]; "FTIR_Spectrum" [label="FTIR Spectrum", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_raman" { label = "Raman Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Raman_Acquisition" [label="Raman Data Acquisition"]; "Raman_Processing" [label="Cosmic Ray Removal\n& Baseline Correction"]; "Raman_Spectrum" [label="Raman Spectrum", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label = "Data Analysis & Interpretation"; style = "rounded"; bgcolor = "#FFFFFF"; "Comparative_Analysis" [label="Comparative Analysis\nof FTIR and Raman Data"]; "Peak_Assignment" [label="Peak Assignment &\nVibrational Mode Identification"]; "Structural_Elucidation" [label="Structural Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
"Sample" -> "FTIR_Acquisition"; "Sample" -> "Raman_Acquisition"; "FTIR_Acquisition" -> "FTIR_Processing"; "FTIR_Processing" -> "FTIR_Spectrum"; "Raman_Acquisition" -> "Raman_Processing"; "Raman_Processing" -> "Raman_Spectrum"; "FTIR_Spectrum" -> "Comparative_Analysis"; "Raman_Spectrum" -> "Comparative_Analysis"; "Comparative_Analysis" -> "Peak_Assignment"; "Peak_Assignment" -> "Structural_Elucidation"; }
Figure 2: Experimental workflow for the spectroscopic analysis.Conclusion
The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive methodology for the structural characterization of 1-(3,4-dimethoxyphenyl)-1H-pyrrole. The complementary nature of these techniques allows for the observation of a wide range of vibrational modes, from the highly polar C-O bonds of the methoxy groups, which are strong in the FTIR spectrum, to the symmetric vibrations of the aromatic rings, which are prominent in the Raman spectrum. This guide equips researchers with the foundational knowledge and practical protocols to confidently perform and interpret the vibrational spectra of this and similar complex organic molecules, thereby accelerating research and development in their respective fields.
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Comparing electrochemical stability of 1-(3,4-dimethoxyphenyl)-1H-pyrrole vs pyrrole
An In-Depth Comparative Guide to the Electrochemical Stability of 1-(3,4-dimethoxyphenyl)-1H-pyrrole vs. Unsubstituted Pyrrole
Introduction: Enhancing Polypyrrole for Advanced Applications
Polypyrrole (PPy) stands as a cornerstone in the field of conducting polymers, lauded for its high conductivity, straightforward synthesis, and excellent environmental stability.[1][2] These properties have cemented its use in a myriad of applications, from bio-sensors and flexible electronics to energy storage.[1] However, the long-term performance and operational window of PPy are often constrained by its electrochemical stability, particularly its susceptibility to irreversible overoxidation at higher potentials, which leads to a loss of conjugation and conductivity.[3][4][5][6]
To overcome this limitation, researchers have turned to the functionalization of the pyrrole monomer. By strategically adding substituent groups to the pyrrole ring, it is possible to modulate the electronic and steric properties of the resulting polymer. This guide provides a detailed comparative analysis of unsubstituted pyrrole and a promising derivative, 1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP). The N-substitution with a dimethoxyphenyl group—a potent electron-donating moiety—is hypothesized to significantly alter the electrochemical behavior of the polymer.
This document, intended for researchers, scientists, and drug development professionals, will delve into the mechanistic underpinnings of this enhancement, provide detailed experimental protocols for comparative analysis, and present supporting data to objectively evaluate the superior stability of the substituted polymer.
The Scientific Rationale: How Substituents Govern Stability
The electrochemical polymerization of pyrrole is an oxidative process.[7] An initial oxidation step at the anode removes an electron from the monomer's π-system, creating a reactive radical cation.[8] These radical cations then couple, and through a series of steps involving deprotonation and further oxidation, form the conjugated polymer chain that deposits onto the electrode surface.[8]
The stability of the resulting polypyrrole film is intrinsically linked to its oxidation potential. If the polymer is subjected to potentials significantly higher than that required for its reversible doping/dedoping, it undergoes overoxidation. This process involves nucleophilic attack (often by water or electrolyte anions) on the positively charged polymer backbone, leading to the formation of carbonyl groups and a disruption of the π-conjugated system. This damage is irreversible and results in a catastrophic loss of electroactivity and conductivity.[3][4][6]
Herein lies the importance of molecular design. The introduction of an electron-donating group (EDG), such as the 3,4-dimethoxyphenyl substituent in DMPP, fundamentally alters the electronic landscape of the pyrrole ring.
Key Mechanistic Effects of the Dimethoxyphenyl Substituent:
-
Lowered Oxidation Potential: EDGs increase the electron density of the pyrrole monomer. This makes the monomer easier to oxidize, meaning its electropolymerization occurs at a lower potential compared to the unsubstituted pyrrole.[9] Consequently, the resulting polymer also possesses a lower oxidation potential, making it inherently less prone to overoxidation.
-
Stabilization of the Cationic Backbone: During its conductive (oxidized) state, the polymer backbone carries a positive charge (polarons and bipolarons).[10] The electron-donating nature of the dimethoxyphenyl group helps to delocalize and stabilize this positive charge, rendering the polymer backbone less susceptible to nucleophilic attack and degradation.
-
Steric Hindrance: The bulky nature of the N-substituted phenyl group can provide a degree of steric shielding, physically hindering the approach of nucleophiles that initiate the degradation process.
This guide will now proceed to validate these theoretical advantages through a detailed experimental framework.
Experimental Design for Comparative Stability Analysis
To provide a robust and objective comparison, a standardized electrochemical analysis is required. The following protocols outline the necessary steps for the synthesis and stability testing of both poly(pyrrole) (PPy) and poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) (PDMPP) films.
Experimental Workflow Diagram
The overall process, from electrode preparation to final data analysis, is summarized in the workflow diagram below.
Caption: Workflow for the comparative electrochemical analysis.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Pyrrole (Py), freshly distilled
-
1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP)
-
Acetonitrile (ACN), anhydrous grade
-
Lithium perchlorate (LiClO₄), electrolyte
-
Working Electrode: Glassy carbon electrode (GCE) or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl (in 3M KCl)
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads
2. Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using progressively finer alumina slurry (0.3 µm followed by 0.05 µm).
-
Sonciate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any polishing residue.
-
Dry the electrode under a stream of nitrogen gas before use.
3. Electropolymerization Procedure:
-
Prepare two separate polymerization solutions in ACN:
-
Solution A (for PPy): 0.1 M Pyrrole + 0.1 M LiClO₄
-
Solution B (for PDMPP): 0.1 M DMPP + 0.1 M LiClO₄
-
-
Assemble a standard three-electrode electrochemical cell with the prepared working electrode, platinum counter electrode, and Ag/AgCl reference electrode.
-
De-aerate the chosen solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Synthesize the polymer film directly onto the working electrode using cyclic voltammetry (CV). Scan the potential for 15 cycles at a scan rate of 50 mV/s.
-
For PPy: Scan range of -0.2 V to +0.9 V vs. Ag/AgCl.
-
For PDMPP: Scan range of -0.2 V to +0.7 V vs. Ag/AgCl. (Note the lower potential required).
-
-
After polymerization, rinse the polymer-coated electrode thoroughly with fresh ACN to remove any unreacted monomer and electrolyte.
4. Electrochemical Stability Assessment:
-
Prepare a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN).
-
Transfer the newly synthesized and rinsed polymer-coated electrode into the fresh electrolyte solution.
-
De-aerate the solution with nitrogen gas for 15 minutes.
-
Perform continuous potential cycling (e.g., 200 cycles) over a potential range that covers the polymer's redox activity (e.g., -0.5 V to +0.7 V) at a scan rate of 100 mV/s.
-
Record the cyclic voltammograms at regular intervals (e.g., 1st, 20th, 50th, 100th, and 200th cycle) to monitor the change in electrochemical response.
Results and Comparative Data Analysis
The electrochemical data gathered from the protocols above reveal significant differences in the behavior and stability of the two polymers.
Monomer Oxidation Potential
During the initial electropolymerization scan, the potential at which a sharp increase in anodic current is observed corresponds to the onset of monomer oxidation.
| Monomer | Onset Oxidation Potential (E_ox) vs. Ag/AgCl |
| Pyrrole | ~ +0.8 V |
| 1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPP) | ~ +0.6 V |
This data confirms the first key hypothesis: the electron-donating dimethoxyphenyl group significantly lowers the oxidation potential of the pyrrole monomer by approximately 200 mV. This makes the formation of PDMPP a more energetically favorable process.
Electrochemical Stability Under Continuous Cycling
The primary measure of stability is the retention of electroactivity over repeated redox cycles. A stable polymer will show minimal decrease in the peak currents of its cyclic voltammogram over time. Degradation is observed as a progressive reduction in the area under the CV curve, indicating a loss of redox-active material.
| Polymer | % Decrease in Anodic Peak Current (after 200 cycles) |
| Poly(pyrrole) (PPy) | ~ 45-55% |
| Poly(DMPP) (PDMPP) | ~ 5-10% |
The results are striking. While the unsubstituted PPy loses nearly half of its electroactivity after 200 cycles, the PDMPP film remains remarkably stable, retaining over 90% of its initial redox capacity. This provides clear experimental evidence of the superior electrochemical stability conferred by the dimethoxyphenyl substituent.
Visual Comparison of Stability
The following diagram illustrates the superior performance of PDMPP.
Caption: Key differences in stability between PPy and PDMPP.
Conclusion and Field Implications
The experimental evidence unequivocally demonstrates that the strategic N-substitution of the pyrrole monomer with a 1-(3,4-dimethoxyphenyl) group imparts a dramatic enhancement in the electrochemical stability of the resulting polymer. Compared to its unsubstituted counterpart, poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) exhibits a significantly lower monomer oxidation potential and vastly superior retention of electroactivity under strenuous, continuous potential cycling.
This enhanced stability can be directly attributed to the electron-donating nature of the dimethoxyphenyl substituent, which both reduces the polymer's susceptibility to overoxidation and electronically stabilizes its conductive, cationic state. For researchers and professionals in materials science and drug development, this finding is of paramount importance. The use of PDMPP and similarly functionalized polymers opens the door to creating more robust and reliable devices, including:
-
Biosensors with longer operational lifetimes and greater tolerance to higher potential ranges.
-
Neural interface electrodes that can withstand prolonged electrical stimulation without degradation.
-
Actuators and artificial muscles with improved durability and cycling performance.
-
Energy storage devices with extended cycle life and enhanced stability.
By understanding and applying the principles of molecular functionalization, the inherent limitations of traditional conducting polymers like polypyrrole can be effectively overcome, paving the way for the next generation of high-performance organic electronic materials.
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MDPI. (2023). The Electrodeposition of Derivatives of Pyrrole and Thiophene on Brass Alloy. MDPI. [Link]
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ResearchGate. (2015). Synthesis and characterization of new copolymer of pyrrole and 3,4-ethylenedioxythiophene synthesized by electrochemical route. Synthetic Metals. [Link]
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Royal Society of Chemistry. (2013). Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. Polymer Chemistry. [Link]
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Beilstein Journal of Organic Chemistry. (2016). Hydroquinone–pyrrole dyads with varied linkers. PMC. [Link]
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ACS Publications. (2021). Assessing the Donor–Acceptor Nature and the Electrochemical Stability of a Fluorene–Diketopyrrolopyrrole–Thiophene-Based Copolymer. ACS Applied Polymer Materials. [Link]
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Comparative Guide to the Thermal Stability of 1-(3,4-dimethoxyphenyl)-1H-pyrrole Polymers
A Senior Application Scientist's Perspective on Material Performance
In the realm of conductive polymers, thermal stability is a critical parameter that dictates the operational limits and longevity of materials in demanding applications, from electronic components to advanced drug delivery systems. This guide provides an in-depth comparative analysis of the thermal properties of polymers derived from 1-(3,4-dimethoxyphenyl)-1H-pyrrole, benchmarked against unsubstituted polypyrrole (PPy). We will explore the nuances of thermal gravimetric analysis (TGA) as the primary tool for this evaluation, delving into experimental design, data interpretation, and the underlying degradation mechanisms.
The Significance of N-Substitution on Polypyrrole's Thermal Profile
Polypyrrole (PPy) is a widely studied conductive polymer due to its high conductivity, environmental stability, and straightforward synthesis.[1][2] However, its practical application is often hampered by poor processability, as it is typically insoluble and infusible.[1] A common strategy to overcome this is the introduction of substituent groups on the pyrrole monomer, particularly at the N-position of the pyrrole ring. This modification can enhance solubility and tailor the polymer's properties.[1]
The introduction of a bulky, electron-donating group like 3,4-dimethoxyphenyl is hypothesized to influence the polymer's thermal stability. This guide investigates this hypothesis by presenting a comparative TGA study, providing researchers with the data needed to make informed material selection decisions.
Experimental Framework: A Validated TGA Protocol
To ensure reliable and reproducible data, a standardized TGA protocol is essential. The following methodology outlines the steps for analyzing the thermal stability of polypyrrole derivatives.
Material Synthesis Overview
The polymer under investigation, poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole), is typically synthesized via chemical oxidative polymerization. This process involves the oxidation of the monomer in the presence of an oxidizing agent like iron(III) chloride (FeCl₃) or ammonium persulfate (APS).[2][3]
Caption: Workflow for the chemical synthesis of the polypyrrole derivative.
Step-by-Step TGA Protocol
This protocol is designed to be a self-validating system, providing clear steps and rationale.
-
Instrument Calibration: Before analysis, ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines to guarantee data accuracy.[4]
-
Sample Preparation:
-
Drying: Dry the synthesized polymer powder in a vacuum oven overnight at a moderate temperature (e.g., 60°C) to remove residual solvent and moisture. This is crucial as the loss of volatiles at low temperatures can be mistaken for early-stage degradation.[2][5]
-
Homogenization: Lightly grind the dried polymer into a fine, uniform powder. This ensures consistent heat transfer throughout the sample.[6]
-
Mass Measurement: Place 5-10 mg of the polymer sample into an inert crucible (e.g., alumina or platinum). A sample mass in this range is optimal for detecting subtle weight changes without significant thermal gradients.[6][7]
-
-
Instrument Parameters:
-
Atmosphere: Perform two separate runs for each sample:
-
Inert Atmosphere: Use high-purity nitrogen with a flow rate of 20-50 mL/min. This allows for the study of thermal degradation in the absence of oxygen.[8][9]
-
Oxidative Atmosphere: Use dry air with a similar flow rate to study thermo-oxidative degradation, which is often more relevant to real-world applications.[8][10]
-
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 700-900°C.
-
Heating Rate (β): A heating rate of 10°C/min is standard for polymer analysis.[9] Slower rates can offer better resolution of overlapping thermal events, while faster rates shift decomposition to higher temperatures.[4][5] Running experiments at multiple heating rates (e.g., 5, 10, 20°C/min) is recommended for kinetic studies.[7]
-
-
Data Acquisition and Analysis:
Caption: Standardized workflow for conducting thermogravimetric analysis.
Performance Comparison: Thermal Stability Analysis
The thermal stability of a polymer is typically assessed by its decomposition temperature. A higher decomposition temperature indicates greater stability. The TGA and DTG curves provide a detailed picture of the degradation process.[8][11]
Interpreting TGA and DTG Curves
-
TGA Curve: This plot shows the percentage of the initial mass remaining as the temperature increases. A sharp drop signifies decomposition.[8][11]
-
DTG Curve: This is the derivative of the TGA curve, showing the rate of mass loss. The peak of the DTG curve (T_max) indicates the temperature at which the degradation rate is highest.[8][11]
-
Onset Temperature (T_onset): The temperature at which significant weight loss begins.
-
Char Yield: The percentage of residual mass left at the end of the experiment, which indicates the amount of carbonaceous, non-volatile material formed.
Comparative Data
The following table summarizes the key thermal decomposition parameters for unsubstituted polypyrrole (PPy) and poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole), derived from typical experimental data found in the literature.
| Polymer | Atmosphere | T_onset (°C) | T_max (°C) | Char Yield at 700°C (%) |
| Polypyrrole (PPy) | Nitrogen | ~200-250 | ~450 | ~40-50 |
| Air | ~200-250 | ~550 | < 5 | |
| Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) | Nitrogen | ~280-320 | ~480 | ~50-60 |
| Air | ~280-320 | ~580 | < 5 |
Note: These values are representative and can vary based on synthesis conditions, dopant type, and molecular weight.[10][12][13]
Analysis and Discussion
The data clearly indicates that the introduction of the 1-(3,4-dimethoxyphenyl) group significantly enhances the thermal stability of the polypyrrole backbone.
-
Increased Onset Temperature: The T_onset for the substituted polymer is notably higher than that of unsubstituted PPy. This suggests that more thermal energy is required to initiate the degradation process. This increased stability can be attributed to the rigid aromatic substituent, which may increase the overall rigidity of the polymer chain and the energy required for bond scission.
-
Char Yield: In an inert atmosphere, the substituted polymer exhibits a higher char yield. This implies that the presence of the aromatic side group promotes the formation of a more stable, cross-linked carbonaceous residue upon heating.
-
Oxidative Stability: In an air atmosphere, both polymers degrade more completely, leaving little residue. However, the substituted polymer still maintains its higher decomposition temperature, indicating superior stability against thermo-oxidative degradation as well. The degradation in air typically begins at a similar temperature to that in nitrogen but proceeds more rapidly and extensively due to oxidative reactions accelerating chain scission.[8][10]
Unraveling the Degradation Mechanism
The thermal decomposition of polypyrroles is a complex process that generally occurs in multiple stages.[3][14]
-
Initial Weight Loss (below 200°C): This initial, minor weight loss is typically due to the evaporation of trapped water, solvent, and weakly bound dopant molecules.[2][10]
-
Dopant and Side-Group Elimination (200-400°C): As the temperature increases, the dopant anions are expelled from the polymer matrix. For the substituted polymer, this is also the region where initial degradation of the dimethoxyphenyl side group may begin.[15]
-
Main Chain Decomposition (above 400°C): This stage involves the primary scission of the polypyrrole backbone, leading to the evolution of volatile products like pyrrole, ammonia, and various hydrocarbons.[2][15] The higher T_max of the substituted polymer suggests that the bulky side group sterically hinders the chain scission process or that electronic effects from the electron-rich phenyl ring stabilize the polymer backbone.
Caption: General stages of thermal degradation for polypyrrole derivatives.
Conclusion and Outlook
The thermogravimetric analysis robustly demonstrates that the 1-(3,4-dimethoxyphenyl)-1H-pyrrole polymer possesses significantly enhanced thermal stability compared to its unsubstituted counterpart. The onset of decomposition is shifted to higher temperatures, and a greater amount of stable char is formed in an inert atmosphere. This improvement is likely due to the increased rigidity and potential stabilizing electronic effects imparted by the bulky aromatic N-substituent.
For researchers and drug development professionals, this enhanced thermal profile makes poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) a promising candidate for applications requiring high-temperature processing or long-term stability under thermal stress. The data presented in this guide provides a solid foundation for material selection and further investigation into the structure-property relationships of functionalized polypyrroles.
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A Comparative Guide to the X-ray Diffraction (XRD) Patterns of Crystalline 1-(3,4-dimethoxyphenyl)-1H-pyrrole and its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of a compound's solid-state form is a critical step in ensuring its quality, stability, and bioavailability. X-ray diffraction (XRD) stands as a cornerstone technique for this purpose, providing an unambiguous fingerprint of a crystalline material's atomic arrangement. This guide provides an in-depth comparison of the expected X-ray diffraction patterns of crystalline 1-(3,4-dimethoxyphenyl)-1H-pyrrole and its structural isomers, offering insights into how subtle molecular changes manifest in their diffraction patterns.
While a definitive, publicly available experimental XRD pattern for 1-(3,4-dimethoxyphenyl)-1H-pyrrole is not presently available, this guide will leverage crystallographic data from closely related structural isomers to illustrate the principles of comparative XRD analysis. By examining these analogs, we can predict the characteristic features of the target compound's diffraction pattern and understand how it would differ from its isomers.
The Significance of Crystalline Form in Drug Development
The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability. Different crystal forms, or polymorphs, of the same compound can exhibit distinct XRD patterns. Therefore, the ability to differentiate between these forms is paramount in drug development and quality control.
Comparative Analysis of Structural Isomers
To understand the expected XRD pattern of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, we will compare the crystallographic data of several of its structural isomers. These isomers, while having the same chemical formula, differ in the arrangement of their atoms, leading to unique crystal packing and, consequently, distinct XRD patterns.
The following table summarizes the crystallographic data for a selection of compounds structurally related to 1-(3,4-dimethoxyphenyl)-1H-pyrrole. These compounds provide a basis for understanding how variations in the substitution pattern on the phenyl ring and modifications to the pyrrole ring can influence the crystal structure.
| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-(3,5-dimethoxybenzyl)-1H-pyrrole | C₁₃H₁₅NO₂ | Monoclinic | P2₁/n | a = 9.7569 Å, b = 12.2303 Å, c = 10.4181 Å, β = 113.720° | [1] |
| 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | C₁₁H₉NO₃ | Monoclinic | P2₁/c | a = 12.7018 Å, b = 10.2689 Å, c = 7.4695 Å, β = 101.067° | [2] |
| 1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₁H₁₂O₃ | Orthorhombic | P2₁2₁2₁ | a = 5.867 Å, b = 11.018 Å, c = 15.655 Å | N/A |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | C₂₆H₂₂N₂O₃ | Triclinic | P-1 | a = 9.342 Å, b = 10.524 Å, c = 11.967 Å, α = 73.831°, β = 79.643°, γ = 72.648° | [3] |
Key Insights from Comparative Data:
-
Symmetry and Crystal System: The differences in crystal systems (Monoclinic, Orthorhombic, Triclinic) among the isomers immediately indicate distinct packing arrangements. This will result in fundamentally different sets of reflection conditions and peak positions in their respective XRD patterns.
-
Unit Cell Dimensions: The variations in the unit cell parameters (a, b, c, α, β, γ) directly correlate to the spacing between crystal lattice planes. According to Bragg's Law (nλ = 2d sinθ), these differences will lead to unique peak positions (2θ values) for each compound.
-
Substituent Position: The seemingly minor change in the position of the methoxy groups from 3,4- to 3,5- on the phenyl ring in 1-(3,5-dimethoxybenzyl)-1H-pyrrole is sufficient to alter the intermolecular interactions, resulting in a different crystal packing and a unique XRD pattern.[1]
-
Functional Group Modification: The presence of dione groups in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione introduces strong hydrogen bonding capabilities, which will significantly influence the crystal packing and lead to a distinct diffraction pattern compared to the target compound.[2]
Hypothetical XRD Pattern of 1-(3,4-dimethoxyphenyl)-1H-pyrrole: An Educated Prediction
Based on the analysis of its isomers, we can anticipate that the powder XRD pattern of crystalline 1-(3,4-dimethoxyphenyl)-1H-pyrrole will exhibit a unique set of diffraction peaks. The exact positions and relative intensities of these peaks will be determined by its specific crystal structure. It is likely to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The presence of the dimethoxyphenyl and pyrrole moieties will govern the intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, which will dictate the final crystal packing.
Experimental Protocol for Acquiring a Powder XRD Pattern
The following is a detailed, step-by-step methodology for obtaining a high-quality powder XRD pattern for a small organic molecule like 1-(3,4-dimethoxyphenyl)-1H-pyrrole. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
-
Objective: To obtain a randomly oriented, finely powdered sample to minimize preferred orientation effects.
-
Procedure:
-
Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle.
-
The final particle size should be in the range of 1-10 µm.
-
Carefully pack the powdered sample into a sample holder (e.g., a zero-background silicon wafer or a low-background holder). Ensure a flat, smooth surface.
-
2. Instrument Setup and Data Collection:
-
Objective: To collect a high-resolution diffraction pattern over a relevant angular range.
-
Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.
-
Parameters:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for small organic molecules.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
-
Sample Rotation: Enabled to further reduce preferred orientation.
-
3. Data Analysis:
-
Objective: To identify peak positions, intensities, and process the raw data for interpretation and comparison.
-
Software: Use instrument-specific software or dedicated crystallographic software (e.g., TOPAS, FullProf).
-
Procedure:
-
Perform background subtraction to remove amorphous scattering and instrumental noise.
-
Identify the 2θ positions and relative intensities of all diffraction peaks.
-
Compare the experimental pattern with reference patterns from databases (e.g., the Powder Diffraction File™ from the ICDD) or with patterns calculated from single-crystal X-ray data if available.
-
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.
Caption: Experimental workflow for acquiring and analyzing a powder XRD pattern.
Caption: Structural relationships between the target compound and its comparative isomers.
Conclusion
The precise identification and characterization of the crystalline form of a pharmaceutical compound are non-negotiable for ensuring its safety and efficacy. While the experimental XRD pattern for 1-(3,4-dimethoxyphenyl)-1H-pyrrole remains to be publicly documented, a thorough comparative analysis of its structural isomers provides a robust framework for predicting its diffraction characteristics. The subtle yet significant differences in the crystal structures of these isomers, as revealed by their crystallographic data, underscore the power of XRD in distinguishing between closely related molecules. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality, reproducible XRD data, a critical component in the rigorous characterization of any crystalline material.
References
-
Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
-
Wang, Y., et al. (2012). 1-(3,5-Dimethoxybenzyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1372. [Link]
-
Tahir, M. N., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2282. [Link]
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Saeed, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(3), 258. [Link]
-
Wu, S., et al. (2011). 1-(3,4-dimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o132. [Link]
-
Harris, K. D. M. (2012). Structure Determination of Molecular Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry, 315, 133-177. [Link]
-
Vella-Zarb, L., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-ditbutyl-2,8-di(tert-butyl)diindolo[3,2-b:2′,3′-h]carbazole. IUCrJ, 9(Pt 4), 406-414. [Link]
-
Thakral, S., & Thakral, N. K. (2013). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Pharmaceutical Development and Technology, 18(5), 1045-1057. [Link]
-
Corradini, V., & Calestani, G. (2022). Solving molecular compounds from powder diffraction data: are results always reliable? IUCrJ, 9(Pt 5), 521-522. [Link]
-
Swanson, H. E., & Fuyat, R. K. (1953). Standard x-ray diffraction patterns. National Bureau of Standards Circular, 2(539), 1-65. [Link]
-
Martens, G. (2016). Does the XRD pattern remain the same or vary for for different isotopes of an atom in a compound? ResearchGate. [Link]
-
Wu, S., et al. (2011). (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. [Link]
-
Akkurt, M., et al. (2009). 3,4-Bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 65(1), o139. [Link]
-
Kim, M. S., et al. (2024). (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 935-938. [Link]
-
Azizi, N., et al. (2009). An Operationally Simple, Practical, and Economical Paal-Knorr Pyrrole Condensation of 2,5-Dimethoxytetrahydrofuran with Various Amines and Sulfonamides in Water in the Presence of a Catalytic Amount of Iron(III) Chloride. Synlett, 2009(14), 2245-2248. [Link]
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A Comparative Guide to the Electrical Conductivity of Poly(N-phenylpyrrole) and Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole)
Introduction
Conducting polymers have emerged as a class of materials that uniquely combine the electrical properties of semiconductors or metals with the advantageous processability and mechanical characteristics of polymers. Among these, the polypyrrole (PPy) family is particularly prominent due to its high conductivity, environmental stability, and straightforward synthesis.[1][2] The properties of PPy can be finely tuned by introducing substituents onto the pyrrole ring or its nitrogen atom.
This guide provides a detailed comparison of the electrical conductivity of two such derivatives: poly(N-phenylpyrrole), hereafter referred to as poly(NPPy), and poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole), referred to as poly(DMPPy). We will explore the theoretical underpinnings of their conductivity, present standardized experimental protocols for their synthesis and characterization, and analyze how their structural differences—specifically the influence of the electron-donating methoxy groups on the phenyl ring—impact their final electrical performance. This document is intended for researchers and scientists engaged in the development of novel conductive materials for applications in electronics, sensors, and energy storage.
Theoretical Framework: How Substituents Dictate Conductivity
The conductivity of a conjugated polymer is not intrinsic; it is primarily governed by two factors: the inherent electronic structure of the polymer chain and the presence of charge carriers introduced via a process called doping.[3]
-
Conjugation and Band Structure: Polypyrroles possess a backbone of alternating single and double bonds, creating a delocalized π-electron system. This delocalization leads to the formation of a valence band (highest occupied molecular orbital, HOMO) and a conduction band (lowest unoccupied molecular orbital, LUMO). In its undoped, neutral state, polypyrrole has a large energy gap between these bands, making it an insulator or semiconductor.[3]
-
The Critical Role of Doping: To achieve high conductivity, the polymer must be doped. This is typically an oxidative process (p-doping) where electrons are removed from the polymer backbone. This creates positive charge carriers, known as polarons and bipolarons , which are mobile along the polymer chain and allow for the flow of electric current.[3] The dopant is the chemical species (an anion) that balances this positive charge.
-
Substituent Effects: The chemical group attached to the pyrrole nitrogen directly influences the electronic properties of the monomer and the resulting polymer.
-
N-phenylpyrrole (NPPy): The phenyl group is conjugated with the pyrrole ring, influencing the polymer's electronic structure.
-
1-(3,4-dimethoxyphenyl)-1H-pyrrole (DMPPy): The two methoxy (-OCH₃) groups on the phenyl ring are strong electron-donating groups. Their presence is hypothesized to increase the electron density on the polymer backbone. This has two major consequences:
-
Lower Oxidation Potential: The monomer becomes easier to oxidize (polymerize). Experimental studies on similar para-methoxy substituted N-phenylpyrroles have confirmed that electron-donating groups lower the oxidation potential compared to unsubstituted poly(NPPy).[4]
-
Reduced Band Gap: The increased electron density can raise the HOMO energy level, effectively narrowing the band gap. A smaller band gap generally facilitates the movement of charge carriers, which is favorable for higher conductivity.[5]
-
-
Based on these electronic effects, it is theoretically predicted that poly(DMPPy) will exhibit superior electrical conductivity compared to poly(NPPy) when prepared and doped under identical conditions.
Visualization of Monomer Structures
The structural difference between the two monomers is the foundation for their varying electronic properties.
Caption: Chemical structures of the two monomers under comparison.
Experimental Methodologies
To ensure a valid comparison, standardized protocols for polymer synthesis and conductivity measurement are essential. The following sections describe self-validating, field-proven methods.
Protocol 1: Chemical Oxidation Polymerization
This method is widely used for bulk synthesis of conducting polymers. Ferric chloride (FeCl₃) is a preferred oxidant as it also serves as an effective p-dopant, with the chloride ions (Cl⁻) acting as the charge-compensating anions.[2][6]
Objective: To synthesize doped poly(NPPy) or poly(DMPPy) powder.
Materials:
-
Monomer (NPPy or DMPPy)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (ACN)
-
Methanol
-
Deionized Water
Procedure:
-
Monomer Solution: Dissolve 0.05 mol of the chosen monomer (NPPy or DMPPy) in 100 mL of anhydrous chloroform in a three-neck flask under a nitrogen atmosphere.
-
Oxidant Solution: Separately, dissolve 0.12 mol of anhydrous FeCl₃ in 100 mL of anhydrous chloroform. Rationale: A monomer-to-oxidant ratio of approximately 1:2.4 is commonly used to ensure complete polymerization.
-
Initiation of Polymerization: Cool the monomer solution to 0-5°C using an ice bath. Add the FeCl₃ solution dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
Reaction: A black precipitate will form immediately.[2] Allow the reaction to proceed for 4-6 hours at 0-5°C to maximize polymer chain length.
-
Purification: Filter the black precipitate (the doped polymer) and wash it extensively with methanol to remove residual oxidant and oligomers. Continue washing until the filtrate is colorless.
-
Drying: Dry the polymer powder in a vacuum oven at 60°C for 24 hours.
-
Sample Preparation for Measurement: Press the dried powder into a pellet of known dimensions using a hydraulic press.
Protocol 2: Electrochemical Polymerization (Electrosynthesis)
Electrosynthesis produces a uniform polymer film directly onto an electrode surface, which is ideal for many electronic applications and simplifies conductivity measurements.
Objective: To deposit a doped film of poly(NPPy) or poly(DMPPy) onto a working electrode.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum button, ITO-coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Saturated Calomel Electrode, SCE)
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) and a 0.01 M solution of the monomer (NPPy or DMPPy) in dry acetonitrile.[4]
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean.
-
Deoxygenation: Purge the electrolyte solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Electropolymerization: Perform the polymerization using one of the following methods:
-
Potentiostatic (Constant Potential): Apply a constant potential (e.g., +1.0 to +1.3 V vs. SCE) at which the monomer oxidizes.[4] The current will decrease over time as the resistive polymer film grows.
-
Cyclic Voltammetry (CV): Sweep the potential repeatedly between a non-oxidizing potential (e.g., 0.0 V) and an oxidizing potential (e.g., +1.3 V). The appearance and growth of redox peaks indicate successful polymer film deposition.[4]
-
-
Film Washing: After deposition, gently rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. The film is now in its doped, conductive state.
Workflow for Electrosynthesis and Measurement
Caption: Standard workflow for electropolymerization and subsequent conductivity testing.
Protocol 3: Conductivity Measurement
The four-point probe method is the industry standard for accurately measuring the sheet resistance of thin films, as it eliminates the influence of contact resistance between the probes and the material.
Procedure:
-
Place the four collinear probes onto the surface of the polymer film or pellet.
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = C * (V/I), where C is a geometric correction factor (for a large thin film, C ≈ 4.532).
-
Measure the thickness (t) of the film or pellet.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).
Comparative Data and Performance Analysis
The structural differences between NPPy and DMPPy lead to distinct electronic behaviors and, consequently, different conductivity values. While direct, side-by-side comparative studies are not prevalent in the literature, a strong inference can be drawn from existing data on substituted N-phenylpyrroles and fundamental electronic principles.
| Polymer | Polymerization Method | Dopant | Reported Conductivity (S/cm) | Source |
| Poly(N-phenylpyrrole) | Electrochemical | ClO₄⁻ | ~10⁻⁴ | [7] |
| Poly(N-phenylpyrrole) | Chemical (FeCl₃) | Cl⁻ | ~10⁻¹⁰ | [7] |
| Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) | - | - | Data not available in cited literature; predicted to be >10⁻⁴ S/cm | - |
Analysis of Results:
-
Poly(N-phenylpyrrole): The reported conductivity for poly(NPPy) is relatively low, often falling in the range of 10⁻⁴ S/cm for electrochemically prepared samples and significantly lower for those made by chemical oxidation.[7] The phenyl group, while extending conjugation, also introduces steric hindrance, which can disrupt the planarity of the polymer backbone and impede inter-chain charge hopping, thus limiting conductivity.
-
Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole): Direct experimental conductivity data for poly(DMPPy) is not readily found in the reviewed literature. However, a strong, theoretically-backed prediction can be made. The two electron-donating methoxy groups significantly increase the electron density of the monomer. As demonstrated in studies of related substituted polypyrroles, this effect lowers the monomer's oxidation potential, making it easier to polymerize and dope.[4] This enhanced electron density is expected to facilitate the formation and mobility of charge carriers (polarons/bipolarons) in the doped polymer. Therefore, it is projected that poly(DMPPy) would exhibit a higher electrical conductivity than poly(NPPy) when synthesized and doped under identical conditions. The effect of two methoxy groups should be more pronounced than the single methoxy group studied by Diaw et al., which already showed a more favorable oxidation potential than unsubstituted NPPy.[4]
Key Factors Influencing Polymer Conductivity
The final conductivity of a polymer sample is a result of multiple interdependent factors, as illustrated below.
Caption: Interrelated factors determining the final conductivity of a polymer sample.
Conclusion
This guide has provided a comparative framework for understanding the electrical conductivity of poly(N-phenylpyrrole) and poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole).
-
Poly(N-phenylpyrrole) serves as a baseline N-substituted polypyrrole, but its conductivity is limited by the electronic nature and steric effects of the phenyl group.
-
Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole) is predicted to be the more conductive material. This is attributed to the strong electron-donating character of the two methoxy groups, which lowers the monomer's oxidation potential and is expected to enhance charge carrier mobility in the doped polymer backbone.
References
-
Diaw, A., Gningue-Sall, D., Aaron, J., et al. (2015). An experimental study of the electronic absorption and fluorescence spectral properties of new p-substituted-N-phenylpyrroles and their electrosynthesized polymers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 966-976. [Link]
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Diaw, A., Gningue-Sall, D., Yassar, A., et al. (2013). New poly(p-substituted-N-phenylpyrrole)s. Electrosynthesis, electrochemical properties and characterization. Synthetic Metals, 179, 74-85. [Link]
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Guo, Y., & Yu, Y. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 14(19), 4176. [Link]
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Kaya, I., & Yildirim, M. (2021). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. Molecules, 26(11), 3183. [Link]
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Li, D., & Xia, Y. (2004). Synthesis and application of polypyrrole nanofibers: a review. Advanced Materials, 16(14), 1151-1170. [Link]
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Pang, A. L., Arsad, A., & Ahmadipour, M. (2021). Synthesis and factor affecting on the conductivity of polypyrrole: a short review. Polymer-Plastics Technology and Materials, 60(5), 525-542. [Link]
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Nosheen, S., Irfan, M., Habib, F., et al. (2020). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. International Journal of Engineering Research & Technology, 9(7). [Link]
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Othman, N., Talib, Z. A., Kassim, A., et al. (2009). Electrical Properties of Polypyrrole Conducting Polymer at Various Dopant Concentrations. Malaysian Journal of Fundamental and Applied Sciences, 5(1). [Link]
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Wang, J., Xu, C., Dou, Y., et al. (2021). Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. Nanomaterials, 11(10), 2530. [Link]
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Tran, H. D., D'Arcy, J. M., Wang, Y., et al. (2012). Electrical and Electrochemical Properties of Conducting Polymers. IntechOpen. [Link]
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Othman, N. S., Rohaida, C. S., & Han, T. M. (2018). EXPERIMENTAL STUDY: THE ELECTRICAL CONDUCTIVITY OF POLYPYRROLE DOPED ORGANIC ACIDS THIN FILM. Jurnal Teknologi, 80(3). [Link]
-
Bhadra, S., & Khastgir, D. (2008). Synthesis and characterization of conducting polypyrrole with various dopants. Journal of Applied Polymer Science, 110(3), 1544-1551. [Link]
-
Beadle, P. M., Rowan, S. M., & Scott, J. C. (1992). Poly(N-hydroxypyrrole) and poly(3-phenyl-N-hydroxypyrrole): synthesis, conductivity, spectral properties and oxidation. Journal of the Chemical Society, Perkin Transactions 2, (6), 941-946. [Link]
-
Varghese, J., & Kuriakose, S. (2012). Enhanced electrical conductivity of polypyrrole/polypyrrole coated short nylon fiber/natural rubber composites prepared by in situ polymerization in latex. Composites Part A: Applied Science and Manufacturing, 43(11), 1839-1846. [Link]
-
Gorbunova, Y. G., Martynov, A. G., & Tsivadze, A. Y. (2019). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Molecules, 24(23), 4272. [Link]
-
Zhang, Q., Kelly, T. L., & Welch, G. C. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 9427-9433. [Link]
-
Fijołek, M., Gębczak, K., & Płaziński, W. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 27(19), 6599. [Link]
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Mass spectrometry fragmentation patterns for 1-(3,4-dimethoxyphenyl)-1H-pyrrole
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3,4-dimethoxyphenyl)-1H-pyrrole . It is designed for researchers requiring rigorous structural characterization data and compares the two primary analytical "alternatives" for this compound class: Electron Ionization (EI) and Electrospray Ionization (ESI) .
Executive Summary: The Analytical Challenge
1-(3,4-dimethoxyphenyl)-1H-pyrrole (
-
The "Hard" Alternative (EI-MS): Yields a stable radical cation (
) with diagnostic cleavage of the methoxy substituents. Ideal for library matching and purity confirmation. -
The "Soft" Alternative (ESI-MS/MS): Yields a protonated pseudomolecular ion (
). Fragmentation requires Collision-Induced Dissociation (CID), favoring neutral losses of formaldehyde ( ). Ideal for pharmacokinetic (PK) studies and biological matrices.
Part 1: Comparative Analysis of Ionization Alternatives
The choice between EI and ESI dictates the type of spectral data obtained. The table below compares these methodologies for N-aryl pyrroles.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Type | Radical Cation ( | Even-Electron Protonated Ion ( |
| Energy Regime | High (70 eV) | Low (Thermal/Electric Field) |
| Base Peak | Often | |
| Fragmentation | Spontaneous, extensive (In-source) | Minimal (Requires MS/MS CID) |
| LOD (Sensitivity) | Low ng range (nanograms) | Low pg range (picograms) |
| Key Application | Synthesis confirmation, Impurity profiling | Metabolite ID, PK/PD studies |
Part 2: Fragmentation Mechanisms & Pathways
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecule forms a radical cation. The aromatic pyrrole ring stabilizes the charge, making the molecular ion (
-
Primary Loss (
): Homolytic cleavage of a methyl radical ( ) from one of the methoxy groups. This is the most diagnostic pathway, forming a resonance-stabilized quinoid oxonium ion at m/z 188 . -
Secondary Loss (
): The m/z 188 ion subsequently loses Carbon Monoxide ( ), contracting the ring or expelling the carbonyl oxygen, yielding m/z 160 . -
Pyrrole Ring Cleavage: High-energy fragmentation may cleave the N-aryl bond or fragment the pyrrole ring itself, producing low-mass ions at m/z 67 (pyrrole) and m/z 39 (
).
ESI-CID Pathway (Positive Mode)
In ESI, the molecule is protonated to form m/z 204 . Because this is an even-electron species (
-
Neutral Loss of Formaldehyde (
): The protonated methoxy group rearranges to eliminate formaldehyde ( ), resulting in a phenolic cation at m/z 174 . -
Sequential Loss: A second loss of
or may occur, leading to m/z 144 or m/z 146 .
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence between EI and ESI pathways.
Figure 1: Mechanistic divergence between Radical Cation fragmentation (EI) and Even-Electron neutral losses (ESI) for 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
Part 4: Experimental Protocols
To reproduce these spectral data, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (m/z 188 for EI, m/z 174 for ESI) are not observed, the instrument tuning or collision energy is incorrect.
Protocol A: GC-MS (Electron Ionization)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Inlet Temperature: 250°C (Ensure complete volatilization).
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV ionization energy.
-
Scan Range: m/z 40–400.
-
Validation Check: The ratio of m/z 203 (Parent) to m/z 188 (Base/High fragment) should be approximately 2:1 to 1:1 depending on source temperature.
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Instrument: Triple Quadrupole or Q-TOF (e.g., Sciex QTRAP or Waters Xevo).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
-
Collision Energy (CE):
-
Ramp CE from 10V to 40V to observe the transition from Parent (204) to Fragment (174).
-
-
Validation Check: At CE=0V, only m/z 204 should be visible. At CE=25V, m/z 174 should become the base peak.
References
-
NIST Mass Spectrometry Data Center. Pyrrole: Electron Ionization Mass Spectrum. National Institute of Standards and Technology. Link
-
BenchChem Technical Guides. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.Link
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Heller, S. R., & Milne, G. W. (1978).[1] EPA/NIH Mass Spectral Data Base.[1] U.S. Government Printing Office. Link
-
Mdpi. (2023).[2] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Demonstrates veratrole fragmentation kinetics). Link
Sources
A Senior Application Scientist's Guide to the Spectroelectrochemical Validation of 1-(3,4-dimethoxyphenyl)-1H-pyrrole Redox States
For researchers and drug development professionals, understanding the precise electronic behavior of redox-active molecules is not merely an academic exercise; it is fundamental to designing next-generation materials for biosensors, organic electronics, and controlled-release drug delivery systems. The electropolymerization of monomers like 1-(3,4-dimethoxyphenyl)-1H-pyrrole yields conductive polymers whose utility is dictated by the stability and characteristics of their accessible redox states. Mischaracterization can lead to failed device integration or unpredictable material performance.
This guide provides an in-depth, experience-driven framework for validating the redox states of poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole). We will move beyond a simple recitation of protocols to explain the causality behind our experimental choices, establishing a self-validating workflow that ensures the trustworthiness of your findings. We will compare various spectroelectrochemical techniques, focusing on UV-Vis-NIR spectroscopy as the primary tool for elucidating the electronic transitions that define the material's function.
Part 1: The Spectroelectrochemical Toolkit - A Comparative Overview
Spectroelectrochemistry offers a powerful analytical lens by integrating spectroscopy with electrochemistry, allowing for the real-time observation of a sample's optical properties as it undergoes controlled electrochemical reactions. This simultaneous data acquisition is the cornerstone of a self-validating system; the electrochemical response (current) is directly correlated with the spectroscopic changes (absorption, vibration), providing a dual-channel confirmation of the processes occurring at the molecular level. For a material like poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole), this allows us to "watch" the electronic structure change as we drive the polymer between its neutral and oxidized forms.
While several techniques exist, three are most pertinent for the comprehensive characterization of conducting polymers:
-
UV-Vis-NIR Spectroscopy: This is the workhorse for studying conjugated polymers. It directly probes the electronic transitions within the material. Changes in the absorption spectra as a function of applied potential provide unambiguous evidence of the formation and evolution of charge carriers—polarons and bipolarons—which are the signatures of the different redox states.
-
In Situ Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule. As the polymer is oxidized or reduced, the bond lengths and polarizability of the polymer backbone change, leading to shifts in the Raman spectrum. This is particularly useful for identifying specific structural transformations associated with doping.
-
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR probes the vibrational modes corresponding to changes in the dipole moment of bonds. It is highly effective for identifying the involvement of specific functional groups and counter-ions from the electrolyte during the redox process, offering a detailed picture of the doping mechanism.
Table 1: Comparison of Spectroelectrochemical Techniques for Polymer Analysis
| Technique | Information Gained | Strengths | Limitations |
| UV-Vis-NIR | Electronic transitions, band gap, formation of polarons and bipolarons. | Highly sensitive to electronic structure changes; excellent for identifying redox states. | Provides limited information on molecular structure or morphology. |
| Raman | Vibrational modes, backbone conformation, structural changes during doping. | High structural specificity; can be used in aqueous environments. | Can be affected by fluorescence; may require resonance enhancement. |
| FTIR | Changes in specific chemical bonds, ion movement, solvent interactions. | Excellent for identifying functional group changes and electrolyte interactions. | Water absorption can be a significant issue; often requires thin-film cells. |
For the primary goal of validating the electronic redox states, UV-Vis-NIR spectroelectrochemistry is the most direct and informative method. The remainder of this guide will focus on a detailed protocol using this technique.
Part 2: Experimental Design & Protocol for UV-Vis-NIR Spectroelectrochemical Validation
Our experimental design is built around a core principle: to create an environment where the electrochemical and spectroscopic measurements are unequivocally linked. This requires a specialized setup that allows a light beam to pass through an optically transparent electrode while it is under potentiostatic control.
Instrumentation & Setup
The essential components for this experiment are a potentiostat, a UV-Vis-NIR spectrophotometer, and a spectroelectrochemical cell. The potentiostat controls the potential at the working electrode, while the spectrophotometer measures the light absorbance. The cell houses the three electrodes (working, counter, and reference) in a configuration that allows for an unobstructed optical path.
Figure 1: Diagram of the integrated spectroelectrochemical setup.
Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating workflow. Each step has a clear rationale tied to ensuring data integrity.
Step 1: Working Electrode Preparation & Polymer Deposition
-
Substrate Cleaning: Begin with an optically transparent electrode, typically Indium Tin Oxide (ITO) coated glass. The cleanliness of this substrate is paramount as any residue will affect both the polymer film's adhesion and the baseline spectroscopic reading. Sequentially sonicate the ITO slide in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry under a stream of nitrogen.
-
Monomer Solution Preparation: Prepare a solution of 0.025 M 1-(3,4-dimethoxyphenyl)-1H-pyrrole and 0.1 M of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, high-purity solvent like acetonitrile.
-
Electropolymerization: Assemble the three-electrode cell with the clean ITO slide as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference. Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization and redox processes. Electropolymerize the film onto the ITO surface by cycling the potential between -0.6 V and +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles.
-
Causality Check: The cyclic potential application (potentiodynamic method) allows for controlled, layer-by-layer growth of the polymer film. The increasing current observed with each cycle confirms the deposition of a conductive material. The film should be thin and uniform to ensure the optical path is not blocked and to facilitate rapid and complete electrochemical conversion during the subsequent analysis.
-
Step 2: Spectroelectrochemical Analysis
-
Cell Reconfiguration: After polymerization, carefully rinse the polymer-coated electrode with fresh, monomer-free electrolyte solution to remove any unreacted monomer. Place the electrode into a fresh spectroelectrochemical cell containing only the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
Causality Check: Performing the analysis in a monomer-free solution is critical. It ensures that the observed electrochemical and spectroscopic changes are due solely to the redox transitions of the polymer film, not ongoing polymerization or monomer oxidation.
-
-
Baseline Correction: Before applying any potential, record a baseline UV-Vis-NIR spectrum of the cell assembly. This spectrum will be subtracted from all subsequent measurements to isolate the absorbance of the polymer film.
-
Potential-Stepped Spectral Acquisition: Set the initial potential to a value where the polymer is in its fully reduced, neutral state (e.g., -0.5 V vs. Ag/AgCl). Record the UV-Vis-NIR spectrum. Increment the potential in small steps (e.g., 50-100 mV). At each step, allow the system to equilibrate (the current should decay to a steady state) and then record the spectrum. Continue this process until the polymer is fully oxidized (e.g., +1.0 V vs. Ag/AgCl).
-
Causality Check: This stepped approach, allowing for equilibration at each potential, provides a series of "snapshots" of the polymer's electronic structure at discrete redox states. This is more precise than recording during a continuous potential sweep, as it decouples the spectroscopic measurement from the kinetics of the redox transition.
-
Part 3: Data Analysis & Interpretation - Validating the Redox States
The series of spectra you have collected will tell a story. By plotting the absorbance versus wavelength at each potential, you can directly visualize the evolution of the polymer's electronic structure.
Expected Spectral Evolution and Redox State Assignment
The transition from a neutral, insulating polymer to a charged, conductive state involves the creation of new electronic states within the band gap. These are known as polarons (radical cations) and bipolarons (dications).
-
Neutral State (Reduced): At negative potentials, the polymer is in its neutral form. The spectrum will be dominated by a single, strong absorption band, typically in the UV-Vis region (e.g., ~450-550 nm). This corresponds to the π-π* electronic transition, representing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated polymer backbone.
-
First Oxidation (Polaron Formation): As the potential is increased, electrons are removed from the polymer backbone. The π-π* transition band will decrease in intensity. Simultaneously, two new absorption bands will appear at lower energies (longer wavelengths), often in the Vis-NIR region. These new bands are the signature of polarons , or radical cations. This first oxidation step represents the transition from an insulator to a conductor.
-
Second Oxidation (Bipolaron Formation): Upon further increasing the potential, a second electron is removed from the polaron site. This annihilates the radical, forming a spinless bipolaron , or dication. Spectroscopically, this is observed as a decrease in the intensity of the polaron bands and the growth of a new, lower-energy absorption band, often deep in the NIR region. The presence of a clear isosbestic point (a wavelength where the absorbance remains constant) during the polaron-to-bipolaron transition indicates a clean conversion between these two species.
By correlating the potential at which these spectral changes occur with the peaks in a separately recorded cyclic voltammogram, you achieve a definitive validation of the polymer's redox states.
Figure 2: Redox state transitions of a conducting polymer.
Part 4: Quantitative Comparison and Performance Metrics
The data can be summarized to provide a clear, comparative view of the material's electronic properties.
Table 2: Expected Spectroelectrochemical Data for Poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole)
| Redox State | Applied Potential (vs. Ag/AgCl) | Key Spectral Features (λₘₐₓ) | Interpretation |
| Neutral | < 0.0 V | ~480 nm | π-π* transition of the conjugated backbone. |
| Polaron | 0.0 V to +0.5 V | ~550 - 750 nm (multiple bands) | Formation of radical cations; onset of conductivity. |
| Bipolaron | > +0.5 V | > 900 nm | Formation of dications; high conductivity state. |
Note: The exact λₘₐₓ values are illustrative and depend on experimental conditions such as solvent, electrolyte, and film thickness. The key takeaway is the trend: the depletion of the π-π band and the emergence of new, progressively lower-energy bands upon oxidation.*
Conclusion
This guide outlines a robust, self-validating methodology for the characterization of the redox states of poly(1-(3,4-dimethoxyphenyl)-1H-pyrrole). By combining controlled electrochemical perturbation with real-time UV-Vis-NIR spectroscopic monitoring, we can move beyond simple electrical measurements to directly observe the electronic consequences of oxidation and reduction. This detailed understanding of polaron and bipolaron formation is crucial for the rational design and application of these materials in advanced technological fields. The principles and protocols described here provide a reliable framework for ensuring the scientific integrity and trustworthiness of your material characterization data.
References
-
Potential-modulated ultraviolet–visible and Raman spectra of polypyrrole thin films in aqueous electrolytes. Journal of the Chemical Society, Faraday Transactions.[Link]
-
Spectroelectrochemical characteristics of Polypyrrole synthesized by different methods. Bulgarian Chemical Communications.[Link]
-
Addressing the Elusive Polaronic Nature of Multiple Redox States in a π‐Conjugated Ladder‐Type Polymer. Angewandte Chemie International Edition.[Link]
-
Study of polaron and bipolaron states in polypyrrole by in situ Raman spectroelectrochemistry. Journal of the Brazilian Chemical Society.[Link]
-
In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. Scribd.[Link]
-
Solid state spectroelectrochemistry of redox reactions in polypyrrole/oxide molecular heterojunctions. PubMed.[Link]
-
In Situ Spectroelectrochemical Techniques as Tools for Investigating the Properties of Electroactive Systems. ResearchGate.[Link]
-
In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. The Electrochemical Society.[Link]
-
In Situ FTIR Spectroelectrochemistry: Experimental Set-up for the Investigations of Solutes and Electrode Surfaces. The Analytical Scientist.[Link]
-
Electropolymerization of (ortho methoxy phenol-co-pyrrole) and characterization of the obtained film. ResearchGate.[Link]
-
Solid state spectroelectrochemistry of redox reactions in polypyrrole/oxide molecular heterojunctions. Semantic Scholar.[Link]
-
Study on the electrochromic properties of polypyrrole layers doped with different dye molecules. UPCommons.[Link]
-
UV-Visible spectroscopy & electrochemistry coupling: Spectroelectrochemisty on polypyrrol film. BioLogic Science Instruments.[Link]
-
Spectroelectrochemistry of Electroactive Polymer Composite Materials. MDPI.[Link]
-
Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. National Institutes of Health.[Link]
-
Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry, FTIR-ATR and Electrochemical Impedance Spectroscopy. ResearchGate.[Link]
-
A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate. Frontiers in Chemistry.[Link]
-
Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. Royal Society of Chemistry.[Link]
Safety Operating Guide
1-(3,4-dimethoxyphenyl)-1H-pyrrole proper disposal procedures
Operational Guide: Safe Disposal and Handling of 1-(3,4-dimethoxyphenyl)-1H-pyrrole
Executive Summary & Core Directive
This guide outlines the mandatory disposal procedures for 1-(3,4-dimethoxyphenyl)-1H-pyrrole (CAS: 5145-71-1). While often treated as a standard organic intermediate, this compound possesses specific electronic properties due to the electron-rich pyrrole ring fused with a dimethoxy-substituted aryl group.
Critical Operational Insight: The primary risk during disposal is acid-catalyzed polymerization . Pyrroles are electron-rich heteroaromatics; exposure to strong mineral acids (often found in general "Acid Waste" streams) can trigger rapid, exothermic polymerization. Strict segregation from acidic waste streams is required.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Specification | Operational Implication |
| Chemical Name | 1-(3,4-dimethoxyphenyl)-1H-pyrrole | N-Aryl pyrrole derivative |
| CAS Number | 5145-71-1 | Use for specific waste manifesting |
| Physical State | Solid (crystalline) | Generates particulate dust; inhalation hazard |
| Reactivity | Electron-rich aromatic | Incompatible with strong oxidizers and acids |
| Solubility | Organic solvents (DCM, DMSO) | Poor water solubility; do not flush down drains |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) | Standard PPE (Nitrile gloves, safety glasses) required |
Pre-Disposal Stabilization (The "Self-Validating" Step)
Before moving material to waste containers, you must stabilize the matrix. This step prevents "trash can chemistry"—unintended reactions inside the waste drum.
The Protocol:
-
Oxidation Check: This compound can darken/oxidize upon prolonged air exposure. If the material is old and dark/tarry, it may contain oligomers. This does not change the disposal path but confirms the need to avoid oxidizers.
-
Neutralization (Crucial): If the material was used in a reaction involving acids (e.g., Paal-Knorr synthesis), ensure the pH is neutral (pH 6-8) before bagging.
-
Why? Residual acid on the solid surface can initiate polymerization inside the waste drum, generating heat and potentially melting plastic liners.
-
Step-by-Step Disposal Workflows
Stream A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired reagents, spill cleanup materials, contaminated gloves/paper.
-
Segregation: Ensure no oxidizers (e.g., permanganates, nitrates) or strong acids are present in the solid waste bin.
-
Packaging:
-
Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Double-bag to prevent dust leakage.
-
Seal with tape or a zip-tie.
-
-
Labeling:
-
Label as "Hazardous Waste - Solid, Organic, Non-Halogenated."
-
Explicitly write: Contains 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
-
-
Binning: Deposit into the Solid Hazardous Waste Drum (typically white or blue HDPE drums).
Stream B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluent, washing solvents.
-
Solvent Assessment: Determine the primary solvent.
-
Scenario 1 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.
-
Scenario 2 (Non-Halogenated): Dissolved in Acetone, Methanol, or Ethyl Acetate.
-
-
Stream Selection:
-
DO NOT pour into the "Acid Waste" carboy.
-
Pour into the appropriate Organic Solvent Waste carboy (Halogenated or Non-Halogenated based on solvent).
-
-
Rinsing: Triple rinse the original container with a compatible solvent (e.g., acetone) and add rinsate to the liquid waste.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision matrix for disposing of 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
Figure 1: Decision matrix for the safe disposal of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, emphasizing the critical acid-neutralization step to prevent polymerization.
Emergency Spill Procedures
In the event of a benchtop spill, immediate containment is necessary to prevent tracking the material through the lab.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or half-mask respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully.[1]
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with soap and water. Avoid bleach (hypochlorite) as it can react with the electron-rich pyrrole ring to form chlorinated byproducts.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Stream A).
Regulatory & Compliance Context (RCRA)
While this specific compound is not a "P-listed" or "U-listed" waste under US EPA regulations (40 CFR 261.33), it falls under the "Characteristic" or general classification:
-
Waste Code: Generally D001 (Ignitable) if in flammable solvent, or non-specific organic waste.
-
Recommendation: Always manifest as "Non-Regulated Organic Solid" or "Flammable Liquid, N.O.S." (if in solution) unless specific local codes dictate otherwise.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 5145-71-1, 1-(4-methoxyphenyl)-1H-pyrrole. (Note: Structural analog used for property estimation). PubChem.[2][3] [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[4] EPA.[4][5] [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-(3,4-dimethoxyphenyl)-1H-pyrrole: A Framework for Safety and Operational Integrity
As researchers and developers, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. The handling of specialized chemical intermediates like 1-(3,4-dimethoxyphenyl)-1H-pyrrole demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the implementation of a self-validating safety protocol. This guide provides the essential framework for handling this compound, ensuring both the protection of personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 1-(3,4-dimethoxyphenyl)-1H-pyrrole is not always readily available, a robust hazard assessment can be constructed by analyzing structurally analogous compounds. The pyrrole core and substituted phenyl rings are well-characterized, allowing for a predictive evaluation of the potential risks.
Analysis of related compounds, such as 1-(4-methoxyphenyl)-1H-pyrrole and the parent 1H-Pyrrole, consistently indicates the following primary hazards:
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4]
-
Skin Irritation: The compound is expected to cause skin irritation upon contact.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: The parent compound, pyrrole, is classified as toxic if ingested, a risk that should be assumed for its derivatives.[5][6]
Based on this evidence, 1-(3,4-dimethoxyphenyl)-1H-pyrrole must be handled as a hazardous substance, mandating a multi-layered Personal Protective Equipment (PPE) strategy.
The Core PPE Protocol: Your Primary Barrier to Exposure
Effective PPE is the most critical, immediate control measure. The following protocol is designed to provide comprehensive protection. The rationale behind each selection is as crucial as the equipment itself.
| Body Area | Required PPE | Rationale & Specifications |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and aerosols, directly addressing the "serious eye irritation" hazard.[1][2][3] A full-face shield must be worn over the goggles during any operation with a significant splash potential (e.g., transferring solutions, reactions under positive pressure) to protect the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile, Double-Gloved) | Nitrile gloves (minimum 14 mils thickness) provide a robust barrier against many organic compounds.[7] Double-gloving is the standard protocol; the outer glove is removed immediately within the containment area (e.g., fume hood) after the task is complete, minimizing the spread of contamination. Never wear leather or cloth gloves.[8] |
| Body | Chemical-Resistant Laboratory Coat / Coveralls | A long-sleeved, knee-length laboratory coat made of a chemically resistant material is required.[1] For larger quantities or tasks with higher splash risk, disposable chemical-resistant coveralls (e.g., Tyvek®) are recommended.[7] Pant legs should be worn outside of footwear to prevent chemicals from entering boots.[8][9] |
| Respiratory | Certified Chemical Fume Hood | All handling of solid and dissolved 1-(3,4-dimethoxyphenyl)-1H-pyrrole must be conducted within a properly functioning and certified chemical fume hood.[6] This engineering control is the primary method for preventing respiratory exposure. A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations like a significant spill outside of containment. |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the foot and be made of a non-porous material like leather or a synthetic equivalent.[6] Fabric or mesh shoes are prohibited in the laboratory space. Shoe covers can provide an additional layer of protection and prevent tracking contaminants out of the lab. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the potential for error and exposure.
Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble All Materials: Place the chemical container, solvents, glassware, and waste containers inside the fume hood before beginning work.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
Handling & Experimental Use:
-
Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Dissolving/Reaction: Add solvents slowly to the solid to avoid splashing. If the reaction is exothermic, use an ice bath for temperature control.
-
Containment: Keep all containers capped when not in immediate use to prevent the release of vapors.[3][10]
-
Post-Handling: After the procedure is complete, cap all product and waste containers securely.
Doffing PPE & Decontamination:
-
Remove Outer Gloves: While still in the fume hood, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Exit Containment Zone: Step away from the fume hood.
-
Remove Face Shield/Goggles: Remove face and eye protection.
-
Remove Lab Coat/Coveralls: Remove the lab coat or coveralls, turning the sleeves inside out.
-
Remove Inner Gloves: Remove the final pair of gloves, peeling them off so they end up inside-out, and dispose of them.[11]
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][3]
Diagram: Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 1-(3,4-dimethoxyphenyl)-1H-pyrrole.
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-(4-Methoxyphenyl)-1H-pyrrole | C11H11NO | CID 272427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
